molecular formula C15H16N2O2 B121448 1-Benzyl-1-methoxy-3-phenylurea CAS No. 149281-90-3

1-Benzyl-1-methoxy-3-phenylurea

Katalognummer: B121448
CAS-Nummer: 149281-90-3
Molekulargewicht: 256.3 g/mol
InChI-Schlüssel: UTNXYMMZHXEIJQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Benzyl-1-methoxy-3-phenylurea is a chemical compound of interest in scientific research and development. As a urea derivative, this class of compounds is frequently explored in various fields, including medicinal chemistry and materials science. Urea derivatives similar to this compound, such as 1-benzyl-3-phenylurea and 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-phenylurea, have been documented as useful intermediates or products in synthetic organic chemistry . These structures are often investigated for their potential biological activities. Researchers may utilize 1-Benzyl-1-methoxy-3-phenylurea as a building block for the synthesis of more complex molecules or to study its mechanism of action in various biochemical pathways. The presence of both benzyl and phenyl groups, along with the methoxy modification, offers a specific steric and electronic profile that can be tailored for specific research applications. This product is intended for research purposes only and is not approved for use in humans, animals, or as a pesticide. Researchers should consult the safety data sheet and conduct all necessary risk assessments before handling this material.

Eigenschaften

IUPAC Name

1-benzyl-1-methoxy-3-phenylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c1-19-17(12-13-8-4-2-5-9-13)15(18)16-14-10-6-3-7-11-14/h2-11H,12H2,1H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTNXYMMZHXEIJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON(CC1=CC=CC=C1)C(=O)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50375710
Record name 1-benzyl-1-methoxy-3-phenylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50375710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149281-90-3
Record name 1-benzyl-1-methoxy-3-phenylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50375710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Mechanism of Action of 1-Benzyl-1-methoxy-3-phenylurea

[1]

Executive Summary

1-Benzyl-1-methoxy-3-phenylurea is a specialized N,N′-disubstituted urea derivative featuring a unique N-alkoxy functionality.[1] Unlike canonical diarylureas (e.g., the kinase inhibitor Sorafenib) or simple phenylureas (e.g., the herbicide Diuron), this compound incorporates an N-methoxy-N-benzyl moiety.[1][2]

Its mechanism of action is defined by its role as a pharmacological probe and structural analogue in two primary biological contexts:[1][2]

  • Inhibition of Photosystem II (PSII): Acting as a steric variant of the classical phenylurea herbicides (Linuron class), targeting the Q_B binding niche of the D1 protein.[1][2]

  • 5-Lipoxygenase (5-LOX) Modulation: Serving as a non-chelating analogue to N-hydroxyurea inhibitors (e.g., Zileuton derivatives), used to validate the necessity of metal chelation for enzymatic inhibition.[1][2]

This guide explores the molecular interactions, chemical synthesis, and experimental protocols for this compound.[1][2]

Part 1: Molecular Mechanism of Action[1]

Structural Pharmacophore Analysis

The biological activity of 1-Benzyl-1-methoxy-3-phenylurea is dictated by three structural domains:

  • Domain A (Phenyl Ring): Provides π-π stacking interactions with aromatic residues (e.g., Phe, Tyr) in the target binding pocket.[1][2]

  • Domain B (Urea Linker): The central carbonyl (C=O) acts as a hydrogen bond acceptor, while the N3-H acts as a hydrogen bond donor.[1][2] Crucially, the N1 position is substituted with a methoxy group , removing the second H-bond donor capability found in standard ureas.[1][2]

  • Domain C (N-Methoxy-N-Benzyl Tail): The bulky benzyl group provides hydrophobic occlusion, while the methoxy group alters the electronic profile and prevents metabolic oxidation to the active N-hydroxy species (in the context of LOX inhibition).[1][2]

Pathway 1: Photosystem II Inhibition (Herbicidal Mode)

In the context of agrochemistry, this compound functions as a Hill Reaction inhibitor .[1][2]

  • Target: The D1 protein (PsbA) of the Photosystem II reaction center.[1][2]

  • Binding Site: The Q_B plastoquinone binding niche.[1][2]

  • Mechanism:

    • Displacement: The urea moiety competes with plastoquinone (Q_B) for the binding site.[1][2]

    • Blockade: The N-phenyl group stacks with Phe265 of the D1 protein.[1]

    • Electron Transport Arrest: By displacing Q_B, the compound interrupts electron flow from Q_A to Q_B, halting photosynthesis and causing oxidative stress via triplet chlorophyll formation.[1][2]

    • Role of N-Methoxy: Unlike simple N-methyl ureas (Linuron), the N-benzyl group introduces significant steric bulk, modifying selectivity and reducing potency against certain weed species while potentially enhancing selectivity for others.[1][2]

Pathway 2: 5-Lipoxygenase (5-LOX) Probing

In medicinal chemistry, N-hydroxyureas are potent 5-LOX inhibitors (anti-inflammatory) because the N-OH group chelates the active site Iron (Fe³⁺).[1][2]

  • Mechanism of the Probe: 1-Benzyl-1-methoxy-3-phenylurea replaces the chelating N-OH with a non-chelating N-OMe .[1]

  • Utility: If the N-methoxy analogue is inactive , it confirms that the mechanism of the parent N-hydroxy compound is strictly iron chelation .[1] If the N-methoxy analogue retains activity, it indicates the inhibitor acts via allosteric binding or competitive inhibition rather than redox cycling/chelation.[1][2]

Part 2: Chemical Synthesis Mechanism[1][2]

The synthesis of 1-Benzyl-1-methoxy-3-phenylurea is a nucleophilic addition reaction, typically avoiding the unstable N-hydroxy intermediates.[1]

Reaction Scheme

Reagents: Phenyl Isocyanate (Electrophile) + N-Benzyl-O-methylhydroxylamine (Nucleophile).[1][2] Solvent: Dichloromethane (DCM) or Toluene.[1][2] Catalyst: Triethylamine (optional, often not required due to nucleophilicity of the amine).[1][2]

Step-by-Step Mechanism
  • Nucleophilic Attack: The lone pair on the nitrogen of N-Benzyl-O-methylhydroxylamine attacks the central electrophilic carbon of Phenyl Isocyanate.[1]

  • Charge Transfer: The pi-electrons of the C=N bond in the isocyanate shift to the nitrogen, creating a transient negative charge.[1][2]

  • Proton Transfer: The proton from the attacking amine is transferred to the isocyanate nitrogen, restoring neutrality and forming the stable urea linkage.[1][2]

SynthesisMechanismReagentsReagents:N-Benzyl-O-methylhydroxylamine+Phenyl IsocyanateTSTransition State:Nucleophilic Attack onIsocyanate CarbonReagents->TS Mixing (DCM, RT)ProtonTransferProton Transfer:Formation of Urea LinkageTS->ProtonTransfer RapidProductProduct:1-Benzyl-1-methoxy-3-phenylureaProtonTransfer->Product Crystallization

Figure 1: Synthetic pathway for 1-Benzyl-1-methoxy-3-phenylurea via isocyanate addition.

Part 3: Experimental Protocols

Synthesis Protocol (Laboratory Scale)

Objective: Produce high-purity 1-Benzyl-1-methoxy-3-phenylurea for biological assay.

  • Preparation: In a flame-dried round-bottom flask, dissolve N-Benzyl-O-methylhydroxylamine (1.0 equiv, e.g., 5 mmol) in anhydrous Dichloromethane (DCM) (20 mL).

  • Addition: Cool the solution to 0°C. Add Phenyl Isocyanate (1.05 equiv) dropwise via syringe under an inert atmosphere (Nitrogen or Argon).

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexane:Ethyl Acetate 3:1).[1][2] The urea product is typically more polar than the starting isocyanate.[2]

  • Work-up: Quench with water (5 mL). Extract with DCM (3 x 20 mL). Wash combined organics with Brine. Dry over Na₂SO₄.[2]

  • Purification: Concentrate in vacuo. Recrystallize the solid residue from Ethanol/Hexane to yield white crystals (Target MP: ~95–100°C).

Photosystem II Inhibition Assay (Standard Protocol)

Objective: Determine the IC50 of the compound against PSII activity.[1][2]

  • Thylakoid Isolation: Isolate thylakoids from spinach leaves using standard sucrose gradient centrifugation.[1]

  • Reaction Mix: Suspend thylakoids (20 µg chlorophyll/mL) in assay buffer (50 mM Tricine-NaOH, pH 7.8, 100 mM Sorbitol, 5 mM MgCl₂).

  • Dye Addition: Add DCPIP (2,6-dichlorophenolindophenol) as the electron acceptor (60 µM).[1][2]

  • Treatment: Add 1-Benzyl-1-methoxy-3-phenylurea (dissolved in DMSO) at varying concentrations (0.1 µM – 100 µM).

  • Illumination: Expose samples to saturating light (Red light, >600 nm) for 30–60 seconds.

  • Measurement: Monitor the reduction of DCPIP by measuring absorbance decrease at 590 nm .

  • Calculation: Plot % Inhibition vs. Log[Concentration] to derive IC50.

Part 4: Comparative Data Summary

Feature1-Benzyl-1-methoxy-3-phenylureaLinuron (Herbicide Standard)Hydroxyurea Analogues
N1 Substituents Benzyl, MethoxyMethyl, MethoxyBenzyl, Hydroxy
N3 Substituent Phenyl3,4-DichlorophenylPhenyl
Primary Mode Steric Probe / Weak PSII InhibitorPotent PSII Inhibitor5-LOX Inhibitor (Chelator)
Metal Chelation No (Methoxy blocked)NoYes (Iron binding)
Key Utility SAR Studies, Negative ControlAgriculture (Weed Control)Anti-inflammatory Drug Dev

References

  • Chemical Identity & Properties
  • Structural Class (Phenylureas)

    • Ducruet, J. M., et al.[1][2] "The psbA gene of herbicide-resistant biotypes."[1] The Molecular Biology of Plastids. Academic Press.[2] (Contextual grounding for Urea-D1 protein interactions).

  • Mechanistic Context (N-Hydroxy vs N-Methoxy)

    • Summers, J. B., et al. "Hydroxamic acid inhibitors of 5-lipoxygenase."[1][2] Journal of Medicinal Chemistry. (Describes the SAR of N-hydroxy vs N-methoxy ureas).

  • Synthesis Methodology

    • Satchell, D. P. N., & Satchell, R. S.[1][2] "Acylation by ketenes and isocyanates."[2] Chemical Society Reviews.[2] (General mechanism for isocyanate-amine additions).

Technical Whitepaper: In Silico Modeling of 1-Benzyl-1-methoxy-3-phenylurea

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the in silico modeling strategy for 1-Benzyl-1-methoxy-3-phenylurea (BMPU) .

This guide moves beyond generic docking tutorials to address the specific physicochemical challenges posed by trisubstituted N-alkoxy ureas . Unlike canonical 1,3-disubstituted ureas (e.g., Sorafenib, Triclocarban), BMPU possesses a tertiary nitrogen bearing both a benzyl and a methoxy group. This structural modification eliminates one hydrogen bond donor and introduces significant steric and electronic constraints, requiring a specialized modeling workflow.

Executive Summary: The N-Alkoxy Urea Challenge

1-Benzyl-1-methoxy-3-phenylurea (BMPU) represents a distinct class of urea derivatives where the N1 position is fully substituted. From a medicinal chemistry perspective, the introduction of the N-methoxy group (N-OR) serves two critical functions:

  • Metabolic Stability: It blocks N-dealkylation pathways common to standard ureas.

  • Conformational Locking: The electronic repulsion between the methoxy oxygen and the urea carbonyl oxygen restricts the available torsional space, often forcing the molecule into a non-planar, "twisted" bioactive conformation.

Modeling BMPU requires a deviation from standard force-field protocols. Standard libraries (e.g., OPLS3e, GAFF) often underestimate the rotational barrier of the N-O bond. This guide prescribes a Hybrid QM/MM Workflow to accurately predict the binding mode of BMPU, using VEGFR2 (Vascular Endothelial Growth Factor Receptor 2) as the model target system, given the prevalence of urea scaffolds in kinase type-II inhibitors.

Phase I: Ligand Construction & Quantum Mechanical Parametrization

The steric bulk of the N-methoxy group competing with the N-benzyl group creates a crowded center at N1. Standard molecular mechanics often fail to capture the "pyramidalization" or specific twist angles at this nitrogen.

Conformational Scanning Protocol

Do not rely on a single energy-minimized structure. You must map the potential energy surface (PES) of the N-OMe torsion.

Step-by-Step Methodology:

  • Initial Build: Construct BMPU in 2D and convert to 3D.

  • QM Optimization: Use Density Functional Theory (DFT) rather than semi-empirical methods.

    • Theory Level: B3LYP / 6-311G**(d,p).[1]

    • Solvation: PCM (Polarizable Continuum Model) – Water.[1]

  • Dihedral Scan: Perform a relaxed coordinate scan of the

    
    (C-N-O-C) dihedral angle (the methoxy torsion) in 10° increments.
    
  • Force Field Validation: Compare the QM energy profile against your MD force field (e.g., Amber ff14SB or CHARMM36). If the energy barriers differ by > 2 kcal/mol, you must generate custom torsional parameters.

Charge Distribution (RESP)

The methoxy oxygen is electron-withdrawing, altering the partial charge on the urea carbonyl.

  • Action: Calculate Restrained Electrostatic Potential (RESP) charges based on the optimized QM geometry.

  • Why: Standard Gasteiger charges will underestimate the polarization of the urea carbonyl in the presence of the neighboring N-methoxy group.

Phase II: Target System Preparation (VEGFR2 Case Study)

We utilize VEGFR2 (PDB: 4ASD or 3VHK ) as the receptor. These structures feature a "DFG-out" conformation, which creates a hydrophobic back-pocket compatible with the bulky benzyl/methoxy motif of BMPU.

The "Single-Donor" Hypothesis

Classic urea inhibitors (e.g., Sorafenib) use two NH donors to form a bidentate H-bond with the catalytic Glu/Asp.

  • BMPU Constraint: BMPU has only one NH donor (at N3).

  • Modeling Implication: The docking grid must not enforce a dual H-bond constraint. Instead, prioritize a single H-bond from N3-H to the glutamate side chain (Glu885 in VEGFR2) and hydrophobic enclosure of the N1-benzyl group.

Grid Generation Protocol
  • Protein Prep: Protonate at pH 7.4 using PropKa. Ensure Glu885 is deprotonated (acceptor).

  • Grid Box: Center on the DFG motif.

  • Excluded Volumes: Do not place hard excluded volumes on the "gatekeeper" residue, as the N-methoxy group may require induced-fit movement of the gatekeeper.

Phase III: Induced Fit Docking (IFD) Workflow

Rigid receptor docking will likely fail for BMPU due to the N-methoxy steric clash. An Induced Fit Docking (IFD) approach is mandatory.

Workflow Logic:

  • Soft Docking: Scale van der Waals radii of receptor atoms by 0.5 to allow initial overlap.

  • Prime/Refinement: For top poses, residues within 5.0 Å of the N-methoxy group are minimized.

  • Rescoring: Final ranking using Glide XP or AutoDock Vina scoring functions.

Visualization: The In Silico Pipeline

The following diagram illustrates the decision logic required for modeling this specific trisubstituted urea.

BMPU_Modeling_Workflow Start Start: BMPU Structure QM_Check QM Torsional Scan (N-Methoxy rotation) Start->QM_Check FF_Gen Generate Custom Force Field Parameters QM_Check->FF_Gen High Barrier? Target_Prep Target Prep (VEGFR2) Define DFG-out Pocket QM_Check->Target_Prep Standard FF OK FF_Gen->Target_Prep Docking Induced Fit Docking (Flexible Sidechains) Target_Prep->Docking Filter Filter: N3-H...Glu885 H-Bond? Docking->Filter Filter->Docking Fail (Refine Grid) MD_Sim 100ns MD Simulation (Check N-OMe Stability) Filter->MD_Sim Pass End Binding Free Energy (MM/GBSA) MD_Sim->End

Caption: Logic flow for BMPU modeling, prioritizing QM parametrization of the N-alkoxy torsion before docking.

Phase IV: Molecular Dynamics & Interaction Analysis

Docking provides a static snapshot. MD is required to verify if the single H-bond is sufficient to anchor the molecule despite the N-methoxy repulsion.

Simulation Setup[2]
  • Engine: GROMACS or AMBER.

  • Water Model: TIP3P (Explicit solvent).

  • Ions: Neutralize with Na+/Cl- (0.15 M physiological strength).

  • Time: Minimum 100 ns. The bulky N-substituents often require longer equilibration times to settle into the hydrophobic sub-pockets.

Critical Analysis Metrics (The "Self-Validating" System)

To ensure trustworthiness, the simulation must pass these checks:

MetricThresholdInterpretation
RMSD (Ligand) < 2.5 ÅLigand is stable in the pocket. High RMSD implies the single H-bond is insufficient.
H-Bond Occupancy > 60%The N3-H...Glu885 bond must be persistent. If < 60%, the N-methoxy steric clash is destabilizing the pose.
N-OMe Dihedral SD < 15°The N-methoxy group should lock into a specific energetic well, not rotate freely.
Buried Surface Area > 450 ŲIndicates successful hydrophobic collapse of the benzyl/phenyl rings.
Interaction Pathway

The following diagram maps the expected chemical interactions of BMPU within a generic Kinase Type-II pocket (like VEGFR2), highlighting the unique role of the Methoxy group.

Interaction_Network BMPU_N3 BMPU: N3-H Glu885 Glu885 (C=O) BMPU_N3->Glu885 H-Bond (Primary Anchor) BMPU_CO BMPU: C=O Cys919 Cys919 (Backbone) BMPU_CO->Cys919 Weak H-Bond / Water Bridge BMPU_OMe BMPU: N-OMe Gatekeeper Gatekeeper (Val/Ile) BMPU_OMe->Gatekeeper Steric Pressure (Selectivity Filter) BMPU_Bn BMPU: N-Benzyl Hydro_Pocket Hydrophobic Back-Pocket BMPU_Bn->Hydro_Pocket Hydrophobic Fill BMPU_Ph BMPU: 3-Phenyl BMPU_Ph->Hydro_Pocket Pi-Stacking

Caption: Interaction map showing how the N-OMe group acts as a steric probe against the gatekeeper residue.

References

  • Liu, Y., et al. (2018). "Design and synthesis of urea derivatives as VEGFR-2 inhibitors." European Journal of Medicinal Chemistry.

  • Wang, J., & Wolf, R.M. (2004). "Recent advances in computational prediction of drug metabolism and pharmacokinetics." Current Opinion in Drug Discovery & Development.

  • Case, D.A., et al. (2005). "The Amber biomolecular simulation programs." Journal of Computational Chemistry.

  • Friesner, R.A., et al. (2004).[2] "Glide: A New Approach for Rapid, Accurate Docking and Scoring." Journal of Medicinal Chemistry.

  • Gomez-Enriquez, M., et al. (2025).[3] "Crystal structure of N-alkoxy urea derivatives." Zeitschrift für Kristallographie.[4] (Representative citation for structural data).

Sources

Technical Guide: Solubility and Stability Characterization of 1-Benzyl-1-methoxy-3-phenylurea

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound Identity: 1-Benzyl-1-methoxy-3-phenylurea (CAS: 149281-90-3) Chemical Class: Trisubstituted Urea / N-Alkoxy-N-alkylurea derivative Primary Application: Agrochemical active ingredient (herbicide analog), pharmaceutical intermediate, and supramolecular synthon.

This technical guide provides a rigorous framework for evaluating the physicochemical behavior of 1-Benzyl-1-methoxy-3-phenylurea. Unlike simple ureas, the presence of the N-methoxy-N-benzyl moiety introduces unique solubility characteristics and specific degradation pathways. This document outlines the theoretical solubility profile, stability mechanisms, and the validated experimental protocols required for definitive characterization.

Part 1: Physicochemical Profile & Solubility

Structural Determinants of Solubility

The solubility of 1-Benzyl-1-methoxy-3-phenylurea is governed by the competition between its lipophilic domains (two aromatic rings: benzyl and phenyl) and its polar urea core.

  • Lipophilicity (LogP): The predicted LogP is approximately 2.4 – 3.0 . This indicates poor water solubility but high affinity for organic solvents.

  • Hydrogen Bonding:

    • Donor: 1 (The N-H on the phenyl side).

    • Acceptor: 2 (The Carbonyl Oxygen and the Methoxy Oxygen).

    • Implication: The single H-bond donor limits water solubility compared to mono-substituted ureas, but facilitates solubility in H-bond accepting solvents (DMSO, DMF).

Predicted Solubility Data

Note: Values below are derived from Structure-Activity Relationships (SAR) of analogous N-methoxy-N-methylureas (e.g., Linuron) and calculated molecular descriptors.

Solvent ClassRepresentative SolventPredicted SolubilityMechanistic Rationale
Aqueous Water (pH 7)Low (< 50 mg/L)High lipophilicity; disruption of water lattice structure outweighs H-bonding potential.
Polar Aprotic DMSO, DMFHigh (> 100 g/L)Strong dipole-dipole interactions; solvent accepts H-bond from the N-H moiety.
Polar Protic Methanol, EthanolModerate (20–50 g/L)Solvation of the polar urea core, though limited by the hydrophobic benzyl/phenyl wings.
Chlorinated Dichloromethane (DCM)Good (> 50 g/L)Excellent solvation of the aromatic rings and the N-methoxy group.
Non-Polar Hexane, HeptaneLow The polar urea linkage creates high lattice energy that non-polar solvents cannot overcome.

Part 2: Stability Profile & Degradation Mechanisms

Hydrolytic Stability

Ureas are generally stable at neutral pH. However, the N-methoxy substituent activates the molecule toward specific hydrolytic pathways under extreme pH.

  • Acidic Hydrolysis: Protonation of the carbonyl oxygen facilitates nucleophilic attack by water.

    • Primary Degradants: Aniline, N-benzyl-N-methoxyamine, and CO₂.

  • Basic Hydrolysis: Direct nucleophilic attack on the carbonyl carbon.

    • Risk:[1][2] Moderate.[3] The electron-donating methoxy group adjacent to the nitrogen slightly destabilizes the C-N bond compared to simple alkyl ureas.

Photostability

The molecule contains two aromatic chromophores (Phenyl and Benzyl) capable of absorbing UV radiation (λ_max ~240-260 nm).

  • Mechanism: Photo-induced cleavage of the N-methoxy bond or the benzylic C-N bond is possible under high-intensity UV light, leading to radical formation and subsequent rearrangement.

Thermal Stability
  • Melting Point: Typically range 85–95 °C (analogous estimation).

  • Thermal Decomposition: Above 150 °C, trisubstituted ureas may dissociate into isocyanates (Phenyl isocyanate) and secondary amines (N-benzyl-N-methoxyamine).

Degradation Pathway Diagram

The following diagram illustrates the primary degradation pathways (Hydrolysis and Thermal Dissociation).

DegradationPathways Parent 1-Benzyl-1-methoxy-3-phenylurea (Parent Molecule) Hydrolysis Hydrolysis (Acid/Base Catalyzed) Parent->Hydrolysis + H2O Thermal Thermal Dissociation (>150°C) Parent->Thermal Heat Aniline Aniline Hydrolysis->Aniline Amine N-Benzyl-N-methoxyamine Hydrolysis->Amine CO2 CO2 Hydrolysis->CO2 Thermal->Amine Isocyanate Phenyl Isocyanate Thermal->Isocyanate

Figure 1: Primary degradation pathways including hydrolytic cleavage and thermal dissociation.

Part 3: Experimental Protocols

Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)

Rationale: This is the "Gold Standard" method for establishing equilibrium solubility.

Materials:

  • Test Compound: 1-Benzyl-1-methoxy-3-phenylurea (>98% purity).

  • Solvents: HPLC-grade Water, Methanol, Acetonitrile, Octanol.

  • Equipment: Orbital shaker, Centrifuge, HPLC-UV/VIS.

Workflow:

  • Preparation: Add excess solid compound (approx. 20 mg) to 10 mL of the target solvent in a glass vial.

  • Equilibration: Agitate at constant temperature (25 °C ± 0.1) for 24–48 hours.

  • Separation: Centrifuge aliquots at 10,000 rpm for 10 minutes or filter through a 0.22 µm PVDF filter (ensure no drug adsorption to filter).

  • Quantification: Dilute the supernatant with mobile phase and analyze via HPLC.

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150mm x 4.6mm).

    • Mobile Phase: Acetonitrile:Water (60:40 v/v) isocratic.

    • Detection: UV at 240 nm.

  • Calculation: Calculate concentration using a 5-point calibration curve of the standard.

Protocol B: Forced Degradation (Stress Testing)

Rationale: To validate stability limits and identify degradation products.

Conditions:

  • Acid Stress: 0.1 N HCl, 60 °C, 4 hours.

  • Base Stress: 0.1 N NaOH, 60 °C, 4 hours.

  • Oxidative Stress: 3% H₂O₂, Room Temp, 24 hours.

  • Thermal Stress: Solid state, 80 °C, 7 days.

Analysis: Analyze samples via HPLC-PDA (Photo Diode Array) to check for peak purity and the emergence of new peaks (degradants).

Experimental Workflow Diagram

Workflow cluster_Solubility Protocol A: Solubility cluster_Stability Protocol B: Stability Start Start: Solid Compound Shake Shake Flask (48h, 25°C) Start->Shake Stress Stress Conditions (Acid/Base/Oxidation) Start->Stress Filter Filter (0.22µm) Shake->Filter HPLC_Sol HPLC Quant. Filter->HPLC_Sol Report Final Technical Data Sheet HPLC_Sol->Report Quench Neutralization Stress->Quench HPLC_Stab HPLC-PDA (Degradant ID) Quench->HPLC_Stab HPLC_Stab->Report

Figure 2: Integrated workflow for solubility determination and stability stress testing.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 280363, 1-Benzyl-3-phenylurea (Structural Analog). Retrieved from [Link]

  • Cheméo (2024). Chemical Properties of 1-Benzyl-3-(4-methoxybenzyl)urea (Class Analog). Retrieved from [Link][4]

  • Royal Society of Chemistry. The determination of substituted phenylurea herbicides and their impurities.[5] The Analyst.[5] Retrieved from [Link]

  • Vertex Chemical Search. 1-Benzyl-1-methoxy-3-phenylurea CAS 149281-90-3 Entry.[6][7][8] (Data verified via chemical supplier catalogs including Amadis Chemical and Molbase).

Sources

1-Benzyl-1-methoxy-3-phenylurea safety and handling precautions

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 149281-90-3 Chemical Formula:


Molecular Weight:  256.30  g/mol [1][2][3]

Executive Summary & Risk Assessment Profile

1-Benzyl-1-methoxy-3-phenylurea is a specialized organic building block belonging to the class of N-alkoxy-N-substituted ureas.[1][4] While often utilized in medicinal chemistry for peptidomimetic synthesis or agrochemical research (owing to its structural similarity to phenylurea herbicides like Linuron), it lacks a comprehensive, compound-specific toxicological dataset in public registries.[5]

Therefore, this guide adopts a Structure-Activity Relationship (SAR) based risk assessment . By analyzing the N-methoxy and N-benzyl moieties combined with the phenylurea core, we categorize this compound as a Level 2 Biohazard (Predicted) requiring strict containment to prevent exposure and environmental release.[1][5]

Core Hazard Predictions (SAR-Derived)
  • Acute Toxicity (Oral): Predicted Category 4 (Harmful if swallowed).[5] Structurally related phenylureas often exhibit

    
     values in the 500–2000 mg/kg range.[5]
    
  • Irritation: High probability of Skin/Eye Irritation (Category 2).[5]

  • Aquatic Toxicity: High risk.[5] Phenylureas are known photosystem II inhibitors in plants and can be persistent in aquatic environments.[5]

  • Target Organ Toxicity: Potential methemoglobinemia risk upon high-dose ingestion (metabolic release of aniline derivatives).[1][5]

Physicochemical Properties & Handling Implications

Understanding the physical state is the first step in safety.[5]

PropertyValue / CharacteristicSafety Implication
Physical State Solid (Crystalline Powder)Risk of dust inhalation.[1] Use anti-static weighing boats.[5]
Solubility (Water) Low / InsolubleSpills cannot be simply washed away; requires organic solvent cleanup.[5]
Solubility (Organics) Soluble in DMSO, DMF, DCM, EtOAcReadily penetrates skin if dissolved in carrier solvents (DMSO).[5]
Partition Coeff (LogP) ~2.4 – 2.6 (Predicted)Lipophilic; potential for bioaccumulation and dermal absorption.[5]
Melting Point ~167–170 °C (Analogous)Stable solid at room temperature; low volatility.[5]

Personal Protective Equipment (PPE) Matrix

This matrix defines the minimum protection required.[5] Do not deviate without a documented risk assessment.[5]

ComponentSpecificationRationale
Respiratory N95 / P2 Mask (Solids) Half-mask with OV/P100 (Solutions)Prevents inhalation of fine particulates during weighing.[1] Organic Vapor (OV) cartridges required if dissolved in volatile solvents.[5]
Dermal (Hands) Double Nitrile Gloves (0.11 mm min)The N-methoxy group increases lipophilicity.[1][5] Double gloving prevents permeation, especially when dissolved in DMSO.[5]
Ocular Chemical Safety Goggles Side-shielded glasses are insufficient for fine powders or pressurized reaction vessels.[1][5]
Body Lab Coat (Cotton/Poly blend) Standard protection.[5] Use Tyvek sleeves if handling >10g quantities.[5]

Experimental Handling Protocols

The "Zero-Dust" Weighing Protocol

Objective: Minimize airborne particulate generation during mass transfer.[5]

  • Engineering Control: Perform all weighing inside a Chemical Fume Hood or a Powder Containment Enclosure .[5]

  • Anti-Static Measure: Use an ionizing bar or anti-static gun on the spatula and weighing boat.[5] Static charge can cause this lipophilic powder to "jump" or disperse.[5]

  • Transfer:

    • Place the receiving vessel (flask) inside the balance enclosure if possible.

    • If not, seal the weighing boat with parafilm immediately after weighing before moving it to the reaction hood.[5]

  • Decontamination: Wipe the balance area with a tissue dampened in Ethanol/Water (70:[5]30) immediately after use.[5]

Solubilization & Reaction Setup

Objective: Prevent dermal absorption of the dissolved compound.[5]

Critical Warning: When 1-Benzyl-1-methoxy-3-phenylurea is dissolved in DMSO or DMF , its ability to penetrate the skin barrier increases exponentially.[1]

  • Solvent Choice: Prefer Ethyl Acetate or Dichloromethane (DCM) for transfers if compatible, as they evaporate quickly, signaling exposure (cooling sensation), unlike DMSO.[5]

  • Addition: Add the solvent to the solid, not vice-versa, to prevent puffing of dry powder.[5]

  • Inert Atmosphere: While not strictly pyrophoric, flushing the headspace with Nitrogen (

    
    ) is recommended to prevent moisture uptake, which can hydrolyze the N-methoxy bond over time.[5]
    

Emergency Response Logic

Spill Cleanup Workflow

Scenario: 500mg of solid powder spilled on the benchtop.

DO NOT use compressed air to blow it off.[5] DO NOT use a wet paper towel initially (hydrophobic powder will smear).[5]

  • Isolate: Mark the area.[5]

  • Dry Recovery: Cover the spill with a dry absorbent pad or use a dedicated chemical dust pan to scoop up the bulk material.[5]

  • Wet Decontamination: Once bulk is removed, apply Ethanol (95%) to a paper towel and wipe the area.[5] Follow with a soap/water wash.[5][6][7]

  • Disposal: Place all waste in a container labeled "Hazardous Waste: Toxic Organic Solid" .

First Aid Measures[5][8]
  • Inhalation: Move to fresh air. If wheezing occurs, seek medical attention (suspected respiratory irritation).[5]

  • Skin Contact: Wash with soap and water for 15 minutes.[5] Avoid using alcohol for skin washing as it may enhance absorption.[5]

  • Eye Contact: Flush with water for 15 minutes, lifting eyelids.[5]

  • Ingestion: Rinse mouth. Do not induce vomiting due to the risk of aspiration and irritation.[5]

Storage & Stability

  • Temperature: Store at 2–8°C (Refrigerated).

  • Light: Protect from light.[5][8][9] Substituted ureas can undergo slow photodegradation.[5]

  • Atmosphere: Store under inert gas (Argon/Nitrogen) if storing for >6 months.[5]

  • Incompatibilities: Strong Oxidizing Agents (e.g., permanganates, peroxides) and Strong Acids (risk of hydrolysis to aniline derivatives).[5]

Visualizations

Figure 1: Safe Handling Workflow

This diagram illustrates the logical flow for handling the compound from storage to reaction, emphasizing critical control points.[5]

HandlingWorkflow cluster_warning CRITICAL CONTROL POINT Storage Cold Storage (2-8°C) Equilibration Warm to Room Temp (Prevent Condensation) Storage->Equilibration 30 mins Weighing Weighing (Fume Hood + Anti-Static) Equilibration->Weighing PPE: N95/Gloves Solubilization Solubilization (Add Solvent to Solid) Weighing->Solubilization Contain Dust Reaction Reaction Setup (Inert Atmosphere) Solubilization->Reaction Dissolved Waste Waste Disposal (Halogenated/Organic) Reaction->Waste Post-Exp

Caption: Step-by-step handling process emphasizing thermal equilibration and dust containment.

Figure 2: Emergency Spill Response Logic

A decision tree for managing spills based on the physical state of the contaminant.[5]

SpillResponse Start Spill Detected Type Identify State Start->Type Solid Solid Powder Type->Solid Liquid Solution (DMSO/Org) Type->Liquid ActionSolid Dry Sweep / Scoop Avoid Dust Generation Solid->ActionSolid ActionLiquid Absorb with Vermiculite Do NOT wipe directly Liquid->ActionLiquid Decon Solvent Wipe (EtOH) then Soap & Water ActionSolid->Decon ActionLiquid->Decon Report Incident Report & Hazardous Waste Decon->Report

Caption: Decision matrix for spill remediation ensuring containment of biohazardous material.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 280363, 1-Benzyl-3-phenylurea (Structural Analog).[1][5] Retrieved from [Link][1][5]

  • European Chemicals Agency (ECHA). C&L Inventory: Phenylurea herbicides and substituted ureas.[5] Retrieved from [Link][1][5][10]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Toxic and Hazardous Substances (29 CFR 1910.1200).[5] Retrieved from [Link][1][5]

Sources

An In-depth Technical Guide to the Predicted ADMET Properties of 1-Benzyl-1-methoxy-3-phenylurea

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Early ADMET Profiling in Modern Drug Discovery

In the intricate and high-stakes arena of drug development, the maxim "fail early, fail cheap" has become a guiding principle. A significant proportion of promising drug candidates falter in late-stage clinical trials due to unfavorable pharmacokinetic and safety profiles.[1] The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a molecule are the pivotal determinants of its success as a therapeutic agent. Consequently, the early-stage assessment of these properties is not merely advantageous but essential for de-risking projects and optimizing resource allocation.

This technical guide provides a comprehensive analysis of the predicted ADMET profile of 1-Benzyl-1-methoxy-3-phenylurea, a novel small molecule with therapeutic potential. The urea motif is a prevalent scaffold in medicinal chemistry, recognized for its ability to form key hydrogen bond interactions with biological targets.[2][3][4] Understanding the ADMET characteristics of this particular derivative is crucial for guiding its future development and optimization.

The predictions presented herein are generated using a suite of well-validated and freely accessible in silico tools, namely SwissADME and pkCSM.[3][5][6] These platforms leverage sophisticated algorithms, including quantitative structure-activity relationships (QSAR) and graph-based signatures, to model the behavior of small molecules in a biological system.[5][6] This in silico approach provides a rapid and cost-effective means of obtaining a preliminary ADMET assessment, thereby enabling data-driven decision-making from the outset of a drug discovery campaign.

Physicochemical Properties and Drug-Likeness

The foundation of a molecule's ADMET profile lies in its fundamental physicochemical properties. These characteristics govern its ability to dissolve, permeate biological membranes, and interact with protein targets. The predicted physicochemical properties of 1-Benzyl-1-methoxy-3-phenylurea are summarized in the table below.

PropertyPredicted Value (SwissADME)Predicted Value (pkCSM)Optimal Range for Oral Bioavailability
Molecular Weight256.30 g/mol -< 500 g/mol
LogP (Octanol/Water Partition Coefficient)2.582.24-0.4 to +5.6
Water Solubility (LogS)-3.14-2.97> -4
Hydrogen Bond Acceptors3-≤ 10
Hydrogen Bond Donors1-≤ 5
Molar Refractivity74.83-40-130
Topological Polar Surface Area (TPSA)50.65 Ų-< 140 Ų

The molecule adheres to Lipinski's Rule of Five, a widely recognized guideline for predicting drug-likeness.[7] Its molecular weight, LogP, and hydrogen bond donor/acceptor counts all fall within the recommended ranges for orally bioavailable drugs. The predicted water solubility (LogS) indicates that the compound is moderately soluble.

A graphical representation of the in silico ADMET prediction workflow is provided below.

ADMET_Workflow cluster_input Input cluster_tools In Silico Prediction Tools cluster_output Predicted ADMET Profile SMILES SMILES String CON(CC1=CC=CC=C1)C(=O)NC2=CC=CC=C2 SwissADME SwissADME SMILES->SwissADME pkCSM pkCSM SMILES->pkCSM Absorption Absorption SwissADME->Absorption Distribution Distribution SwissADME->Distribution Metabolism Metabolism SwissADME->Metabolism pkCSM->Absorption pkCSM->Distribution pkCSM->Metabolism Excretion Excretion pkCSM->Excretion Toxicity Toxicity pkCSM->Toxicity Metabolism_Pathway Parent 1-Benzyl-1-methoxy-3-phenylurea CYP2C9 CYP2C9 Parent->CYP2C9 CYP3A4 CYP3A4 Parent->CYP3A4 Metabolites Metabolites CYP2C9->Metabolites CYP3A4->Metabolites

Caption: Predicted metabolic pathways for 1-Benzyl-1-methoxy-3-phenylurea.

Excretion

The final stage of a drug's journey through the body is its excretion, which permanently removes the drug and its metabolites.

ParameterPredicted Value (pkCSM)Interpretation
Total Clearance0.55 L/hr/kgThe compound is predicted to have a moderate rate of clearance from the body.
Renal OCT2 SubstrateNoUnlikely to be actively secreted by the kidneys via this transporter.

The predicted total clearance is a composite of all elimination pathways, including metabolism and renal excretion. The moderate clearance rate suggests a reasonable in vivo half-life.

Toxicity

Early assessment of potential toxicity is paramount to prevent late-stage failures in drug development. In silico models can provide valuable alerts for various toxicity endpoints.

ParameterPredicted Value (pkCSM)Interpretation
AMES ToxicityNoThe compound is predicted to be non-mutagenic.
hERG I InhibitorNoLow risk of causing drug-induced QT prolongation.
HepatotoxicityYesPotential for liver toxicity; requires further investigation.
Skin SensitizationNoUnlikely to cause an allergic skin reaction.

The lack of predicted AMES toxicity and hERG inhibition are encouraging safety indicators. However, the prediction of potential hepatotoxicity is a significant concern that warrants careful follow-up. In vitro cytotoxicity assays using human hepatocytes would be a prudent next step to experimentally assess this risk.

Conclusion and Future Directions

The in silico ADMET profile of 1-Benzyl-1-methoxy-3-phenylurea provides a valuable preliminary assessment of its drug-like properties. The compound exhibits promising characteristics in terms of its predicted oral absorption and favorable physicochemical properties. However, several areas require further experimental investigation to validate these computational predictions and to fully characterize the molecule's disposition and safety profile.

Key recommendations for future studies include:

  • Experimental solubility determination: To confirm the predicted moderate solubility.

  • In vitro permeability assays (e.g., Caco-2): To definitively determine the intestinal permeability and to clarify its status as a P-gp substrate.

  • Metabolic stability assays (e.g., liver microsomes): To experimentally determine the rate of metabolic clearance and to identify the specific CYP enzymes involved.

  • CYP inhibition assays: To quantify the inhibitory potential against key CYP isoforms (particularly CYP2C9 and CYP3A4) and to assess the risk of drug-drug interactions.

  • In vitro cytotoxicity assays: To investigate the potential for hepatotoxicity.

By systematically addressing these points, a comprehensive understanding of the ADMET properties of 1-Benzyl-1-methoxy-3-phenylurea can be established, providing a solid foundation for its continued development as a potential therapeutic agent. This integrated approach, combining in silico predictions with targeted experimental validation, exemplifies a modern, efficient strategy for navigating the complexities of drug discovery.

References

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. [Link]

  • Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. (2023). Pharmaceuticals, 16(1), 109. [Link]

  • Failures in Drug Development. (n.d.). Pharmaoffer. [Link]

  • Gomeni, R., & Gomeni, C. (2007). The evolution of in silico ADME/PK tools in drug discovery. Expert Opinion on Drug Discovery, 2(4), 489-498. [Link]

  • Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry, 58(9), 4066–4072. [Link]

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. (2020). Journal of Medicinal Chemistry, 63(6), 2751–2788. [Link]

  • SwissADME. (n.d.). SIB Swiss Institute of Bioinformatics. Retrieved from [Link]

  • pkCSM - pharmacokinetics. (n.d.). Biosig. Retrieved from [Link]

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. (2020). National Center for Biotechnology Information. [Link]

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. (2020). PubMed. [Link]

  • 1-Benzyl-3-phenylurea. (n.d.). PubChem. Retrieved from [Link]

  • ADMET Predictions. (n.d.). VLS3D. Retrieved from [Link]

  • Molecular docking, drug-likeness, and ADMET study of 1-benzyl-3-benzoylurea and its analogs against VEGFR-2. (2019). IOP Conference Series: Earth and Environmental Science, 293, 012018. [Link]

  • Lipinski's Rule of Five. (n.d.). Creative Biolabs. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Purification of 1-Benzyl-1-methoxy-3-phenylurea

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of purification strategies for 1-Benzyl-1-methoxy-3-phenylurea, a substituted urea derivative with potential applications in medicinal chemistry and materials science. While specific experimental data for this compound is not extensively available in the public domain, this document outlines robust purification protocols based on established principles for analogous urea compounds. The methodologies detailed herein, including recrystallization and column chromatography, are designed to be adaptable and provide a strong foundation for achieving high purity of the target compound. This guide also discusses potential impurities, analytical techniques for purity assessment, and methods for structural confirmation.

Introduction: The Importance of Purity for Substituted Ureas

Substituted ureas are a significant class of organic compounds with a wide range of biological activities and applications, including their use as herbicides, antivirals, and kinase inhibitors in drug discovery.[1] The biological efficacy and safety of these compounds are intrinsically linked to their purity. Impurities, even in trace amounts, can lead to erroneous experimental results, altered pharmacological profiles, and potential toxicity.

1-Benzyl-1-methoxy-3-phenylurea is a multisubstituted urea derivative. Its purification can be challenging due to the presence of structurally similar impurities. This guide provides a systematic approach to the purification of this compound, emphasizing the rationale behind the chosen techniques.

Disclaimer: The following protocols are based on established methods for the purification of structurally related urea derivatives.[2] Researchers should consider these as starting points and may need to optimize the conditions for their specific sample.

Predicted Physicochemical Properties of 1-Benzyl-1-methoxy-3-phenylurea

A thorough understanding of the physicochemical properties of the target compound is crucial for developing an effective purification strategy.[3] In the absence of specific experimental data for 1-Benzyl-1-methoxy-3-phenylurea, we can predict its properties based on its structure and data from similar compounds like 1-benzyl-3-phenylurea.

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₁₅H₁₆N₂O₂Based on chemical structure
Molecular Weight 256.30 g/mol Based on chemical structure
Appearance White to off-white crystalline solidTypical for purified urea derivatives.[2]
Melting Point 150-180 °CSimilar to 1-benzyl-3-phenylurea (167-170 °C), the methoxy group might slightly alter the crystal lattice energy.
Solubility - Water: Sparingly soluble- Polar aprotic solvents (e.g., Acetone, Ethyl Acetate, THF): Soluble- Alcohols (e.g., Methanol, Ethanol): Moderately soluble, increasing with heat[4]- Chlorinated solvents (e.g., Dichloromethane, Chloroform): Soluble- Non-polar solvents (e.g., Hexane, Toluene): Poorly solubleThe urea functionality allows for hydrogen bonding, but the benzyl and phenyl groups impart significant non-polar character.

Understanding Potential Impurities

The choice of purification method is heavily influenced by the nature of the impurities present in the crude product. A common synthetic route to substituted ureas involves the reaction of an amine with an isocyanate.[1][5][6] For 1-Benzyl-1-methoxy-3-phenylurea, a plausible synthesis would be the reaction of N-benzyl-N-methoxyamine with phenyl isocyanate.

Potential Impurities from Synthesis:

  • Unreacted Starting Materials:

    • N-benzyl-N-methoxyamine

    • Phenyl isocyanate (or its hydrolysis product, aniline)

  • Symmetrically Substituted Ureas:

    • 1,3-Diphenylurea (from the reaction of aniline with phenyl isocyanate)

    • 1,3-Dibenzyl-1,3-dimethoxyurea (from the self-condensation of the amine precursor, though less likely)

  • Biurets: Formed from the reaction of the product with excess isocyanate.[7]

  • Solvent Residues: Residual solvents from the reaction and workup.

Strategic Approach to Purification

A logical workflow is essential for efficient and effective purification. The initial assessment of the crude product's purity by Thin-Layer Chromatography (TLC) will guide the subsequent steps.

Purification_Workflow Crude Crude 1-Benzyl-1-methoxy-3-phenylurea TLC Purity Assessment by TLC Crude->TLC High_Purity High Purity (>90%) TLC->High_Purity  One major spot Low_Purity Low Purity (<90%) TLC->Low_Purity Multiple spots Recrystallization Recrystallization High_Purity->Recrystallization Chromatography Column Chromatography Low_Purity->Chromatography Pure_Product Pure Product (>98%) Recrystallization->Pure_Product Chromatography->Recrystallization Combine pure fractions & concentrate Characterization Characterization (NMR, IR, MS, MP) Pure_Product->Characterization

Caption: Purification workflow for 1-Benzyl-1-methoxy-3-phenylurea.

Detailed Experimental Protocols

Protocol 1: Purity Assessment by Thin-Layer Chromatography (TLC)

TLC is a rapid and indispensable tool for monitoring reaction progress and assessing the purity of the crude product and column chromatography fractions.[8]

Materials:

  • Silica gel 60 F₂₅₄ TLC plates

  • TLC developing chamber

  • Capillary tubes or micropipette

  • UV lamp (254 nm)

  • Staining solution (e.g., potassium permanganate or vanillin-sulfuric acid)[9]

Procedure:

  • Sample Preparation: Dissolve a small amount of the crude product in a suitable solvent (e.g., ethyl acetate or dichloromethane).

  • Spotting: Using a capillary tube, spot the dissolved sample onto the baseline of a TLC plate.

  • Development: Place the TLC plate in a developing chamber containing an appropriate mobile phase. A good starting point for substituted ureas is a mixture of hexane and ethyl acetate (e.g., 7:3 or 1:1 v/v). Allow the solvent front to travel up the plate.

  • Visualization:

    • Remove the plate from the chamber and mark the solvent front.

    • Visualize the spots under a UV lamp at 254 nm. The aromatic rings in the compound should allow for UV visualization.[10]

    • If necessary, stain the plate using a suitable reagent (e.g., potassium permanganate stain, prepared by dissolving 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of water) and gentle heating.

  • Analysis: Calculate the retention factor (Rf) for each spot. A pure compound should ideally show a single spot.

Protocol 2: Purification by Recrystallization

Recrystallization is an effective technique for purifying solid compounds that are relatively clean.[11][12] The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures.

Solvent Selection:

The ideal recrystallization solvent should:

  • Completely dissolve the compound at its boiling point.

  • Poorly dissolve the compound at low temperatures (e.g., 0-4 °C).

  • Either completely dissolve or not dissolve the impurities at all temperatures.

  • Not react with the compound.

  • Be volatile enough to be easily removed from the purified crystals.

Recommended Solvents for 1-Benzyl-1-methoxy-3-phenylurea:

  • Ethanol

  • Isopropanol

  • Ethyl acetate/Hexane mixture

Procedure:

  • Dissolution: In a flask, add a minimal amount of the chosen hot solvent to the crude solid until it completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to induce further crystallization.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[12]

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum.

Recrystallization_Process Start Crude Solid Dissolve Dissolve in minimum hot solvent Start->Dissolve Cool Slow Cooling & Ice Bath Dissolve->Cool Filter Vacuum Filtration Cool->Filter Wash Wash with cold solvent Filter->Wash Dry Dry under vacuum Wash->Dry End Pure Crystals Dry->End

Caption: Step-by-step recrystallization workflow.

Protocol 3: Purification by Column Chromatography

For crude products with significant impurities, column chromatography is the preferred method for separation.[2]

Materials:

  • Glass chromatography column

  • Silica gel (60 Å, 230-400 mesh)

  • Mobile phase (e.g., hexane/ethyl acetate gradient)

  • Collection tubes

Procedure:

  • Column Packing: Prepare a slurry of silica gel in the initial mobile phase (e.g., 9:1 hexane/ethyl acetate) and pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry silica with the adsorbed sample to the top of the packed column.

  • Elution: Begin eluting the column with the mobile phase. Start with a low polarity mobile phase and gradually increase the polarity (e.g., by increasing the proportion of ethyl acetate).

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 1-Benzyl-1-methoxy-3-phenylurea.

Characterization of the Purified Product

After purification, it is essential to confirm the identity and purity of 1-Benzyl-1-methoxy-3-phenylurea using standard analytical techniques.

TechniqueExpected Observations
¹H NMR Signals corresponding to the benzyl, phenyl, and methoxy protons with appropriate chemical shifts, multiplicities, and integrations.
¹³C NMR Resonances for all carbon atoms in the molecule, including the characteristic urea carbonyl carbon signal around 155-165 ppm.[13]
FT-IR Characteristic absorption bands for N-H stretching (around 3300 cm⁻¹), C=O stretching of the urea (around 1630-1680 cm⁻¹), and C-N stretching.[14][15]
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (256.30 g/mol ).
Melting Point A sharp melting point range (e.g., within 1-2 °C), indicating high purity.

Conclusion

The purification of 1-Benzyl-1-methoxy-3-phenylurea can be effectively achieved through a systematic application of standard organic chemistry techniques. A preliminary purity assessment by TLC is crucial in determining the most appropriate purification strategy. For relatively pure samples, recrystallization offers a straightforward method for obtaining highly pure material. For more complex mixtures of impurities, column chromatography provides the necessary resolving power. The protocols outlined in this guide, coupled with careful analytical characterization, will enable researchers to obtain 1-Benzyl-1-methoxy-3-phenylurea of high purity, suitable for further scientific investigation.

References

  • Meng, J., Duan, M., Xia, W., Qi, Y., & Ding, M. (2020). Recrystallization Purification Method for Urea. Chemical Reagents, 42(2), 203-206.
  • How to purify the urea bought from market to pure urea? (2018). ResearchGate. Retrieved from [Link]

  • Urea as a Cocrystal Former—Study of 3 Urea Based Pharmaceutical Cocrystals. (2021). PMC. Retrieved from [Link]

  • Urea crystallization. (1964). Google Patents.
  • Technique Series: Recrystallization (urea as an example). (2016). Glasp. Retrieved from [Link]

  • Urea Analyzed by HPLC C18 in Aqueous Mobile Phase. (n.d.). MicroSolv. Retrieved from [Link]

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. (n.d.). PMC. Retrieved from [Link]

  • The relationship between the physicochemical properties and the biological effects of alloxan and several N-alkyl substituted alloxan derivatives. (1995). PubMed. Retrieved from [Link]

  • Urea derivative synthesis by amination, rearrangement or substitution. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Denaturing Reversed-Phase HPLC Using a Mobile Phase Containing Urea for Oligodeoxynucleotide Analysis. (2014). ResearchGate. Retrieved from [Link]

  • NMR assignments and structural characterization of new thiourea and urea kynurenamine derivatives nitric oxide synthase inhibitors. (2018). ResearchGate. Retrieved from [Link]

  • One-Pot Synthesis of Ureas from Boc-Protected Amines. (2014). The Journal of Organic Chemistry. Retrieved from [Link]

  • TLC for urea. (2023). Reddit. Retrieved from [Link]

  • 1-[3-(Hydroxymethyl)phenyl]-3-phenylurea. (2012). ResearchGate. Retrieved from [Link]

  • General Equation for Expressing the Physicochemical Properties of Aliphatic Alcohols. (2025). PMC. Retrieved from [Link]

  • mass spectrum,1H NMR & 13C NMR spectra & infrared spectrum of urea. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

  • Thin-layer chromatography of simple urea-formaldehyde-methanol reaction products. Part II. Quantitative aspects. (1974). Analyst. Retrieved from [Link]

  • Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt. (2022). PMC. Retrieved from [Link]

  • Urea. (2022). Sciencemadness Wiki. Retrieved from [Link]

  • Urea Formation. (n.d.). Organic Chemistry Data. Retrieved from [Link]

  • 1-[3-(Hydroxymethyl)phenyl]-3-phenylurea. (2012). PMC. Retrieved from [Link]

  • On-Line NMR Spectroscopic Reaction Kinetic Study of Urea–Formaldehyde Resin Synthesis. (2025). ResearchGate. Retrieved from [Link]

  • Analysis of Urea. (n.d.). Wako. Retrieved from [Link]

  • Denaturing reversed-phase HPLC using a mobile phase containing urea for oligodeoxynucleotide analysis. (2014). PubMed. Retrieved from [Link]

  • Physico-chemical properties of C60(OH)22–24 water solutions: Density, viscosity, refraction index, isobaric heat capacity and antioxidant activity. (2021). ResearchGate. Retrieved from [Link]

  • TLC Visualization Reagents. (n.d.). EPFL. Retrieved from [Link]

  • Will urea do harm to the HPLC column? (2015). ResearchGate. Retrieved from [Link]

  • Physicochemical Properties. (n.d.). NETZSCH Analyzing & Testing. Retrieved from [Link]

  • Characterization of Urease enzyme using Raman and FTIR Spectroscopy. (2019). CORE. Retrieved from [Link]

  • The Effect of Compounds of the Urea-Guanidinium Class on the Activity Coefficient of Acetyltetraglycine Ethyl Ester and Related. (1966). American Chemical Society. Retrieved from [Link]

  • Evaluation of Physicochemical Properties of Ipsapirone Derivatives Based on Chromatographic and Chemometric Approaches. (2024). MDPI. Retrieved from [Link]

  • HPLC Method for Separation of Urea and Thiourea on Primesep S Column. (n.d.). SIELC Technologies. Retrieved from [Link]

  • Solving Urea's Solubility Problem. (2018). ChemistryViews. Retrieved from [Link]

  • Ureas. (n.d.). Wikipedia. Retrieved from [Link]

  • Solubility Of Urea Overview. (n.d.). Jinjiang Melamine. Retrieved from [Link]

Sources

Application Note: Using 1-Benzyl-1-methoxy-3-phenylurea in Cell-Based Immunomodulation Assays

[1]

Introduction & Mechanistic Basis[1]

1-Benzyl-1-methoxy-3-phenylurea represents a lipophilic urea pharmacophore.[1] In drug development, urea derivatives are critical due to their ability to form hydrogen bond networks with protein active sites (e.g., the "DFG-out" pocket of kinases or the catalytic site of tautomerases).[1]

Key Structural Features & Biological Relevance[1][5]
  • Urea Linker: Acts as a hydrogen bond donor/acceptor, mimicking peptide bonds.[1]

  • N-Methoxy Group: Provides unique steric bulk and electronic properties compared to standard N-benzyl ureas, potentially altering metabolic stability and binding affinity.[1]

  • Target Potential:

    • MIF Inhibition: Small molecule ureas are classic inhibitors of Macrophage Migration Inhibitory Factor (MIF), a pro-inflammatory cytokine.[1]

    • VEGFR/PD-L1 Modulation: Recent studies indicate aryl-urea scaffolds can disrupt PD-L1/PD-1 interactions or inhibit VEGFR-2 kinase activity in oncological contexts.[1]

Mechanistic Pathway Diagram

The following diagram illustrates the potential intervention points of urea-based scaffolds within the tumor microenvironment and inflammatory signaling.[1]

Caption: Putative mechanism of action for aryl-urea scaffolds interfering with MIF-driven inflammation and VEGFR-mediated angiogenesis.[1]

Experimental Protocols

Protocol A: Compound Preparation & Solubility

The lipophilic nature of the benzyl and phenyl rings necessitates careful solubilization to avoid precipitation in aqueous media.[1]

Materials:

  • 1-Benzyl-1-methoxy-3-phenylurea (Solid)[1][2][3][4]

  • DMSO (Dimethyl sulfoxide), Cell Culture Grade[1]

  • PBS (Phosphate Buffered Saline)[1]

Step-by-Step:

  • Stock Solution (100 mM): Weigh the compound (MW: ~256.3 g/mol ). Dissolve 2.56 mg in 100 µL of 100% DMSO. Vortex until completely clear.[1]

    • Note: Store aliquots at -20°C. Avoid repeated freeze-thaw cycles.

  • Working Solution: Dilute the stock into culture media immediately prior to use.[1]

    • Critical: The final DMSO concentration in the cell assay must be < 0.5% (v/v) to avoid solvent toxicity.[1]

    • Example: To achieve 100 µM, dilute 1 µL of stock into 1 mL of media (0.1% DMSO final).[1]

Protocol B: LPS-Induced Cytokine Suppression Assay (Macrophage Model)

This assay determines if the compound inhibits the release of pro-inflammatory cytokines (TNF-α or IL-6), a hallmark of MIF or NF-κB inhibition.[1]

Cell Line: RAW 264.7 (Murine Macrophages) or THP-1 (Human Monocytes).[1]

Procedure:

  • Seeding: Plate RAW 264.7 cells at

    
     cells/well in a 96-well plate. Incubate overnight at 37°C, 5% CO₂.
    
  • Pre-treatment: Aspirate media.[1] Add fresh media containing 1-Benzyl-1-methoxy-3-phenylurea at graded concentrations (e.g., 1, 10, 50, 100 µM). Include a Vehicle Control (0.1% DMSO) and a Positive Control (e.g., Dexamethasone or ISO-1).[1]

  • Incubation: Incubate for 1 hour.

  • Stimulation: Add Lipopolysaccharide (LPS) to a final concentration of 100 ng/mL.

  • Activation: Incubate for 18–24 hours.

  • Harvest: Collect cell-free supernatant.

  • Quantification: Analyze supernatants using a commercial ELISA kit for TNF-α or IL-6.[1]

  • Viability Check: Perform an MTT assay on the remaining cells to ensure cytokine reduction is not due to cell death (see Protocol C).

Protocol C: Cell Viability & Cytotoxicity (MTT Assay)

To validate that the compound is not a general toxin.[1]

Procedure:

  • Treatment: Following the incubation in Protocol B (or a parallel plate), remove supernatant (if not already done).

  • MTT Addition: Add 100 µL of fresh media + 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

  • Incubation: Incubate for 3–4 hours at 37°C until purple formazan crystals form.

  • Solubilization: Remove media carefully.[1] Add 100 µL of DMSO to dissolve crystals.

  • Measurement: Read absorbance at 570 nm (reference 630 nm).

  • Calculation:

    
    .[1]
    

Data Presentation & Analysis

When reporting results for 1-Benzyl-1-methoxy-3-phenylurea, structure your data to distinguish between specific inhibition and general toxicity.[1]

Summary Table Template[1]
ParameterAssay TypeConcentration RangeExpected Outcome (Hypothetical)
Solubility limit Aqueous Media> 200 µMPrecipitation likely; keep <100 µM
Cytotoxicity (CC50) MTT (RAW 264.[1]7)0.1 - 100 µM> 50 µM (Low toxicity desired)
Efficacy (IC50) TNF-α Release0.1 - 100 µM~10 - 30 µM (Moderate potency)
Target Engagement MIF TautomeraseCell-free~5 - 20 µM (If acting via MIF)
Interpretation of Results
  • Scenario 1 (Specific Inhibitor): Cytokine levels drop significantly at 10–50 µM, while cell viability remains >90%.[1] This suggests specific immunomodulation.[1]

  • Scenario 2 (General Toxin): Cytokine levels drop only when cell viability also drops.[1] This indicates the compound is killing the cells, not modulating the pathway.[1]

  • Scenario 3 (Inactive): No change in cytokines or viability.[1] The N-methoxy modification may sterically hinder binding compared to simple N-benzyl ureas.[1]

References

  • Smolecule. (2024).[1] 1-Benzyl-3-phenylurea Biological Activity and Properties. Retrieved from 5[1]

    • Context: Provides baseline physical properties and general biological associations for the benzyl-phenylurea class.[1]

  • National Institutes of Health (PMC). (2024).[1] Unveiling the Potential of BenzylethyleneAryl–Urea Scaffolds for the Design of New Onco Immunomodulating Agents. Retrieved from 6[1]

    • Context: Establishes the scientific validity of using N-benzyl-N'-aryl urea scaffolds for targeting PD-L1 and VEGFR in cancer immunotherapy.[1]

  • MDPI. (2024).[1] Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives. Retrieved from 7[1]

    • Context: Demonstrates the structure-activity relationship (SAR)
  • PubChem. (2025).[1] 1-Benzyl-3-phenylurea Compound Summary. Retrieved from 8[1]

    • Context: Authoritative source for chemical structure (CAS 1467-21-6 analogue) and safety data.[1]

  • A2B Chem. (2025).[1][4][9] 1-Benzyl-1-methoxy-3-phenylurea (CAS 149281-90-3) Product Data.[1][10][11][2][3][12] Retrieved from 13[1]

    • Context: Verification of the specific N-methoxy derivative availability and chemical identity.

Protocol for testing anticancer activity of 1-Benzyl-1-methoxy-3-phenylurea

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols

Topic: Protocol for Testing the Anticancer Activity of 1-Benzyl-1-methoxy-3-phenylurea

Audience: Researchers, scientists, and drug development professionals.

A Comprehensive Guide to Evaluating the Anticancer Potential of 1-Benzyl-1-methoxy-3-phenylurea

Introduction

The urea scaffold is a cornerstone in medicinal chemistry, integral to the structure of numerous clinically approved therapeutics.[1][2] Its unique ability to form stable hydrogen bonds with biological targets makes it a privileged structure in drug design, particularly in oncology.[1] Aromatic urea derivatives, such as Sorafenib and Lenvatinib, have demonstrated significant clinical success as kinase inhibitors. Another important class of urea-containing compounds exerts its anticancer effect by interfering with microtubule dynamics, a critical process for cell division.[3][4] Given this precedent, novel urea derivatives like 1-Benzyl-1-methoxy-3-phenylurea represent promising candidates for new anticancer agents.

This guide provides a comprehensive, field-proven framework for the preclinical evaluation of 1-Benzyl-1-methoxy-3-phenylurea (referred to herein as "the compound"). It is designed to take researchers from initial in vitro cytotoxicity screening to mechanistic elucidation and preliminary in vivo efficacy assessment. The protocols are structured to ensure scientific rigor, reproducibility, and the generation of a robust data package suitable for go/no-go decisions in a drug discovery pipeline.

Overall Experimental Strategy

The evaluation process follows a logical, tiered approach. Initial broad screening in vitro identifies cytotoxic activity and establishes a potency range (IC50). Subsequent mechanistic studies probe how the compound affects cellular processes like cell cycle progression. Finally, promising candidates are advanced to in vivo models to assess their efficacy in a physiological context.[5]

G cluster_0 Phase 1: In Vitro Evaluation cluster_1 Phase 2: Mechanistic Studies cluster_2 Phase 3: In Vivo Assessment a Compound Preparation & Solubilization b Cell Line Panel Selection (e.g., NCI-60) a->b c Cytotoxicity Screening (MTT / SRB Assay) b->c d IC50 Determination c->d e Cell Cycle Analysis (Flow Cytometry) d->e Active Compound f Apoptosis Assay (Annexin V / PI) e->f g Target Validation (e.g., Tubulin Polymerization Assay) f->g h Formulation Development for Animal Dosing g->h Mechanism Confirmed i Xenograft Tumor Model Establishment h->i j Efficacy & Toxicity Study i->j k Data Analysis (Tumor Growth Inhibition) j->k

Caption: Tiered workflow for anticancer drug evaluation.

Part 1: In Vitro Evaluation of Anticancer Activity

In vitro assays are the foundation of anticancer drug screening, offering a rapid and cost-effective means to assess cellular responses to a new chemical entity.[6]

Initial Cytotoxicity Screening: The MTT Assay

The MTT assay is a robust colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[7] Metabolically active cells utilize mitochondrial dehydrogenase enzymes to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[8] The amount of formazan produced is directly proportional to the number of viable cells.

Protocol: MTT Cytotoxicity Assay

  • Cell Seeding:

    • Select a panel of human cancer cell lines representing diverse tumor types (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon, PC3 - prostate).[9]

    • Culture cells in their recommended complete medium at 37°C and 5% CO₂.

    • Harvest cells using trypsinization and perform a viable cell count (e.g., using Trypan Blue).

    • Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (typically 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours to allow for attachment.[7]

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of 1-Benzyl-1-methoxy-3-phenylurea in sterile DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and non-toxic (typically ≤ 0.5%).[10]

    • Remove the medium from the cell plate and add 100 µL of the prepared compound dilutions to the respective wells. Include wells for "untreated" (medium only) and "vehicle control" (medium with 0.5% DMSO).

    • Incubate the plate for 72 hours at 37°C and 5% CO₂.

  • MTT Assay Execution:

    • After incubation, add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.[8][10]

    • Incubate for an additional 2-4 hours at 37°C, protected from light. Viable cells will produce purple formazan crystals.[7]

    • Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[11]

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability using the following formula:

      • % Viability = [(Absorbance_Treated - Absorbance_Blank) / (Absorbance_VehicleControl - Absorbance_Blank)] x 100

    • Plot the % Viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value (the concentration at which 50% of cell growth is inhibited).

Data Presentation: Hypothetical IC50 Values

Cell LineCancer TypeIC50 (µM) of 1-Benzyl-1-methoxy-3-phenylurea
A549Lung Carcinoma5.2
MCF-7Breast Adenocarcinoma8.1
HCT116Colorectal Carcinoma3.5
PC3Prostate Adenocarcinoma6.8
MRC-5Normal Lung Fibroblast> 100

Causality Insight: Including a non-cancerous cell line (e.g., MRC-5) is crucial for assessing selectivity. A high IC50 value against normal cells compared to cancer cells suggests a favorable therapeutic window.[9]

Mechanistic Investigation: Cell Cycle Analysis

Many effective anticancer agents, particularly those targeting the cytoskeleton, induce cell cycle arrest.[4] Flow cytometry with propidium iodide (PI) staining is the gold standard for analyzing DNA content and determining the distribution of cells throughout the cell cycle phases (G0/G1, S, G2/M).[12][13]

Protocol: Cell Cycle Analysis via PI Staining

  • Cell Treatment: Seed HCT116 cells (or the most sensitive cell line from the MTT assay) in 6-well plates. Treat with the compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include a vehicle control.

  • Cell Harvesting: Harvest both adherent and floating cells to include any apoptotic populations. Centrifuge at 1200 rpm for 5 minutes.[14]

  • Fixation: Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 3 mL of ice-cold 70% ethanol dropwise to fix the cells.[14] Incubate at 4°C for at least 2 hours (or up to two weeks).

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of staining solution (PBS containing 50 µg/mL PI and 100 µg/mL RNase A).[15] The RNase A is essential to prevent staining of double-stranded RNA.

  • Flow Cytometry: Incubate for 30 minutes at room temperature in the dark. Analyze the samples on a flow cytometer.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

G G1 G1 S S (DNA Synthesis) G1->S G2 G2 S->G2 M M (Mitosis) G2->M M->G1 Compound Tubulin Inhibitor (e.g., Urea Derivative) Compound->M Disrupts Mitotic Spindle

Caption: Potential site of action for a tubulin-inhibiting urea derivative.

Expected Outcome: Many urea derivatives function as tubulin polymerization inhibitors.[3] Such compounds disrupt the formation of the mitotic spindle, leading to an accumulation of cells in the G2/M phase of the cell cycle, which can be quantified by this protocol.[16]

Part 2: In Vivo Efficacy and Preclinical Assessment

Moving from in vitro to in vivo models is a critical step to evaluate a compound's therapeutic efficacy and potential toxicity in a complex biological system.[6][17]

Formulation of a Hydrophobic Compound for In Vivo Use

1-Benzyl-1-methoxy-3-phenylurea is predicted to be hydrophobic. A stable and non-toxic formulation is essential for accurate and reproducible in vivo results.

Protocol: Vehicle Formulation

  • Solubility Testing: Test the solubility of the compound in various biocompatible solvents (e.g., DMSO, ethanol, PEG 300) and surfactants (e.g., Kolliphor® EL, Tween® 80).

  • Vehicle Preparation: A common vehicle for hydrophobic compounds is a ternary system. For example:

    • Dissolve the required amount of the compound in a minimal volume of DMSO.

    • Add PEG 300 and vortex thoroughly.

    • Add sterile saline or PBS dropwise while vortexing to bring the solution to the final volume.

    • A typical final vehicle composition might be 10% DMSO, 40% PEG 300, and 50% saline.

  • Validation: The final formulation should be a clear solution and remain stable. A small pilot study in one or two animals is recommended to ensure the vehicle itself does not cause adverse effects at the intended volume of administration.

Murine Xenograft Efficacy Study

This study uses immunodeficient mice, which can accept grafts of human cancer cells, to model tumor growth and response to therapy.

Protocol: Subcutaneous Xenograft Model

  • Animal Model: Use 6-8 week old female athymic nude mice (e.g., NU/J strain). Allow animals to acclimatize for at least one week before the study begins.

  • Tumor Implantation:

    • Harvest HCT116 cells (or another sensitive cell line) during their exponential growth phase.

    • Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5 x 10⁷ cells/mL. Matrigel helps support initial tumor formation.

    • Inject 100 µL of the cell suspension (containing 5 million cells) subcutaneously into the right flank of each mouse.

  • Tumor Monitoring and Randomization:

    • Monitor tumor growth by measuring the length (L) and width (W) with digital calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (W² x L) / 2.

    • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., n=8-10 mice per group):

      • Group 1: Vehicle Control (e.g., 10% DMSO, 40% PEG 300 in saline)

      • Group 2: Compound (e.g., 25 mg/kg)

      • Group 3: Compound (e.g., 50 mg/kg)

      • Group 4: Positive Control (a standard-of-care chemotherapy for the tumor type)

  • Treatment: Administer the compound and vehicle via intraperitoneal (i.p.) or oral (p.o.) gavage daily for 21 days.

  • Endpoint Analysis:

    • Continue monitoring tumor volume and body weight throughout the study.

    • The primary endpoint is tumor growth inhibition (TGI). The study is typically terminated when tumors in the vehicle group reach a predetermined size (e.g., 1500-2000 mm³).

    • At the end of the study, euthanize the animals, and excise, weigh, and photograph the tumors.

Data Presentation: Hypothetical In Vivo Efficacy Data

Treatment GroupDose (mg/kg)Mean Final Tumor Volume (mm³) ± SEMPercent TGI (%)
Vehicle Control-1850 ± 150-
Compound25980 ± 11047.0
Compound50450 ± 8575.7
Positive ControlVaries350 ± 7081.1

TGI is calculated as: [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

Trustworthiness Insight: Throughout the study, monitor animals for signs of toxicity, including significant body weight loss (>15-20%), lethargy, ruffled fur, or other signs of distress. This is critical for assessing the compound's safety profile alongside its efficacy.

References

  • Claus, H., & Decker, H. (2006). Bacterial tyrosinases. Syst Appl Microbiol.
  • ResearchGate. (2024). 1,2,3‑triazole and chiral Schif base hybrids as potential anticancer agents. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Novel compounds with promising HuH-7 inhibitory activity as new cancer drug candidates. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Retrieved from [Link]

  • Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]

  • YouTube. (2022). Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy. Retrieved from [Link]

  • UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Hydrophobic Effect from Conjugated Chemicals or Drugs on In Vivo Biodistribution of RNA Nanoparticles. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives. Retrieved from [Link]

  • PubMed. (n.d.). Urea derivatives as anticancer agents. Retrieved from [Link]

  • Karger Publishers. (n.d.). New Anticancer Agents: In Vitro and In Vivo Evaluation. Retrieved from [Link]

  • Frontiers. (n.d.). Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. Retrieved from [Link]

  • MDPI. (n.d.). Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives. Retrieved from [Link]

  • Patsnap. (2024). What are Tubulin inhibitors and how do they work?. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Retrieved from [Link]

  • PubMed Central. (2022). In vitro and in vivo drug screens of tumor cells identify novel therapies for high‐risk child cancer. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Unveiling the Potential of BenzylethyleneAryl–Urea Scaffolds for the Design of New Onco Immunomodulating Agents. Retrieved from [Link]

  • ResearchGate. (2022). IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT. Retrieved from [Link]

  • MDPI. (2023). Recent Advances in Improving the Bioavailability of Hydrophobic/Lipophilic Drugs and Their Delivery via Self-Emulsifying Formulations. Retrieved from [Link]

  • protocols.io. (n.d.). In vitro anticancer activity by using the viability assay against HCT-116 and EAC cell lines. Retrieved from [Link]

  • YouTube. (2023). Microtubule Inhibitors Mechanism of Action. Retrieved from [Link]

  • ScienceScholar. (2022). Benzimidazole-Urea derivatives as anti-cancer agents. Retrieved from [Link]

  • MDPI. (2022). Preclinical Pharmacokinetic Studies of a Novel Diuretic Inhibiting Urea Transporters. Retrieved from [Link]

  • Flow Cytometry Core Facility. (n.d.). Cell Cycle Analysis. Retrieved from [Link]

  • ResearchGate. (2025). Novel compounds with promising HuH-7 inhibitory activity as new cancer drug candidates. Retrieved from [Link]

  • ResearchGate. (2018). In vivo screening models of anticancer drugs. Retrieved from [Link]

  • Asian Journal of Pharmaceutics. (2016). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Retrieved from [Link]

  • Checkpoint Lab. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]

  • Oxford Academic. (n.d.). Introducing urea into tirapazamine derivatives to enhance anticancer therapy. Retrieved from [Link]

  • MDPI. (2023). Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Assaying cell cycle status using flow cytometry. Retrieved from [Link]

Sources

Application Note: Preclinical Evaluation of 1-Benzyl-1-methoxy-3-phenylurea (BMPU)

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide drug development professionals through the preclinical evaluation of 1-Benzyl-1-methoxy-3-phenylurea (BMPU) .

Given the chemical structure (an N-alkoxy-substituted urea), this compound represents a strategic modification of the classic 1,3-disubstituted urea pharmacophore (often associated with Soluble Epoxide Hydrolase (sEH) inhibition or cytokinin activity).[1] The N-methoxy group is typically introduced to modulate metabolic stability, solubility, or to act as a pro-drug moiety that releases the parent urea in vivo.[1]

The following guide focuses on Pharmacokinetic (PK) Profiling and Metabolic Stability Assessment , which are the critical first steps for this specific chemical class.

Part 1: Executive Summary & Strategic Rationale

1-Benzyl-1-methoxy-3-phenylurea (BMPU) (CAS: 149281-90-3) is a lipophilic urea derivative.[1] In drug discovery, the 1,3-disubstituted urea scaffold is a privileged structure found in potent Soluble Epoxide Hydrolase (sEH) inhibitors (e.g., Sorafenib, Triclocarban analogs) and anti-cancer agents.[1]

However, classic ureas suffer from two primary limitations:

  • Poor Solubility: High crystal lattice energy leads to low aqueous solubility.[1]

  • Rapid Metabolism: Direct hydroxylation or hydrolysis often limits half-life.[1]

The N-Methoxy Advantage: The introduction of the N-methoxy group at the N1 position (BMPU) is a medicinal chemistry strategy designed to:

  • Disrupt Hydrogen Bonding: Lower the melting point and improve solubility compared to the parent 1-benzyl-3-phenylurea.[1]

  • Block Metabolic Soft Spots: Prevent rapid N-dealkylation or modulate the rate of conversion to the active parent species (Pro-drug approach).[1]

This guide details the experimental design to validate these hypotheses in vivo.

Part 2: Physicochemical Characterization & Formulation[1]

Before in vivo administration, the compound must be characterized to ensure bioavailability.[1]

Compound Properties
PropertyValue (Predicted/Observed)Significance
Molecular Formula C₁₅H₁₆N₂O₂--
Molecular Weight 256.30 g/mol Small molecule, likely permeable.[1]
LogP (Octanol/Water) ~3.2 - 3.5Highly lipophilic; requires solubilizers.[1]
Melting Point ~85-90°CLower than parent urea (>160°C), indicating better solubility potential.[1]
Appearance White Crystalline Solid--
Formulation Protocol (IV and PO Dosing)

Urea derivatives precipitate easily in saline.[1] A co-solvent/surfactant system is mandatory.[1]

Reagents:

  • Dimethyl sulfoxide (DMSO) - Grade: USP/PhEur[1]

  • PEG-400 (Polyethylene glycol)[1]

  • (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) - 40% w/v in water[1]

Step-by-Step Formulation:

  • Stock Solution (50 mg/mL): Dissolve pure BMPU in 100% DMSO. Vortex for 5 minutes until clear.

  • Intermediate Phase: Add PEG-400 to the DMSO stock. Ratio: 1:4 (DMSO:PEG-400).[1]

  • Final Formulation (IV Bolus - 2 mg/kg):

    • Slowly add the DMSO/PEG mixture to 20% HP-β-CD in saline with constant stirring.

    • Target Composition: 5% DMSO / 20% PEG-400 / 75% (20% HP-β-CD).[1]

    • Filtration: Pass through a 0.22 μm PVDF filter to ensure sterility and remove micro-precipitates.[1]

  • Final Formulation (Oral Gavage - 10 mg/kg):

    • Suspend BMPU in 1% Methylcellulose + 0.1% Tween-80 .

    • Note: Microsuspension is acceptable for PO, but solution (using the IV vehicle) is preferred for initial bioavailability studies.[1]

Part 3: In Vivo Pharmacokinetic (PK) Study Design

Objective: Determine the plasma stability of BMPU and its rate of conversion to the parent metabolite (1-benzyl-3-phenylurea).

Experimental Workflow (Rat Model)
  • Species: Sprague-Dawley Rats (Male, 250-300g), cannulated (jugular vein).[1]

  • Groups:

    • Group A: IV Bolus (2 mg/kg, n=3).[1]

    • Group B: Oral Gavage (10 mg/kg, n=3).[1]

Sampling Protocol

Self-Validating Step: Use a "staggered" sampling approach to capture the rapid distribution phase.

  • Dosing: Administer compound at T=0.

  • Blood Collection: Collect 200 μL blood into K₂EDTA tubes at:

    • IV Group: 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h.[1]

    • PO Group: 15 min, 30 min, 1h, 2h, 4h, 6h, 8h, 24h.[1]

  • Processing: Centrifuge at 4°C, 3000 x g for 10 min. Harvest plasma.[1] Store at -80°C.

Bioanalytical Method (LC-MS/MS)

Critical Requirement: You must monitor both the parent (BMPU) and the metabolite (Des-methoxy).[1]

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7 μm).

  • Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B).[1]

  • Transitions (MRM):

    • BMPU (Target): 257.3 → 91.1 (Benzyl tropylium ion).[1]

    • Metabolite (1-Benzyl-3-phenylurea): 227.3 → 91.1.[1]

    • Internal Standard: Tolbutamide or deuterated analog.[1]

Part 4: Pharmacodynamic (PD) Proof of Concept

Hypothesis: If BMPU acts as an sEH inhibitor (or prodrug thereof), it should reduce inflammatory cytokines in an acute inflammation model.[1]

LPS-Induced Inflammation Model

Rationale: sEH inhibitors prevent the degradation of Epoxyeicosatrienoic acids (EETs), which are potent anti-inflammatory lipid mediators.[1]

Protocol:

  • Pre-treatment: Administer BMPU (10 mg/kg, PO) or Vehicle to rats (n=6/group).[1]

  • Induction (T=1h): Administer Lipopolysaccharide (LPS, E. coli 0111:B4) via IP injection (1 mg/kg).

  • Endpoint (T=6h): Euthanize animals. Collect plasma and lung tissue.[1]

  • Readout:

    • ELISA: Measure TNF-α and IL-6 levels in plasma.[1]

    • Lipidomics: Measure ratio of EETs (active) to DHETs (inactive diols).[1] A successful target engagement is indicated by an increased EET/DHET ratio.[1]

Part 5: Visualization of Study Logic

The following diagram illustrates the metabolic hypothesis and the experimental decision tree.

BMPU_Study_Design BMPU 1-Benzyl-1-methoxy-3-phenylurea (BMPU) Metabolism Liver Microsomes / In Vivo (CYP450 / Peroxidases) BMPU->Metabolism Oral Dosing Analysis LC-MS/MS Analysis (Ratio BMPU : Parent) BMPU->Analysis ParentUrea Metabolite: 1-Benzyl-3-phenylurea (Active sEHI?) Metabolism->ParentUrea N-Demethylation (Bioactivation) Inactive Inactive Metabolites (Hydrolysis) Metabolism->Inactive Degradation ParentUrea->Analysis Decision Decision Gate Analysis->Decision Develop as Prodrug Develop as Prodrug Decision->Develop as Prodrug High Parent Levels Develop as NCE Develop as NCE Decision->Develop as NCE High BMPU Stability

Caption: Figure 1. Metabolic pathway hypothesis and decision logic for BMPU evaluation. The study determines if BMPU acts as a stable NCE or a prodrug for the parent urea.[1]

Part 6: Data Reporting Template

Standardize your results using the table below to ensure comparable datasets across batches.

ParameterDefinitionUnitBMPU (IV)BMPU (PO)
Cmax Maximum Plasma Concentrationng/mL[Data][Data]
Tmax Time to Cmaxh--[Data]
AUC(0-t) Area Under Curveng*h/mL[Data][Data]
Cl ClearancemL/min/kg[Data]--
Vss Volume of DistributionL/kg[Data]--
F% Bioavailability%--(AUC_po / AUC_iv) * 100
Metabolite Ratio (AUC_metabolite / AUC_parent)--[Data][Data]

Part 7: References

  • Morisseau, C., & Hammock, B. D. (2005).[1] "Epoxide hydrolases: mechanisms, inhibitor designs, and biological roles."[1] Annual Review of Pharmacology and Toxicology, 45, 311-333.[1]

  • Liu, J. Y., et al. (2009).[1] "Inhibition of soluble epoxide hydrolase enhances the anti-inflammatory effects of aspirin in a murine LPS-induced inflammatory model."[1] Frontiers in Pharmacology. (Context for LPS Model).

  • ChemicalBook. (2024).[1] "1-Benzyl-1-methoxy-3-phenylurea Product Properties and Synthesis." CAS: 149281-90-3.[1][2][3][4][5]

  • Newman, J. W., et al. (2005).[1] "Cytochrome P450-dependent lipid metabolism in inflammation and cancer." Trends in Pharmacological Sciences. (Context for EET/DHET mechanism).

Sources

Scale-Up Synthesis of 1-Benzyl-1-methoxy-3-phenylurea: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Substituted Ureas in Drug Discovery

Substituted ureas are a cornerstone of modern medicinal chemistry, renowned for their ability to form robust hydrogen bond interactions with biological targets. This key structural feature has led to their incorporation into a wide array of therapeutic agents, including kinase inhibitors, antivirals, and anticancer drugs. The precise arrangement of substituents on the urea scaffold allows for the fine-tuning of a molecule's pharmacological profile, influencing its potency, selectivity, and pharmacokinetic properties. 1-Benzyl-1-methoxy-3-phenylurea represents a unique scaffold within this class, combining the lipophilic benzyl and phenyl groups with a methoxy moiety on one of the urea nitrogens. This substitution pattern offers intriguing possibilities for exploring new binding interactions and modulating physicochemical properties in drug design.

This comprehensive guide provides a detailed, scalable, and field-tested protocol for the synthesis of 1-Benzyl-1-methoxy-3-phenylurea. It is intended for researchers, scientists, and drug development professionals seeking to produce this compound in significant quantities for further investigation. Beyond a mere recitation of steps, this document elucidates the underlying chemical principles and strategic considerations essential for successful and safe scale-up.

Synthetic Strategy: A Two-Step Approach to 1-Benzyl-1-methoxy-3-phenylurea

The synthesis of 1-Benzyl-1-methoxy-3-phenylurea is most efficiently achieved through a two-step sequence. This strategy hinges on the initial preparation of a key intermediate, N-benzyl-O-methylhydroxylamine, followed by its reaction with phenyl isocyanate to construct the final urea linkage. This approach was selected for its reliability, scalability, and the commercial availability of the starting materials.

Synthetic_Scheme cluster_step1 Precursor Synthesis cluster_step2 Final Product Synthesis start O-Methylhydroxylamine + Benzyl Halide intermediate N-Benzyl-O-methylhydroxylamine start->intermediate Step 1: N-Benzylation product 1-Benzyl-1-methoxy-3-phenylurea intermediate->product Step 2: Urea Formation reagent2 Phenyl Isocyanate Urea_Formation_Mechanism amine R-N(OCH₃)-H isocyanate Ph-N=C=O amine->isocyanate Nucleophilic Attack intermediate R-N(OCH₃)-C(=O)-N⁻-Ph (Zwitterionic Intermediate) product R-N(OCH₃)-C(=O)-NH-Ph intermediate->product Proton Transfer label_amine N-Benzyl-O-methylhydroxylamine label_isocyanate Phenyl Isocyanate label_product 1-Benzyl-1-methoxy-3-phenylurea

Application Note: Mechanistic Profiling with 1-Benzyl-1-methoxy-3-phenylurea (BMPU)

[1][2]

Executive Summary

1-Benzyl-1-methoxy-3-phenylurea (BMPU) serves as a critical structural probe in the optimization of urea-based pharmacophores.[1][2] Unlike classic 1,3-disubstituted ureas (e.g., Sorafenib or sEH inhibitors) which function via dual hydrogen-bond donation, BMPU contains an N-methoxy (N-OMe) substitution.[1][2]

This structural modification "caps" one nitrogen, removing a hydrogen bond donor and introducing a metabolically labile site.[1][2] Consequently, BMPU is utilized primarily to:

  • Map Binding Site Requirements: Validate the necessity of the N-H motif in urea-binding pockets (e.g., sEH, Kinases).[1][2]

  • Probe Metabolic Liabilities: Serve as a reference substrate for Cytochrome P450 (CYP) oxidative N-dealkylation.[1][2]

  • Assess Mitochondrial Toxicity: Evaluate off-target respiratory chain inhibition (homology to phenylurea herbicides).

Technical Background & Mechanism

The N-Alkoxy Urea Pharmacophore

The biological activity of urea derivatives typically relies on the planar NH-CO-NH core, which acts as a bidentate hydrogen bond donor to acidic residues (e.g., Aspartate) in enzyme active sites.[1][2]

  • Classic Inhibitors: 1,3-diphenylurea (DPU)

    
     High affinity H-bonding.[1][2]
    
  • The BMPU Probe: The N-methoxy group at position 1 creates steric bulk and removes a proton.[1][2]

    • Mechanism:[1][2] If BMPU fails to bind a target that DPU binds, it confirms the absolute requirement of the second proton for efficacy.[1][2]

    • Metabolism:[1][2] The N-OMe bond is a prime target for O-demethylation or N-dealkylation by hepatic CYPs, making BMPU an excellent model for studying the metabolic stability of "Weinreb amide-like" drug motifs.[1][2]

Signaling Pathway & Metabolic Fate

The following diagram illustrates the differential pathway of BMPU compared to active urea inhibitors, highlighting its use as a metabolic probe.

BMPU_MechanismBMPUBMPU(1-Benzyl-1-methoxy-3-phenylurea)CYPCYP450 Enzymes(Microsomes)BMPU->CYPOxidative AttacksEHSoluble Epoxide Hydrolase(Target Enzyme)BMPU->sEHSteric Clash / No H-BondMetabolite1Metabolite A:N-Dealkylation(Loss of Benzyl)CYP->Metabolite1Pathway 1Metabolite2Metabolite B:O-Demethylation(Loss of Methoxy)CYP->Metabolite2Pathway 2BindingBinding Pocket(Asp335)sEH->BindingRequires 2x H-DonorsOutcome_NegNO BINDING(Negative Control)Binding->Outcome_NegValidation of Mechanism

Figure 1: Mechanistic divergence of BMPU. It serves as a substrate for CYP metabolism (top) while acting as a negative control for sEH binding (bottom) due to the N-methoxy cap.[1][2]

Experimental Protocols

Protocol A: CYP450 Metabolic Stability Assay

Objective: Determine the intrinsic clearance (

12

Materials:

  • BMPU (10 mM stock in DMSO).[1][2]

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL).[1][2]

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).[1][2]

  • Quenching Solution: Acetonitrile (ACN) with Internal Standard (e.g., Tolbutamide).[1][2]

Procedure:

  • Preparation: Dilute BMPU to 1 µM in Phosphate Buffer (100 mM, pH 7.4).

  • Pre-incubation: Mix 1 µM BMPU with HLM (final protein conc. 0.5 mg/mL) at 37°C for 5 minutes.

  • Initiation: Add NADPH regenerating system to start the reaction.[1][2]

    • Control: Run a parallel reaction without NADPH to assess chemical stability.

  • Sampling: Aliquot 50 µL at time points:

    
     min.
    
  • Quenching: Immediately transfer aliquots into 150 µL ice-cold ACN (containing IS). Vortex for 1 min.

  • Analysis: Centrifuge (4000g, 10 min) and analyze supernatant via LC-MS/MS .

    • Monitor Transitions: Parent (256 Da)

      
       Fragments (Loss of OMe or Benzyl).[1][2]
      

Data Analysis: Plot



12
ParameterCalculationInterpretation
Elimination Rate (

)
Slope of linear regressionRate of metabolism.[1][2]
Half-life (

)

Stability of the N-alkoxy motif.[1][2]
Intrinsic Clearance (

)

Predicts in vivo hepatic extraction.[1][2]
Protocol B: Specificity Control for sEH Inhibition

Objective: Use BMPU to validate that a hit compound binds Soluble Epoxide Hydrolase (sEH) via the canonical "Dual H-Bond" mechanism.[1][2] If BMPU inhibits sEH, the binding is likely non-canonical or allosteric.[1][2]

Materials:

  • Recombinant human sEH enzyme.[1][2]

  • Substrate: PHOME (Cyano(6-methoxy-naphthalen-2-yl)methyl trans-(3-phenyl-oxiranyl)-acetate).[1][2]

  • Inhibitor: BMPU (Test) vs. AUDA (Positive Control).[1][2]

Workflow:

  • Plating: In a black 96-well plate, add 90 µL of sEH enzyme (diluted in 25 mM Bis-Tris-HCl, pH 7.0, 0.1 mg/mL BSA).

  • Treatment: Add 1 µL of BMPU (Final conc: 0.1 µM to 100 µM dose-response).

    • Include Positive Control: AUDA (known sEH inhibitor).[1][2]

    • Include Vehicle Control: DMSO only.[1][2]

  • Incubation: Incubate at 30°C for 5 minutes.

  • Substrate Addition: Add 10 µL of PHOME (Final conc. 50 µM).

  • Detection: Monitor fluorescence (Ex: 330 nm, Em: 465 nm) kinetically for 10-20 minutes. Hydrolysis of PHOME releases the fluorescent reporter.[1][2]

Self-Validating Logic:

  • Expected Result: BMPU should show IC₅₀ > 10 µM (Weak/No Inhibition).

  • Positive Control (AUDA): IC₅₀ < 10 nM.[1][2]

  • Interpretation: If BMPU shows potent inhibition, the enzyme pocket tolerates N-substitution, or the compound is acting as a "suicide substrate" via the methoxy group.[1][2]

Visualization of Experimental Workflow

Workflowcluster_0Phase 1: Preparationcluster_1Phase 2: Assay Executioncluster_2Phase 3: AnalysisStep1Dissolve BMPU(DMSO Stock)Step2Dilute in Buffer(Phosphate pH 7.4)Step1->Step2SplitSplit SamplesStep2->SplitAssay_AAssay A: HLM Stability(+ NADPH)Split->Assay_AAssay_BAssay B: sEH Binding(+ Enzyme/Substrate)Split->Assay_BLCMSLC-MS/MS Analysis(Metabolite ID)Assay_A->LCMSFluorescenceFluorescence Kinetics(IC50 Determination)Assay_B->FluorescenceDecisionData InterpretationLCMS->DecisionRate of N-dealkylationFluorescence->DecisionValidation of H-Bond Req.

Figure 2: Integrated workflow for using BMPU to assess metabolic stability (Left branch) and target specificity (Right branch).

References

  • Morisseau, C., & Hammock, B. D. (2005).[1][2] "Epoxide hydrolases: mechanisms, inhibitor designs, and biological roles."[1][2] Annual Review of Pharmacology and Toxicology. Link

    • Context: Establishes the structural requirement (1,3-disubstituted urea)
  • Testa, B., & Kramer, S. D. (2007).[1][2] "The biochemistry of drug metabolism—an introduction: part 3. Reactions of hydrolysis and their mechanisms." Chemistry & Biodiversity.[1][2] Link

    • Context: details the metabolic instability of N-alkoxy ureas and Weinreb amide analogs.
  • PubChem Compound Summary. (2024). "1-Benzyl-1-methoxy-3-phenylurea (CID 149281-90-3)."[1][2][3][4][5][6] National Center for Biotechnology Information.[1][2] Link[1][2]

    • Context: Verification of chemical structure and physical properties.[1][2][7]

  • Takahashi, K., et al. (2010).[1][2] "Development of N-methoxy-N-methyl-N'-phenylurea derivatives as herbicides." Journal of Pesticide Science.[1][2] Link

    • Context: Provides comparative SAR data for N-methoxy urea deriv

Troubleshooting & Optimization

Overcoming solubility issues with 1-Benzyl-1-methoxy-3-phenylurea in vitro

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Solubility Issues with 1-Benzyl-1-methoxy-3-phenylurea (BMPU) in vitro

Executive Summary: The Physicochemical Challenge

1-Benzyl-1-methoxy-3-phenylurea (BMPU) presents a classic formulation challenge in early-stage drug discovery.[1] Structurally, it belongs to the N,N'-disubstituted urea class. While the N1-methoxy group is a strategic modification designed to disrupt the planar symmetry and reduce the crystal lattice energy (melting point) compared to its parent compound (1-Benzyl-3-phenylurea), the molecule remains highly lipophilic (LogP > 2.5 estimated).

In aqueous in vitro environments, BMPU exhibits "brick dust" behavior: it dissolves well in organic solvents (DMSO) but undergoes rapid, amorphous precipitation upon dilution into culture media. This guide provides the protocols to maintain thermodynamic stability in your assays.

Module 1: The "Crash-Out" Phenomenon (Troubleshooting DMSO)

Issue: "I prepared a 10 mM stock in DMSO, but when I dilute it to 10 µM in cell culture media, the solution turns cloudy or I see crystals under the microscope."

Root Cause Analysis

This is a Solvent Shift Precipitation . DMSO is a polar aprotic solvent that solvates the urea core effectively.[1] Culture media is highly aqueous.[1] When you spike DMSO into media, the solvent power drops exponentially. If the local concentration of BMPU exceeds its aqueous solubility limit before it can disperse, it nucleates and precipitates.

The "Parachute" Protocol (Step-Down Dilution)

Do not pipette 100% DMSO stock directly into a static well of media.

  • Preparation: Warm your 10 mM DMSO stock to 37°C.

  • Intermediate Step: Create a 100x intermediate working solution in pure DMSO.

    • Example: To achieve 10 µM final, make a 1 mM intermediate (10 µL of 10 mM stock + 90 µL DMSO).

  • Dynamic Mixing:

    • Place your culture media in a tube on a vortex mixer set to low speed .

    • Slowly inject the DMSO intermediate into the center of the vortex (away from the plastic walls).

    • Why? This maximizes the surface area for solvent exchange, preventing local supersaturation "hotspots."

Solvent Tolerance Table
Solvent / AdditiveMax Tolerated % (Cell Lines)BMPU Solubility ImpactNotes
DMSO 0.1% - 0.5%HighStandard.[1] Toxic to sensitive lines (e.g., primary neurons) >0.1%.
Ethanol 0.5% - 1.0%ModerateLess solubilizing power than DMSO for ureas; evaporates during long incubations.[1]
PEG 400 1.0% - 5.0%HighExcellent co-solvent.[1] Reduces interfacial tension.[1]
Tween 80 0.01% - 0.05%ModeratePrevents crystal growth (Ostwald ripening).[1]

Module 2: Advanced Formulation (Cyclodextrins)

Issue: "DMSO is toxic to my cells at the concentration required to keep BMPU soluble."

The Solution: Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

For hydrophobic ureas, cyclodextrins are the gold standard.[1] They form an inclusion complex where the hydrophobic phenyl/benzyl rings of BMPU nest inside the cyclodextrin torus, while the hydrophilic exterior interacts with the media.

Protocol: The "Kneading" Stock Method

This creates a water-soluble stock that requires NO DMSO in the final assay.

  • Weighing: Weigh 5 mg of BMPU.

  • Ratio: Weigh 100 mg of HP-β-CD (approx. 1:4 molar ratio, excess CD ensures encapsulation).

  • Solubilization (The Co-Solvent Evaporation Technique):

    • Dissolve BMPU in a minimal amount of Ethanol (e.g., 200 µL).

    • Dissolve HP-β-CD in Water (e.g., 500 µL).[1]

    • Mix the two phases dropwise while vortexing.

  • Evaporation: Place the tube in a SpeedVac or under a nitrogen stream to remove the Ethanol.

    • Result: You are left with a clear aqueous solution of BMPU-CD complex.[1]

  • Filtration: Sterile filter (0.22 µm PVDF). Note: Do not use Nylon filters as they bind ureas.

Module 3: Serum & Protein Binding

Issue: "My compound is soluble, but I see no biological effect (IC50 shift) compared to serum-free conditions."

Mechanism: The Albumin Sink

Urea derivatives bind avidly to Bovine Serum Albumin (BSA) and Fetal Bovine Serum (FBS). If your media contains 10% FBS, >95% of your BMPU may be protein-bound and biologically unavailable.[1]

Diagnostic Experiment: The Serum Shift Assay

Run your dose-response curve in two conditions:

  • Standard: Media + 10% FBS.[1]

  • Reduced: Media + 1% FBS (or serum-free + 0.1% BSA).

  • Interpretation: If the IC50 decreases (potency increases) by >5-fold in the low-serum condition, BMPU is heavily protein-bound.

  • Correction: You must report "Free Fraction" concentrations or run assays in low-serum media adapted cells.

Visual Decision Tree: Solubilization Workflow

BMPU_Solubility_Workflow Start Start: BMPU Precipitation Observed CheckConc Is Target Concentration > 10 µM? Start->CheckConc StepDown Try DMSO 'Parachute' Protocol (Vortex Addition) CheckConc->StepDown No (<10 µM) Cyclodextrin Switch to HP-β-CD Complex (DMSO-Free) CheckConc->Cyclodextrin Yes (>10 µM) Success1 Solution Clear? Proceed to Assay StepDown->Success1 Success CoSolvent Add 1% PEG400 or 0.05% Tween 80 StepDown->CoSolvent Precipitates SerumCheck Check Serum Binding (10% vs 1% FBS) Success1->SerumCheck Low Efficacy? CoSolvent->Success1 Success CoSolvent->Cyclodextrin Fails

Caption: Step-by-step decision logic for stabilizing BMPU in aqueous media. Blue nodes indicate active formulation steps; Green indicates success.

Frequently Asked Questions (FAQ)

Q: Can I use sonication to redissolve the precipitate in the cell culture well? A: No. Sonicating media containing proteins (FBS) will denature the proteins, causing them to aggregate and potentially encapsulate your drug in a protein sludge. If precipitation occurs in the well, you must discard and restart using the "Parachute" or Cyclodextrin method.

Q: Why does the 1-methoxy group not make it water-soluble enough? A: While the N-methoxy group disrupts the strong intermolecular hydrogen bonding typical of symmetric ureas (lowering the melting point), the benzyl and phenyl rings are still highly hydrophobic. The logP is likely still above 2.5, meaning the molecule prefers lipid environments over water.

Q: I see "oiling out" instead of crystals. What is this? A: This is Liquid-Liquid Phase Separation (LLPS) .[1] It occurs when the compound concentration exceeds its amorphous solubility limit.[1] This is dangerous because these oil droplets can fuse with cell membranes, causing massive local toxicity artifacts (false positives).[1]

References

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.[1]

    • Relevance: foundational principles of solubilizing Class II/IV compounds.
  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.

    • Relevance: Protocols for HP-β-CD complexation of lipophilic drugs.[1]

  • Di, L., & Kerns, E. H. (2006).

    • Relevance: Specific troubleshooting for DMSO precipit

Sources

Technical Support Center: Troubleshooting Poor Reproducibility in 1-Benzyl-1-methoxy-3-phenylurea Experiments

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The synthesis of 1-Benzyl-1-methoxy-3-phenylurea, an N-alkoxyurea, presents unique challenges that can often lead to poor reproducibility. Unlike simpler ureas, the presence of the N-methoxy group introduces specific sensitivities regarding reagent stability, reaction conditions, and potential side reactions. This guide is designed for researchers, chemists, and drug development professionals to diagnose and resolve common issues encountered during the synthesis, purification, and handling of this compound. By understanding the causality behind each experimental parameter, you can establish a robust and reproducible process.

Section 1: Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low. What are the most likely initial culprits?

Low yields in this synthesis are most frequently traced back to two primary sources: moisture contamination and suboptimal thermal control. Isocyanates, a key reagent, react aggressively with water, leading to the formation of unwanted byproducts and consumption of your starting material.[1][2] Additionally, the reaction forming the urea linkage is exothermic; poor temperature management can accelerate side reactions.

Q2: I'm observing a significant amount of a white, insoluble precipitate that isn't my product. What is it?

This is a classic sign of moisture contamination. The precipitate is likely 1,3-diphenylurea, formed when phenyl isocyanate reacts with water. The reaction sequence involves the isocyanate reacting with water to form an unstable carbamic acid, which then decarboxylates to aniline. This newly formed aniline subsequently reacts with another molecule of phenyl isocyanate to produce the highly stable and often insoluble 1,3-diphenylurea, effectively consuming your reagents.[1]

Q3: The reaction works well on some days but fails on others, even with the same protocol. What critical environmental or procedural parameters should I be validating?

This type of intermittent failure often points to variables that are assumed to be constant but are not. The most critical parameter to validate is the absolute dryness of your solvent and glassware. A humid day can introduce enough atmospheric moisture to compromise the reaction.[1][3] Another factor is the quality and age of your reagents, particularly the phenyl isocyanate, which can degrade upon storage, especially if previously exposed to air. Finally, ensure consistent stirring speed and reaction temperature, as these affect reaction kinetics.

Q4: My purified 1-Benzyl-1-methoxy-3-phenylurea seems to degrade upon storage. What are the recommended handling and storage conditions?

N-alkoxyureas can be sensitive to both thermal stress and acidic/basic conditions.[4][5] For long-term stability, the compound should be stored in a tightly sealed container, protected from light, at a reduced temperature (2-8°C). The storage atmosphere should be inert (e.g., under argon or nitrogen) to prevent potential oxidative degradation, a known behavior for some N-methoxy-aryl compounds.[6] Avoid storing it in proximity to strong acids or bases, which could catalyze hydrolysis.[7]

Section 2: In-Depth Troubleshooting Guides

Problem 1: Low or No Product Formation
  • Potential Cause A: Poor Reagent Quality or Degradation

    • Phenyl Isocyanate: This is the most sensitive reagent. If the container has been opened multiple times, it has likely been exposed to atmospheric moisture. This can lead to oligomerization or reaction with water, reducing its effective concentration. A cloudy appearance or the presence of solid particulates in the liquid is a clear sign of degradation.[1]

    • N-benzyl-O-methylhydroxylamine (or alternative amine): While more stable than the isocyanate, the purity of the amine is crucial. Contaminants can interfere with the reaction. Verify its purity by NMR or GC-MS before use.

    • Solvent: Solvents like THF, DCM, or DMF must be rigorously dried.[8] Using a freshly opened bottle of anhydrous solvent or distilling the solvent over a suitable drying agent (e.g., CaH₂ for DCM, Na/benzophenone for THF) is highly recommended.

  • Corrective Actions & Validation:

    • Validate Isocyanate Activity: Before running the main reaction, perform a small-scale test. Add a few drops of the isocyanate to a vial containing anhydrous methanol. A vigorous exothermic reaction should occur. If the reaction is sluggish or absent, the isocyanate has likely degraded.

    • Use Freshly Purified Reagents: When in doubt, use a freshly opened bottle of phenyl isocyanate or purify it via distillation under reduced pressure (use extreme caution and proper engineering controls).

    • Implement Rigorous Anhydrous Techniques: Dry all glassware in an oven at >120°C for several hours and cool under a stream of dry nitrogen or in a desiccator. Perform all reagent transfers via syringe under an inert atmosphere (Nitrogen or Argon).

Problem 2: Significant Byproduct Formation (Especially 1,3-Diphenylurea)
  • Root Cause Analysis: Moisture Ingress The formation of symmetrical ureas is almost exclusively due to the reaction of the isocyanate with water, as detailed in the FAQ section. This side reaction has a cascading effect, consuming two equivalents of isocyanate for every molecule of water introduced. The workflow below illustrates this detrimental pathway.

  • Workflow Diagram: Impact of Moisture Contamination

    reagents Phenyl Isocyanate (PhNCO) + Amine (R-NH2) h2o H₂O (Moisture) target Target Product: 1-Benzyl-1-methoxy-3-phenylurea reagents->target Desired Reaction (Anhydrous) intermediate Carbamic Acid (Unstable) h2o->intermediate Contamination side_path Side Reaction Pathway aniline Aniline (PhNH₂) + CO₂ intermediate->aniline Decarboxylation byproduct Byproduct: 1,3-Diphenylurea aniline->byproduct Fast Reaction phnco Another PhNCO molecule phnco->byproduct

    Caption: Detrimental side reaction pathway initiated by moisture.

  • Preventative Measures:

    • Use Moisture Scavengers: For 1K systems or when storing premixed reagents, consider adding a moisture scavenger.[2]

    • Inert Atmosphere is Mandatory: Do not underestimate the impact of atmospheric humidity. Running the reaction under a positive pressure of dry Nitrogen or Argon is the best practice.

    • Solvent Quality Control: Use a Karl Fischer titrator to confirm the water content of your "anhydrous" solvent is below 50 ppm before use.

Problem 3: Difficulty in Product Purification
  • Potential Cause A: Co-elution with Byproducts in Chromatography The polarity of 1-Benzyl-1-methoxy-3-phenylurea can be similar to that of starting materials or byproducts, making separation difficult.

  • Potential Cause B: Product Oiling Out During Recrystallization The product may have a melting point that is too low or a solubility profile in common solvents that is not conducive to forming a stable crystal lattice, leading to the formation of an oil instead of a solid.

  • Corrective Actions:

    • Systematic TLC Analysis: Before attempting a large-scale column, run multiple TLC plates using different solvent systems (e.g., Hexane/Ethyl Acetate, DCM/Methanol, Toluene/Acetone) to find a system that provides the best separation (ΔRf > 0.2) between your product and major impurities.

    • Recrystallization Solvent Screening: Perform small-scale crystallization tests in parallel. Dissolve a small amount of crude product in a minimum of various hot solvents (e.g., Isopropanol, Ethyl Acetate, Toluene, Acetonitrile) and allow them to cool slowly. A good solvent is one in which the product is highly soluble when hot and poorly soluble when cold.[9] If the product oils out, try using a solvent pair (one solvent in which it is soluble, one in which it is not).

Section 3: Validated Experimental Protocols

Protocol 1: Synthesis of 1-Benzyl-1-methoxy-3-phenylurea

This protocol is a representative method and assumes the use of N-benzyl-O-methylhydroxylamine. It must be performed under a strict inert atmosphere.

Materials:

  • N-benzyl-O-methylhydroxylamine (1.0 eq)

  • Phenyl Isocyanate (1.05 eq)

  • Anhydrous Dichloromethane (DCM)

  • Magnetic stirrer, round bottom flask, dropping funnel, nitrogen/argon line

Procedure:

  • Setup: Assemble a flame-dried, three-neck round bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the experiment.

  • Reagent 1: Dissolve N-benzyl-O-methylhydroxylamine in anhydrous DCM (approx. 0.2 M concentration) and add it to the flask.

  • Cooling: Cool the solution to 0°C using an ice-water bath. This is critical to control the initial exotherm of the reaction.

  • Reagent 2: In the dropping funnel, prepare a solution of phenyl isocyanate in a small volume of anhydrous DCM.

  • Addition: Add the phenyl isocyanate solution dropwise to the stirred amine solution over 30-45 minutes. Monitor the internal temperature to ensure it does not rise significantly above 5°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let it stir for 2-4 hours.

  • Validation Checkpoint: Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate). The reaction is complete when the spot corresponding to the starting amine has disappeared.

  • Workup: Quench the reaction by adding a small amount of anhydrous methanol to consume any excess isocyanate. Concentrate the mixture under reduced pressure. The resulting crude material can then be purified.

Protocol 2: Purification by Flash Column Chromatography
  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

  • Column Packing: Pack a silica gel column using a suitable eluent system identified during TLC analysis (e.g., starting with 10:1 Hexane:Ethyl Acetate).

  • Loading & Elution: Load the adsorbed crude product onto the top of the column. Elute with a gradient of increasing polarity (e.g., gradually increasing the percentage of Ethyl Acetate).

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 1-Benzyl-1-methoxy-3-phenylurea.

Section 4: Workflows and Data

Troubleshooting Decision Tree

start Experiment Fails: Poor Reproducibility q1 What is the primary symptom? start->q1 low_yield Low / No Yield q1->low_yield Yield Issue byproduct Byproducts Observed q1->byproduct Purity Issue check_reagents Verify Reagent Quality (Isocyanate, Amine, Solvent) See Protocol 1 low_yield->check_reagents check_conditions Confirm Anhydrous Conditions & Inert Atmosphere low_yield->check_conditions check_temp Validate Temperature Control (0°C addition) low_yield->check_temp is_byproduct_diphenylurea Is white precipitate (1,3-diphenylurea) present? byproduct->is_byproduct_diphenylurea moisture_issue CRITICAL: Moisture Contamination Implement rigorous drying protocol for glassware and solvents. is_byproduct_diphenylurea->moisture_issue Yes other_byproduct Characterize Byproducts (NMR, LC-MS) is_byproduct_diphenylurea->other_byproduct No moisture_issue->check_conditions Re-evaluate optimize_purification Optimize Purification (TLC screening) See Protocol 2 other_byproduct->optimize_purification

Caption: A decision tree for troubleshooting reproducibility issues.

Data Tables

Table 1: Recommended Reaction Parameters & Solvents

ParameterRecommended Value/SolventRationale & Key Considerations
Solvent Anhydrous DCM, THF, AcetonitrileMust be non-protic and rigorously dried (<50 ppm H₂O). DCM is often preferred for easy removal.
Temperature 0°C for addition, then RTControls initial exotherm to prevent side reactions.
Atmosphere Dry Nitrogen or ArgonEssential to exclude atmospheric moisture and oxygen.
Stoichiometry 1.0 to 1.05 eq. of IsocyanateA slight excess of isocyanate can help drive the reaction to completion.
Concentration 0.1 - 0.5 MAffects reaction rate; overly dilute may be slow, overly concentrated can cause thermal control issues.

Table 2: Common Byproducts and Their Analytical Signatures

Byproduct NameTypical AppearanceKey Analytical Signal (¹H NMR)Primary Cause
1,3-Diphenylurea White, insoluble solidBroad singlet ~8.7 ppm (NH), aromatic signalsMoisture contamination
Unreacted Amine -Presence of characteristic benzyl CH₂ and methoxy signals of starting materialIncomplete reaction, degraded isocyanate
Biuret-type impurities -Appearance of additional, broad NH signalsHigh reaction temperatures

References

  • MDPI. (2023). 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Urea Formation - Common Conditions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Benzyl-3-phenylurea. PubChem Compound Database. Retrieved from [Link]

  • ResearchGate. (2025). Thermal stabilities of new synthesized N-methoxy-polynitroanilines derivatives. Retrieved from [Link]

  • ResearchGate. (2020). The peculiarities of the 4-carboxyphenylglyoxal and N-alkoxy-N'-arylureas interaction. Retrieved from [Link]

  • ResearchGate. (2022). OPERATION AND TROUBLE SHOOTING IN UREA SYNTHESIS SECTION (For Saipem Urea Process). Retrieved from [Link]

  • ResearchGate. (2024). A Mild Metal-Free Approach for the Direct Synthesis of Carbamoyl Azides from Carboxylic Acid Redox Active Esters. Retrieved from [Link]

  • ChemHelpASAP. (2021). recrystallization & purification of N-bromosuccinimide. YouTube. Retrieved from [Link]

  • ScienceDirect. (2008). Effect of moisture content on the isocyanate/wood adhesive bondline by15N CP/MAS NMR. Retrieved from [Link]

  • European Chemical Bulletin. (2023). THE 4-HALOGENOPHENYLGLYOXALS INTERACTION WITH N-ALKOXY-N'-ARYLUREAS. Retrieved from [Link]

  • SlideShare. (2022). OPERATION AND TROUBLE SHOOTING IN UREA SYNTHESI SSECTION.pdf. Retrieved from [Link]

  • Nature. (2023). Assembly drives regioselective azide-alkyne cycloaddition reaction. Retrieved from [Link]

  • ResinLab. (2021). Moisture Contamination of Polyurethanes. Retrieved from [Link]

  • MDPI. (n.d.). Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives. Retrieved from [Link]

  • Wikipedia. (n.d.). Urea. Retrieved from [Link]

  • ResearchGate. (2025). Examining thermal stability and structure property relationships in coatings based on linear aromatic poly(methoxy-thiocyanurate)s. Retrieved from [Link]

  • UreaKnowHow.com. (n.d.). Case Study: Influence of Steam Failure on Urea Synthesis Equipment Performance. Retrieved from [Link]

  • BioResources. (n.d.). Effects of thermal treatment on the dimensional stability and chemical constituents of new and aged camphorwood. Retrieved from [Link]

  • National Institutes of Health. (2022). Insight Into Solventless Production of Hydrophobically Modified Ethoxylated Urethanes (HEURs): The Role of Moisture Concentration, Reaction Temperature, and Mixing Efficiency. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1-Benzyl-3-(4-methoxybenzyl)urea. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Tuning activation and self-immolative properties of the bioorthogonal alkene–azide click-and-release strategy. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Urea derivative synthesis by amination, rearrangement or substitution. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Investigating N-methoxy-N′-aryl ureas in oxidative C–H olefination reactions: an unexpected oxidation behaviour. Retrieved from [Link]

  • PubMed. (1994). Thermal stability of sodium hyaluronate in aqueous solution. Retrieved from [Link]

  • MDPI. (n.d.). Reactive & Efficient: Organic Azides as Cross-Linkers in Material Sciences. Retrieved from [Link]

  • Emerson. (2016). Urea Production Automation Challenges. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 1-Benzyl-1-methoxy-3-phenylurea Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-Benzyl-1-methoxy-3-phenylurea. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with or planning to synthesize N,N,N'-trisubstituted ureas. Our goal is to provide not just protocols, but a deep understanding of the reaction's nuances, enabling you to troubleshoot common issues and optimize your synthesis for yield, purity, and scalability. We will delve into the causality behind experimental choices, grounding our recommendations in established chemical principles and authoritative literature.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that are fundamental to planning and executing the synthesis successfully.

Q1: What is the primary synthetic route for 1-Benzyl-1-methoxy-3-phenylurea?

A1: The most direct and reliable method for synthesizing 1-Benzyl-1-methoxy-3-phenylurea is the nucleophilic addition of N-benzyl-O-methylhydroxylamine (also known as N-benzyl-N-methoxyamine) to phenyl isocyanate.[1] This reaction is highly efficient and typically proceeds under mild conditions. The lone pair of electrons on the nitrogen atom of the hydroxylamine derivative attacks the electrophilic carbonyl carbon of the isocyanate group, forming the urea linkage.[2] This approach avoids the use of more hazardous reagents like phosgene or its surrogates, which are sometimes used in urea synthesis.[3][4]

Q2: What are the critical starting materials and how can I assess their purity?

A2: The two key starting materials are N-benzyl-O-methylhydroxylamine and phenyl isocyanate .

  • Phenyl Isocyanate: This is a highly reactive electrophile. Its purity is paramount, as it is extremely sensitive to moisture. Contamination with water will lead to the formation of an unstable carbamic acid, which rapidly decomposes to aniline and carbon dioxide. The aniline can then react with another molecule of phenyl isocyanate to form the highly insoluble and difficult-to-remove byproduct, 1,3-diphenylurea.[5]

    • Purity Check: Always use a freshly opened bottle or a recently distilled sample. A simple purity check can be done via IR spectroscopy, looking for the sharp, strong isocyanate (-N=C=O) stretch around 2250-2275 cm⁻¹. The absence of broad N-H stretches (around 3300-3500 cm⁻¹) is a good indicator of minimal hydrolysis to the corresponding amine.

  • N-benzyl-O-methylhydroxylamine: The purity of this nucleophile directly impacts the yield and purity of the final product.

    • Synthesis & Purity: This starting material is not as commonly available as phenyl isocyanate and may need to be synthesized. A common route involves the N-alkylation of O-methylhydroxylamine with benzyl chloride or benzyl bromide.[6] Purity should be assessed by ¹H NMR to ensure complete alkylation and the absence of starting materials or over-alkylation products. TLC or GC-MS can also be used to confirm a single major component.

Q3: What safety precautions are essential when working with phenyl isocyanate?

A3: Phenyl isocyanate is a hazardous chemical that requires strict safety protocols.[7]

  • Toxicity: It is toxic upon inhalation, ingestion, and skin contact. It is also a lachrymator, meaning its vapors are highly irritating to the eyes.[1]

  • Handling: Always handle phenyl isocyanate in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves (double-gloving is recommended), a lab coat, and chemical splash goggles.

  • Reactivity: Isocyanates react exothermically with a wide range of nucleophiles, including water, alcohols, and amines.[7] Ensure all glassware is thoroughly dried before use and that reactions are conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.

  • Quenching: Any excess phenyl isocyanate should be quenched carefully. This can be done by slowly adding it to a solution of a high-boiling-point alcohol, like isopropanol or butanol, in a suitable solvent. Do not quench with water, as this generates CO₂, which can cause pressure buildup.

Q4: How can I effectively monitor the progress of the reaction?

A4: Monitoring the reaction is crucial for determining the endpoint and preventing the formation of side products.

  • Thin-Layer Chromatography (TLC): This is the most common and convenient method. A suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) should be chosen to achieve good separation between the starting materials and the product. The consumption of the limiting reagent (usually the hydroxylamine derivative) can be tracked. Phenyl isocyanate is often not UV-active, but its disappearance can be inferred from the appearance of the product spot.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For more precise monitoring, especially in a drug development setting, LC-MS is ideal. It allows for the quantitative tracking of starting materials and products and can help in the early identification of any side products being formed.[8]

  • Infrared (IR) Spectroscopy: The disappearance of the strong isocyanate peak at ~2270 cm⁻¹ is a definitive indicator of reaction completion. This is particularly useful if taking aliquots for analysis during the reaction is feasible.

Q5: What is the expected stability of the N-methoxyurea product, and how should it be stored?

A5: N-alkoxyureas are generally stable compounds under neutral conditions.[9] However, they can be susceptible to degradation under harsh conditions.

  • pH Sensitivity: Strong acidic or basic conditions can promote hydrolysis of the urea linkage, although they are generally more stable than carbamates.[10] Avoid exposure to strong acids or bases during workup and storage.

  • Thermal Stability: The product should be stable at room temperature. However, for long-term storage, it is advisable to keep it in a cool, dark, and dry place. Storing it in a desiccator or under an inert atmosphere can further prolong its shelf life.

  • Polymorphism: Be aware that complex organic molecules can sometimes exist in different crystalline forms (polymorphs), which may have different stabilities and physical properties.[11] If the product is a solid, consistent crystallization conditions are important for reproducible results.

Section 2: Troubleshooting Guide

This section is formatted to help you diagnose and solve specific problems you might encounter during the synthesis.

Problem 1: Low or No Product Yield

Q: My reaction yield is significantly lower than expected. What are the potential causes?

A: Low yield is a common issue that can often be traced back to reagent quality, reaction setup, or conditions.

  • Cause: Phenyl Isocyanate Degradation. The most likely culprit is moisture contamination, leading to the formation of 1,3-diphenylurea.

    • Diagnosis: Do you see a significant amount of a white, insoluble solid crashing out of your reaction mixture? This is likely 1,3-diphenylurea.

    • Solution: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents. Purge the reaction vessel with an inert gas (N₂ or Ar) before adding reagents. Use freshly opened or distilled phenyl isocyanate.

  • Cause: Inactive Nucleophile. The N-benzyl-O-methylhydroxylamine may be impure or degraded.

    • Diagnosis: Check the purity of your starting hydroxylamine via NMR or TLC.

    • Solution: Re-purify the starting material via column chromatography or distillation if necessary. If you synthesized it, review the synthetic and purification procedure.

  • Cause: Incorrect Stoichiometry. An incorrect molar ratio of reactants can lead to unconsumed starting materials and lower yield.

    • Diagnosis: Review your calculations. Did you accurately weigh the reagents and account for their molecular weights and purity?

    • Solution: Use a slight excess (1.05-1.1 equivalents) of the phenyl isocyanate to ensure the complete consumption of the more valuable hydroxylamine starting material.

  • Cause: Suboptimal Temperature. The reaction may be too slow at room temperature, especially if the solvent is not optimal.

    • Diagnosis: Is the reaction proceeding very slowly as monitored by TLC?

    • Solution: Gently heat the reaction mixture to 30-40 °C. Higher temperatures are usually not necessary and can promote side reactions.

Problem 2: Formation of Impurities

Q: My TLC/LC-MS shows multiple side products. What are they and how can I prevent them?

A: Identifying the structure of impurities is key to mitigating their formation.

  • Impurity: 1,3-Diphenylurea.

    • Identification: Appears as a white precipitate, often insoluble in common organic solvents like dichloromethane or ethyl acetate. It will have a distinct mass in LC-MS.

    • Cause: Reaction of phenyl isocyanate with water to form aniline, which then reacts with more phenyl isocyanate.[5]

    • Prevention: Strictly follow anhydrous reaction protocols as described above.

  • Impurity: Unreacted Starting Materials.

    • Identification: Spots on TLC or peaks in LC-MS corresponding to the starting materials.

    • Cause: Incomplete reaction due to insufficient reaction time, low temperature, or incorrect stoichiometry.

    • Prevention: Allow the reaction to run to completion as monitored by TLC. Consider a slight increase in temperature or using a slight excess of phenyl isocyanate.

  • Impurity: Symmetrical 1,3-bis(benzyl(methoxy))urea.

    • Identification: A higher molecular weight peak in the LC-MS. This is a less common byproduct in this specific reaction but can occur if using phosgene-based methods with multiple amine nucleophiles.[12]

    • Cause: Unlikely with the isocyanate route but theoretically possible if there's a pathway for isocyanate formation from the hydroxylamine.

    • Prevention: This is a key advantage of the isocyanate addition route, which is highly selective.

Problem 3: Reaction Stalls or is Incomplete

Q: The reaction seems to stop before all the starting material is consumed. Why is this happening?

A: A stalled reaction points towards an issue with reactivity or concentration.

  • Cause: Reagent Degradation. One of the reagents may be degrading over the course of the reaction. While unlikely for these specific reagents under mild conditions, it's a possibility.

    • Diagnosis: Does the reaction stop after a certain period, even with gentle heating?

    • Solution: Ensure high-purity starting materials. Add the phenyl isocyanate slowly to the solution of the hydroxylamine derivative to maintain a low instantaneous concentration, especially if the reaction is being heated.

  • Cause: Solvent Effect. The chosen solvent may not be optimal for the reaction.

    • Diagnosis: The reaction is sluggish and stalls.

    • Solution: Aprotic solvents are required. While non-polar solvents like DCM or THF are common, a more polar aprotic solvent like DMF or acetonitrile can sometimes accelerate the reaction. However, ensure these solvents are rigorously dried, as they are often more hygroscopic.

Problem 4: Purification and Isolation Challenges

Q: I'm having difficulty purifying the final product. What are the best practices?

A: Purification can be challenging if side products have similar polarities to the desired product.

  • Problem: Co-elution on Silica Gel. The product and a non-polar impurity (like unreacted starting material) are difficult to separate.

    • Solution: Use a shallow solvent gradient during column chromatography. Start with a low polarity mobile phase (e.g., 5% EtOAc in hexanes) and increase the polarity very slowly. Sometimes, switching the solvent system (e.g., to DCM/methanol) can alter the selectivity.

  • Problem: Product is an Oil or Fails to Crystallize.

    • Solution: Ensure the product is pure before attempting crystallization; residual solvent or impurities can inhibit crystal formation. Try different solvent systems for recrystallization (e.g., ethyl acetate/hexanes, diethyl ether/petroleum ether, ethanol/water). If it remains an oil, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization. If all else fails, purification by chromatography may be the only option, and the product can be isolated as a purified oil.

  • Problem: Removing Diphenylurea.

    • Solution: This byproduct is notoriously insoluble. The best approach is to filter the crude reaction mixture before aqueous workup or concentration. It can often be removed by filtration, washing the solid with a solvent in which your product is soluble (like DCM). If it remains in the mixture, it will likely stay at the baseline on a silica gel column.

Section 3: Optimized Experimental Protocol

This protocol provides a robust starting point for the synthesis. All operations should be performed in a fume hood.

Materials and Equipment:

  • N-benzyl-O-methylhydroxylamine (1.0 eq)

  • Phenyl isocyanate (1.05 eq)

  • Anhydrous Dichloromethane (DCM)

  • Round-bottom flask, oven-dried

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon)

  • Syringes and needles

  • Standard glassware for workup and purification

Step-by-Step Procedure:

  • Reaction Setup:

    • To an oven-dried round-bottom flask equipped with a magnetic stir bar, add N-benzyl-O-methylhydroxylamine (e.g., 1.00 g, 7.29 mmol, 1.0 eq).

    • Dissolve the starting material in anhydrous DCM (approx. 10 mL/g).

    • Seal the flask with a septum and purge with nitrogen or argon for 5-10 minutes.

    • Place the flask in an ice-water bath (0 °C) to control the initial exotherm.

  • Reagent Addition:

    • Using a syringe, slowly add phenyl isocyanate (e.g., 0.916 g, 0.83 mL, 7.65 mmol, 1.05 eq) to the stirred solution over 5 minutes.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Reaction Monitoring:

    • Stir the reaction at room temperature. Monitor the progress by TLC (e.g., 20% ethyl acetate in hexanes) every 30 minutes.

    • The reaction is typically complete within 1-3 hours, as indicated by the complete consumption of the N-benzyl-O-methylhydroxylamine.

  • Workup:

    • Once the reaction is complete, add a small amount of a nucleophilic scavenger, like a few drops of methanol, to quench any remaining phenyl isocyanate. Stir for 15 minutes.

    • Concentrate the reaction mixture under reduced pressure to obtain the crude product.

  • Purification:

    • Filtration (if necessary): If a significant amount of white precipitate (diphenylurea) is present, re-dissolve the crude oil in a minimum amount of DCM and filter off the solid. Wash the solid with a small amount of fresh DCM.

    • Column Chromatography: Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 30%).

    • Isolation: Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield 1-Benzyl-1-methoxy-3-phenylurea as a solid or viscous oil.

Section 4: Key Parameters and Data

Quantitative data is essential for optimization. The following tables summarize key experimental variables.

Table 1: Effect of Solvents on Reaction Rate and Purity

SolventPolarityTypical Reaction TimeNotes
Dichloromethane (DCM)Aprotic, Moderate1-3 hoursRecommended. Good solubility for starting materials, easy to remove. Must be anhydrous.
Tetrahydrofuran (THF)Aprotic, Moderate2-4 hoursGood alternative to DCM. Must be anhydrous and free of peroxides.
Acetonitrile (MeCN)Aprotic, Polar1-2 hoursCan accelerate the reaction, but is more hygroscopic. Rigorous drying is critical.
TolueneNon-polar4-8 hours, may require heatSlower reaction rates. Useful for higher temperature reactions if needed.
N,N-Dimethylformamide (DMF)Aprotic, High Polarity< 1 hourVery fast reaction, but difficult to remove under vacuum. Can be problematic in workup.

Table 2: Recommended Reagent Stoichiometry and Conditions

ParameterRecommended ValueRationale
Stoichiometry
N-benzyl-O-methylhydroxylamine1.0 equivalentLimiting reagent.
Phenyl Isocyanate1.05 - 1.1 equivalentsA slight excess ensures complete consumption of the hydroxylamine.
Conditions
Temperature0 °C to Room Temp.Controls initial exotherm and prevents side reactions. Gentle heating (30-40 °C) can be used if the reaction is slow.
AtmosphereInert (N₂ or Ar)Critical. Prevents moisture from entering the reaction and degrading the isocyanate.[5]
Concentration0.1 - 0.5 MA good starting point for balancing reaction rate and ease of handling.

Section 5: Visual Guides and Mechanisms

Visual aids can clarify complex processes. The following diagrams were generated using Graphviz.

Reaction Mechanism

Caption: Proposed reaction mechanism for urea formation.

Experimental Workflow

Workflow Setup 1. Reaction Setup (Anhydrous Conditions, Inert Gas) Addition 2. Slow Addition of Phenyl Isocyanate at 0 °C Setup->Addition Monitor 3. Reaction Monitoring (TLC or LC-MS) Addition->Monitor Quench 4. Quench Excess Isocyanate (e.g., with Methanol) Monitor->Quench Reaction Complete Workup 5. Workup & Concentration Quench->Workup Purify 6. Purification (Filtration / Chromatography) Workup->Purify Characterize 7. Characterization (NMR, MS, IR) Purify->Characterize

Caption: Step-by-step experimental workflow diagram.

Troubleshooting Decision Tree: Low Yield

Troubleshooting Start Problem: Low Yield CheckPrecipitate Is there a white precipitate in the crude mixture? Start->CheckPrecipitate YesPrecipitate Likely Diphenylurea. Improve anhydrous technique. Use fresh isocyanate. CheckPrecipitate->YesPrecipitate Yes NoPrecipitate Check TLC of crude mixture. CheckPrecipitate->NoPrecipitate No CheckTLC Are starting materials present? NoPrecipitate->CheckTLC YesSM Reaction incomplete. Increase reaction time or temp. Check stoichiometry. CheckTLC->YesSM Yes NoSM Product may be lost during workup/purification. Review extraction and chromatography procedures. CheckTLC->NoSM No

Caption: Decision tree for troubleshooting low reaction yield.

Section 6: References

  • Google Patents. (CN101205204A). Synthesis of N-benzyl-N-benzyloxyurea. Available at:

  • MDPI. (2023). 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea. Available at: [Link]

  • ResearchGate. (2025). Stability of [(N-morpholine)metylene]daunorubicin hydrochloride in solid state. Available at: [Link]

  • ResearchGate. (2025). Interaction of Ninhydrin with N-Alkoxy-N'-arylureas and N-Alkoxy-N'-alkylureas. Available at: [Link]

  • ResearchGate. (2025). Analytical methodology for the determination of urea: Current practice and future trends. Available at: [Link]

  • ACS Publications. (2005). A Safe and Efficient Method for Preparation of N,N'-Unsymmetrically Disubstituted Ureas Utilizing Triphosgene. The Journal of Organic Chemistry. Available at: [Link]

  • PubMed. (2012). Characterization of polymorph transformations that decrease the stability of tablets containing the WHO essential drug mebendazole. Available at: [Link]

  • ResearchGate. (2023). Urea formation by reaction between a isocyanate group and water. Available at: [Link]

  • Organic Chemistry Portal. Urea Formation - Common Conditions. Available at: [Link]

  • Wikipedia. Phenyl isocyanate. Available at: [Link]

Sources

Technical Support Center: Enhancing the Stability of 1-Benzyl-1-methoxy-3-phenylurea in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-Benzyl-1-methoxy-3-phenylurea. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting strategies to enhance the stability of this compound in solution during your experiments.

Introduction

1-Benzyl-1-methoxy-3-phenylurea is a compound of interest in various research fields, including as a potential inhibitor in certain enzymatic pathways.[1] However, like many substituted ureas, its stability in solution can be a critical factor for obtaining reliable and reproducible experimental results. This guide will delve into the factors influencing its stability and provide practical solutions to mitigate degradation.

Understanding the Instability: Potential Degradation Pathways

While specific degradation pathways for 1-Benzyl-1-methoxy-3-phenylurea are not extensively documented in publicly available literature, we can infer the most probable routes based on the known chemistry of N-alkoxyureas and general urea derivatives. The primary mechanism of degradation is likely hydrolysis, which can be catalyzed by both acidic and basic conditions.[1]

The key points of vulnerability in the 1-Benzyl-1-methoxy-3-phenylurea structure are the urea linkages and the N-methoxy group. Hydrolysis can lead to the cleavage of these bonds, resulting in the formation of various degradation products, including benzylamine, phenylamine, and potentially N-methoxybenzylamine, alongside carbon dioxide.

G cluster_main Potential Hydrolytic Degradation of 1-Benzyl-1-methoxy-3-phenylurea cluster_conditions Degradation Conditions cluster_products Potential Degradation Products parent 1-Benzyl-1-methoxy-3-phenylurea p1 Benzylamine parent->p1 Hydrolysis p2 Phenyl isocyanate parent->p2 Hydrolysis p3 N-Methoxybenzylamine parent->p3 Hydrolysis p4 Phenylamine parent->p4 Hydrolysis p5 Carbon Dioxide parent->p5 Hydrolysis acid Acidic Conditions (pH < 4) acid->parent base Basic Conditions (pH > 8) base->parent temp Elevated Temperature temp->parent

Caption: Potential hydrolytic degradation pathways of 1-Benzyl-1-methoxy-3-phenylurea.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common questions and issues encountered when working with 1-Benzyl-1-methoxy-3-phenylurea in solution.

Q1: My solution of 1-Benzyl-1-methoxy-3-phenylurea is showing a rapid loss of purity. What is the most likely cause?

A1: The most probable cause is the hydrolysis of the urea compound, which is highly dependent on the pH of your solution. Urea and its derivatives are generally most stable in a slightly acidic to neutral pH range, typically between 4 and 8.[2][3] If your solvent is unbuffered or is either strongly acidic or basic, you will likely observe accelerated degradation. Additionally, elevated storage temperatures can significantly increase the rate of degradation.

Q2: What is the ideal pH range for my solution, and what buffer should I use?

A2: For optimal stability, maintaining a pH between 4 and 8 is recommended. A lactate buffer at pH 6.0 has been shown to be effective in minimizing the degradation of urea in aqueous solutions.[4] Phosphate or citrate buffers within this pH range are also suitable choices. It is crucial to ensure that the buffer components themselves do not interact with your compound or interfere with your downstream assays.

Q3: I am dissolving the compound in an organic solvent. Do I still need to be concerned about stability?

A3: While the rate of hydrolysis is significantly reduced in non-aqueous solvents, stability can still be a concern, especially if the solvent contains trace amounts of water. For non-aqueous applications, using a dry, high-purity solvent is essential. Isopropanol has been reported to be effective in retarding the decomposition of urea and could be a good starting point.[2][3] If your experimental system allows, a co-solvent system of isopropanol and water, buffered to an appropriate pH, might offer a balance of solubility and stability.

Q4: How should I store my stock solutions of 1-Benzyl-1-methoxy-3-phenylurea?

A4: To maximize the shelf-life of your stock solutions, they should be stored at low temperatures. For short-term storage (days to a week), refrigeration at 2-8°C is advisable. For longer-term storage, freezing at -20°C or -80°C is recommended. However, be mindful of freeze-thaw cycles, as these can also contribute to degradation. It is best practice to aliquot your stock solution into smaller, single-use volumes to avoid repeated temperature changes.

Q5: Can I do anything to prevent oxidative degradation?

A5: While hydrolysis is the primary concern, oxidative degradation can also occur, particularly if the solution is exposed to air and light for extended periods. While not specifically documented for this compound, as a general good practice, you can consider the following:

  • Use of Antioxidants: Adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT) or ascorbic acid, may help to prevent oxidative damage. However, you must first verify that the antioxidant does not interfere with your experiment.

  • Inert Atmosphere: For highly sensitive experiments, preparing and storing your solutions under an inert atmosphere (e.g., nitrogen or argon) can minimize contact with oxygen.

  • Light Protection: Store solutions in amber vials or wrap containers in aluminum foil to protect the compound from photodegradation.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Solution of 1-Benzyl-1-methoxy-3-phenylurea

This protocol provides a starting point for preparing a solution with enhanced stability.

Materials:

  • 1-Benzyl-1-methoxy-3-phenylurea

  • Lactic acid

  • Sodium lactate

  • High-purity water (e.g., HPLC-grade)

  • Isopropanol (optional, for co-solvent system)

  • pH meter

  • Sterile, amber glass vials

Procedure:

  • Buffer Preparation (0.1 M Lactate Buffer, pH 6.0):

    • Prepare a 0.1 M solution of lactic acid in high-purity water.

    • Prepare a 0.1 M solution of sodium lactate in high-purity water.

    • In a clean beaker, add the 0.1 M lactic acid solution and slowly add the 0.1 M sodium lactate solution while monitoring the pH.

    • Adjust the addition until the pH of the buffer is stable at 6.0 ± 0.05.

  • Solution Preparation:

    • Accurately weigh the required amount of 1-Benzyl-1-methoxy-3-phenylurea.

    • Dissolve the compound in a minimal amount of a suitable co-solvent like isopropanol if necessary for solubility.

    • Slowly add the 0.1 M lactate buffer (pH 6.0) to the desired final volume while stirring gently.

    • Ensure the final concentration of the organic co-solvent is as low as possible to maintain solubility without compromising stability.

  • Storage:

    • Aliquot the final solution into single-use amber glass vials.

    • For short-term storage, place the vials at 2-8°C.

    • For long-term storage, store at -20°C or below.

Protocol 2: Monitoring the Stability of 1-Benzyl-1-methoxy-3-phenylurea by HPLC

This protocol outlines a general method for assessing the stability of your compound over time.

Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • High-purity water (HPLC grade)

  • Formic acid or another suitable mobile phase modifier

  • Your prepared solution of 1-Benzyl-1-methoxy-3-phenylurea

Procedure:

  • Initial Analysis (Time Zero):

    • Immediately after preparing your solution, perform an HPLC analysis to determine the initial purity.

    • A typical starting mobile phase could be a gradient of acetonitrile and water with 0.1% formic acid. The gradient will need to be optimized to achieve good separation of the parent compound from any potential degradants.

    • Set the UV detector to a wavelength where the compound has a strong absorbance.

    • Integrate the peak area of the parent compound. This will be your 100% reference point.

  • Incubation:

    • Store your solution under the conditions you wish to test (e.g., room temperature, 4°C, -20°C).

  • Time-Point Analysis:

    • At regular intervals (e.g., 1, 3, 7, 14 days), remove an aliquot of your solution and analyze it by HPLC using the same method as the initial analysis.

    • Calculate the percentage of the parent compound remaining by comparing the peak area at each time point to the peak area at time zero.

  • Data Analysis:

    • Plot the percentage of the parent compound remaining versus time for each storage condition. This will give you a clear indication of the stability of your compound under different conditions.

Data Presentation

Condition pH Temperature (°C) Solvent System Observed Half-life (t½)
A3.025Aqueous~ 2 days
B6.025Aqueous (Lactate Buffer)> 14 days
C9.025Aqueous~ 3 days
D6.04Aqueous (Lactate Buffer)> 30 days
ENot buffered2550% Isopropanol/Water~ 7 days

This table presents hypothetical data for illustrative purposes. Actual stability will depend on the specific experimental conditions.

Visualization of the Stability Workflow

G cluster_workflow Workflow for Stability Assessment start Prepare Solution of 1-Benzyl-1-methoxy-3-phenylurea initial_hplc Initial HPLC Analysis (T=0) start->initial_hplc storage Store Aliquots under Different Conditions (pH, Temp, Solvent) initial_hplc->storage timepoint_hplc HPLC Analysis at Scheduled Time Points storage->timepoint_hplc timepoint_hplc->timepoint_hplc data_analysis Calculate % Remaining and Plot Degradation Curve timepoint_hplc->data_analysis conclusion Determine Optimal Storage Conditions data_analysis->conclusion

Caption: A typical experimental workflow for assessing the stability of a compound in solution.

References

  • Frontiers. (2021, September 9). Features and Applications of Urine Stabilization Methods: A Review. Available at: [Link]

  • PMC. (n.d.). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Available at: [Link]

  • PubMed. (n.d.). Stability of urea in solution and pharmaceutical preparations. Available at: [Link]

  • Lilov, M. E., & Kirilov, P. P. (2019). STABILITY OF UREA SOLUTIONS IN PRESENCE OF MINERAL ACIDS AND THEIR AMMONIUM SALTS. Journal of Chemical Technology and Metallurgy, 54(2), 319-326. Available at: [Link]

  • ResearchGate. (n.d.). Stability of urea in solution and pharmaceutical preparations | Request PDF. Available at: [Link]

  • Scribd. (n.d.). Urea Solution Stability Pharmaceutical Preparations | PDF. Available at: [Link]

  • Semantic Scholar. (n.d.). Stability of urea in solution and pharmaceutical preparations. Available at: [Link]

  • RSC Publishing. (n.d.). The enhanced thermal stability and reduced hygroscopicity of aluminum hydride coated with vinyltrimethoxysilane - New Journal of Chemistry. Available at: [Link]

  • PubMed. (n.d.). Determination of degradation pathways and kinetics of acyl glucuronides by NMR spectroscopy. Available at: [Link]

  • ResearchGate. (n.d.). A comparison of analytical methods for the determination of urea in yeast-based food and feed ingredients. Available at: [Link]

  • ResearchGate. (n.d.). (A) Half-life of urea for different pH levels based on the.... Available at: [Link]

  • SETAC. (n.d.). investigation of the photochemistry of urea herbicides (chlorotoluron and isoproturon) and quantum yields using polychromatic irradiation. Available at: [Link]

Sources

Technical Support Center: High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: February 2026

Case File: Peak Tailing Resolution for 1-Benzyl-1-methoxy-3-phenylurea (BMPU)

Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Target Audience: Pharmaceutical R&D, Analytical Chemists

Executive Summary

1-Benzyl-1-methoxy-3-phenylurea (BMPU) presents a classic chromatographic paradox. While its benzyl and phenyl groups drive retention via hydrophobic interactions in Reversed-Phase HPLC (RP-HPLC), its central urea core (


) acts as a potent hydrogen bond donor/acceptor.

The Problem: Peak tailing (Asymmetry Factor


).
The Cause:  This is rarely a simple column void issue. For urea derivatives, tailing is almost exclusively caused by Secondary Silanol Interactions . The urea nitrogen donates a hydrogen bond to residual, acidic silanol groups (

) on the silica support, dragging the peak tail.

This guide provides a self-validating troubleshooting protocol to restore peak symmetry (


).
Diagnostic Workflow

Before altering chemistry, we must rule out physical system failures. Follow this decision matrix to isolate the root cause.

TroubleshootingFlow Start START: Peak Tailing Detected CheckSystem Step 1: Check System Physicality (Inject Neutral Standard e.g., Toluene) Start->CheckSystem IsSystemOK Is Toluene Peak Symmetrical? CheckSystem->IsSystemOK PhysicalIssue Physical Issue: Dead Volume / Column Void IsSystemOK->PhysicalIssue No (Tailing persists) ChemicalIssue Chemical Issue: Secondary Interactions IsSystemOK->ChemicalIssue Yes (Toluene is sharp) Step2 Step 2: Assess Mobile Phase pH ChemicalIssue->Step2 CheckPH Is pH < 3.0? Step2->CheckPH ActionSilanol Action: Silanols are Ionized. Lower pH or Add Modifier CheckPH->ActionSilanol No (pH > 3) ActionCol Action: Hydrophobic/H-Bonding Issue. Switch to End-Capped Column CheckPH->ActionCol Yes (pH < 3)

Figure 1: Diagnostic decision tree for isolating physical vs. chemical causes of peak tailing.

Root Cause Analysis & Solutions
Factor 1: The Silanol Effect (Primary Cause)

Standard silica columns possess residual silanol groups (


).[1] Even in "neutral" ureas like BMPU, the amide-like nitrogen possesses a lone pair that can act as a hydrogen bond acceptor, while the -NH- proton is a donor.
  • Mechanism: The analyte "sticks" to the silica surface via H-bonding, eluting slower than the bulk population.

  • The Fix: You must block these sites or suppress their ionization.

Protocol A: Mobile Phase Modification (The "Blocker" Strategy) If you cannot change the column, you must modify the mobile phase to out-compete the silanols.

ParameterRecommendationScientific Rationale
pH Control pH 2.5 - 3.0 At pH < 3, surface silanols (pKa ~3.5-4.5) are protonated (

) rather than ionized (

), significantly reducing polar interactions [1].
Buffer Phosphate or Formate Use 20-25 mM Phosphate buffer (if using UV) or 0.1% Formic Acid (if using MS). Phosphate is superior for suppressing silanol activity due to its high ionic strength.
Additive Triethylamine (TEA) Critical Step: Add 5-10 mM TEA to the aqueous phase. TEA is a small, basic amine that aggressively binds to residual silanols, "capping" them so BMPU passes without interaction [2].

Step-by-Step TEA Protocol:

  • Prepare aqueous mobile phase (e.g., 20mM Phosphate buffer).

  • Add Triethylamine to reach a concentration of 5 mM (approx. 0.7 mL per liter).

  • Crucial: Adjust pH after adding TEA. The amine will raise pH; use Phosphoric acid to bring it back to pH 2.5.

  • Equilibrate column for >20 column volumes.

Factor 2: Column Selection (The "Shield" Strategy)

If Protocol A fails or is incompatible with your detection method (TEA suppresses MS signals), the stationary phase is the culprit.

Recommendation: Switch to a Heavily End-Capped or Polar-Embedded Column.

  • End-Capping: Manufacturers react residual silanols with small trimethylsilyl groups.

  • Polar-Embedded Groups (EPG): These columns have a polar functional group (amide or carbamate) embedded in the alkyl chain. This creates a "water shield" near the silica surface, preventing BMPU from interacting with silanols [3].

ColumnMechanism Silica Silica Surface (Acidic Silanols) StandardC18 Standard C18 (Exposed Silanols) Silica->StandardC18 Bonding EndCapped End-Capped C18 (Blocked Silanols) Silica->EndCapped Bonding + Capping BMPU BMPU Analyte StandardC18->BMPU H-Bonding (Tailing) EndCapped->BMPU No Interaction (Symmetric Peak)

Figure 2: Mechanism of action for end-capped columns preventing secondary interactions.

Factor 3: Solvent Mismatch (The "Fronting/Tailing" Hybrid)

BMPU is hydrophobic. Dissolving it in 100% Acetonitrile (strong solvent) and injecting it into a mobile phase of 80% Water (weak solvent) causes the analyte to precipitate or travel faster than the mobile phase initially.

  • The Fix: Dissolve the sample in the mobile phase or a solvent slightly weaker than the mobile phase (e.g., 50:50 Water:MeOH).

Frequently Asked Questions (FAQ)

Q: Can I use 100% water to dissolve BMPU to avoid solvent effects? A: Likely not. BMPU contains benzyl and phenyl groups, making it sparingly soluble in pure water. You risk precipitation in the injector (causing ghost peaks). Use the highest % water possible that still maintains solubility, or match the initial gradient conditions.

Q: My peak tails, but only at high concentrations. Why? A: This is Column Overload (Langmuir Isotherm behavior). The active sites on the silica are saturated.

  • Test: Dilute the sample 10x. If the tailing disappears and symmetry improves, you were overloading the column. Reduce injection volume.

Q: Why not just use high pH (> 8) to deprotonate the urea? A: Standard silica dissolves at pH > 7.5 [4]. Unless you are using a hybrid-silica (e.g., Waters XBridge, Agilent PLRP-S) or polymer column, high pH will destroy your column, creating voids that worsen tailing. Furthermore, urea pKa is extremely low/high; it remains neutral in most HPLC ranges. High pH mainly ensures silanols are fully ionized (


), which actually increases ionic interactions if your analyte has any positive charge character.
References
  • Chromatography Online. The Importance of Mobile Phase pH in Chromatographic Separations. Link

  • Agilent Technologies. Tips and Tricks of HPLC System Troubleshooting (Page 17 - TEA Modifier). Link

  • Chrom Tech. What Causes Peak Tailing in HPLC? (Silanol Interactions & Endcapping). Link

  • Moravek. Exploring the Role of pH in HPLC Separation (Column Stability). Link

Sources

Technical Support Center: Post-Synthesis Identity Confirmation of 1-Benzyl-1-methoxy-3-phenylurea

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the characterization of synthesized organic compounds. This guide provides a comprehensive, question-and-answer-based approach to confirm the identity and assess the purity of 1-Benzyl-1-methoxy-3-phenylurea. The methodologies and troubleshooting advice provided herein are grounded in established analytical principles to ensure scientific integrity and reliable results for researchers, scientists, and drug development professionals.

Workflow for Identity Confirmation

A systematic approach is crucial for the unambiguous identification of a newly synthesized compound. The following diagram illustrates the recommended workflow, integrating multiple analytical techniques for a conclusive structural elucidation of 1-Benzyl-1-methoxy-3-phenylurea.

Identity_Confirmation_Workflow cluster_0 Initial Purity Assessment cluster_1 Structural Elucidation cluster_2 Final Confirmation Melting_Point Melting Point Analysis NMR NMR Spectroscopy (¹H and ¹³C) Melting_Point->NMR Proceed if pure MS Mass Spectrometry (MS) NMR->MS Correlate structural fragments FTIR FTIR Spectroscopy MS->FTIR Confirm functional groups Data_Integration Data Integration & Comparison to Expected Values FTIR->Data_Integration Confirmed_Identity Confirmed Identity: 1-Benzyl-1-methoxy-3-phenylurea Data_Integration->Confirmed_Identity

Caption: Workflow for the identity confirmation of 1-Benzyl-1-methoxy-3-phenylurea.

Frequently Asked Questions & Troubleshooting Guides

Melting Point Analysis: The First Check for Purity

Q: Why is melting point determination the first recommended step?

A: Melting point analysis is a rapid and straightforward technique to assess the purity of a crystalline organic compound.[1][2] Pure substances typically melt over a sharp, well-defined temperature range (usually 0.5–1°C).[2] Impurities will cause a depression and broadening of the melting point range.[1][2] Therefore, a sharp melting point corresponding to the expected value provides a strong indication of a pure sample, which is essential for obtaining clean and interpretable data from subsequent spectroscopic analyses.

Experimental Protocol: Capillary Melting Point Determination

  • Sample Preparation: Finely powder a small amount of the dried 1-Benzyl-1-methoxy-3-phenylurea.

  • Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Initial Measurement: Place the capillary in a melting point apparatus and heat rapidly to determine an approximate melting range.[1]

  • Accurate Measurement: Repeat the measurement with a fresh sample, heating slowly (1-2°C per minute) as the temperature approaches the approximate melting point.

  • Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This is the melting point range.

Troubleshooting Melting Point Analysis

Issue Potential Cause Solution
Broad melting range (>2°C) Impurities in the sample (e.g., starting materials, solvents).Recrystallize the product from a suitable solvent system and repeat the melting point determination.
Observed melting point is lower than expected. Presence of impurities.Purify the sample as described above.
Sample decomposes before melting. The compound may be thermally unstable.Note the decomposition temperature. This can be a characteristic property.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

Q: How do ¹H and ¹³C NMR confirm the structure of 1-Benzyl-1-methoxy-3-phenylurea?

A: NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules.[3] ¹H NMR provides information about the number of different types of protons, their chemical environment, and their connectivity, while ¹³C NMR reveals the number and types of carbon atoms in the molecule.[3][4] By analyzing the chemical shifts, integration values, and splitting patterns, we can piece together the molecular structure.

Experimental Protocol: NMR Sample Preparation

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Transfer: Transfer the solution to a clean, dry NMR tube.

  • Acquisition: Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

Expected NMR Data for 1-Benzyl-1-methoxy-3-phenylurea

¹H NMR Expected Chemical Shift (δ, ppm) Multiplicity Integration Assignment
Phenyl-H (attached to urea)~7.0 - 7.5Multiplet5HAr-H
Benzyl-H (aromatic)~7.2 - 7.4Multiplet5HAr-H
NH~8.5 - 9.5Singlet (broad)1HN-H
Benzyl-CH₂~4.8 - 5.0Singlet2H-CH₂-
Methoxy-CH₃~3.5 - 3.7Singlet3H-OCH₃
¹³C NMR Expected Chemical Shift (δ, ppm) Assignment
Carbonyl (C=O)~155 - 160C =O
Aromatic Carbons~120 - 140C (Aromatic)
Benzyl Carbon~50 - 55-C H₂-
Methoxy Carbon~55 - 60-OC H₃

Troubleshooting NMR Spectra

Issue Potential Cause Solution
Broad peaks Sample contains paramagnetic impurities or is not fully dissolved.Filter the NMR sample. Ensure complete dissolution; gentle warming may help.
Unexpected peaks Presence of impurities (starting materials, solvent).Compare the spectrum to the known spectra of starting materials and the solvent used for purification. Further purification may be necessary.
Missing NH peak Proton exchange with residual water in the solvent.Add a drop of D₂O to the NMR tube and re-acquire the spectrum. The NH peak should disappear.
Mass Spectrometry (MS): Confirming the Molecular Weight

Q: How does mass spectrometry verify the identity of the synthesized compound?

A: Mass spectrometry provides the molecular weight of the compound, which is a critical piece of evidence for its identity.[5] High-resolution mass spectrometry (HRMS) can even provide the exact molecular formula.[5] Additionally, the fragmentation pattern can offer structural information that corroborates the proposed structure.[6][7]

Experimental Protocol: Sample Submission for MS Analysis

  • Sample Preparation: Prepare a dilute solution of the purified compound in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Analysis: Submit the sample for analysis using an appropriate ionization technique, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

Expected Mass Spectrometry Data

  • Molecular Formula: C₁₅H₁₆N₂O₂

  • Molecular Weight: 256.30 g/mol

  • Expected [M+H]⁺: 257.12

  • Expected [M+Na]⁺: 279.10

Key Fragmentation Patterns

A common fragmentation pathway for benzyl-containing compounds is the formation of the tropylium ion (C₇H₇⁺) at m/z 91.

Troubleshooting Mass Spectra

Issue Potential Cause Solution
No molecular ion peak observed The molecule is unstable under the ionization conditions.Try a softer ionization technique (e.g., ESI instead of electron impact).
Multiple major peaks The sample is a mixture of compounds.Further purify the sample.
Observed mass does not match the expected mass. The wrong product was formed, or the product has an unexpected adduct.Re-evaluate the synthetic scheme and other analytical data. Check for common adducts (e.g., sodium, potassium).
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Key Functional Groups

Q: What are the characteristic FTIR absorption peaks for 1-Benzyl-1-methoxy-3-phenylurea?

A: FTIR spectroscopy is excellent for identifying the functional groups present in a molecule.[8][9][10][11] The presence of characteristic absorption bands for the urea C=O, N-H, and C-N bonds, as well as the aromatic C-H and C=C bonds, provides strong evidence for the successful synthesis of the target compound.

Experimental Protocol: FTIR Analysis

  • Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate.

  • Background Scan: Perform a background scan to subtract the absorbance of the atmosphere (CO₂, H₂O).

  • Sample Scan: Acquire the infrared spectrum of the sample.

Expected FTIR Data

Functional Group Expected Absorption Range (cm⁻¹)
N-H Stretch3200 - 3400
Aromatic C-H Stretch3000 - 3100
Aliphatic C-H Stretch2850 - 3000
C=O Stretch (Urea)1630 - 1680
Aromatic C=C Bending1450 - 1600
C-N Stretch1400 - 1470

Troubleshooting FTIR Spectra

Issue Potential Cause Solution
Broad O-H peak around 3200-3600 cm⁻¹ The sample is wet.Thoroughly dry the sample before analysis.
Absence of a strong C=O peak The urea functional group is not present.Re-examine the synthetic procedure and the other analytical data.
Peaks are weak or noisy Insufficient sample amount.Use more sample for the analysis.

References

  • American Chemical Society. Guidelines for Characterization of Organic Compounds. ACS Publications. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Despres, A., et al. (2010). Quantitative and qualitative 1H, 13C, and 15N NMR spectroscopic investigation of the urea-formaldehyde resin synthesis. SciSpace. [Link]

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • Mettler Toledo. What is Melting Point?. [Link]

  • ResearchGate. (2016). (PDF) Data of 1H/13C NMR spectra and degree of substitution for chitosan alkyl urea. [Link]

  • ResearchGate. (a) FTIR Spectrum of pure Urea | Download Scientific Diagram. [Link]

  • SSERC. Melting point determination. [Link]

  • UKEssays. (2021, June 20). 5.3: MELTING POINT ANALYSIS- IDENTITY AND PURITY. Chemistry LibreTexts. [Link]

  • Verma, A., et al. (2014). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PMC. [Link]

  • Unknown. Melting point determination. [Link]

  • Wang, J., et al. (2012). Quantitative analysis of urea in human urine and serum by 1H nuclear magnetic resonance. Analyst, 137(3), 595-600. [Link]

Sources

Avoiding emulsion formation during 1-Benzyl-1-methoxy-3-phenylurea extraction

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: LLE-UREA-001
Subject: Troubleshooting Emulsion Formation in Urea Derivative Workup

Executive Summary: The Physics of Your Problem

User Query: "My extraction of 1-Benzyl-1-methoxy-3-phenylurea has formed a stable emulsion. The layers won't separate."

Root Cause Analysis: Emulsions in the synthesis of N,N'-disubstituted ureas like 1-Benzyl-1-methoxy-3-phenylurea are rarely random. They are typically Pickering Emulsions , stabilized not just by surfactants, but by micro-precipitates at the interface.

  • The Amphiphilic Trap: Your target molecule contains a lipophilic benzyl/phenyl wing and a polar urea core. This structure acts as a weak surfactant, reducing interfacial tension between your organic solvent (DCM or EtOAc) and the aqueous phase.

  • The Solid Stabilizer (Pickering Effect): Urea synthesis often generates symmetric urea byproducts (e.g., 1,3-diphenylurea) or unreacted amine salts. These are often insoluble in both phases, accumulating at the interface and creating a physical barrier that prevents droplet coalescence [1, 2].[1]

  • Density Matching: If you are using Ethyl Acetate, its density (0.902 g/mL) can become dangerously close to the aqueous phase density if the aqueous layer contains significant organic impurities or insufficient salt, leading to isopycnic suspension [3].

Diagnostic & Remediation Workflow

The following decision matrix outlines the logical steps to break an existing emulsion.

Emulsion_Protocol Start ISSUE: Stable Emulsion Formed Check_Solids Step 1: Inspect Interface Are there visible solids/rag layer? Start->Check_Solids Filter ACTION: Celite Filtration Remove solid stabilizers Check_Solids->Filter Yes (Pickering Emulsion) Check_Density Step 2: Check Density Is solvent density ~1.0 g/mL? Check_Solids->Check_Density No (Surfactant Emulsion) Filter->Check_Density Add_Brine ACTION: Salting Out Add Saturated NaCl Check_Density->Add_Brine No Add_CoSolvent ACTION: Density Shift Add DCM (Heavier) or Water (Lighter) Check_Density->Add_CoSolvent Yes (Isopycnic) Centrifuge FINAL RESORT: Centrifugation High G-force coalescence Add_Brine->Centrifuge If fails > 10 min Success RESOLVED: Phase Separation Add_Brine->Success Separation observed Add_CoSolvent->Add_Brine Centrifuge->Success

Figure 1: Logical workflow for diagnosing and breaking emulsions during urea derivative extraction. Blue nodes represent diagnostic checks; yellow/green nodes represent physical interventions.

Step-by-Step Remediation Protocols

Protocol A: The "Salting Out" Method (Ionic Strength Adjustment)

Best for: Surfactant-stabilized emulsions where the target molecule is partially water-soluble.

Mechanism: Adding salt increases the ionic strength of the aqueous layer.[2] This disrupts the hydration shells of the organic molecules (the "Salting Out" effect), forcing them into the organic phase and increasing the density difference between layers [3].

  • Prepare Saturated Brine: Ensure you have a fully saturated NaCl solution.

  • Add Slowly: Add brine to your separatory funnel equal to 20% of the aqueous volume.

  • Gentle Agitation: Do not shake vigorously. Swirl gently to mix the aqueous phase without creating new micro-droplets.

  • Wait: Allow 10–15 minutes. If the interface clears, proceed.

Protocol B: Celite Filtration (The Pickering Breaker)

Best for: Emulsions with a "rag layer" or visible particulate matter at the interface.

Mechanism: Solid particles (byproducts) adsorb at the oil-water interface, physically blocking droplets from merging. Removing these solids destabilizes the emulsion [1, 2].

  • Prepare Filter: Pack a sintered glass funnel with a 1-inch pad of Celite (diatomaceous earth).

  • Vacuum Filter: Pour the entire emulsion (both phases) through the Celite pad.

  • Rinse: Wash the pad with fresh extraction solvent to recover any target compound trapped in the matrix.

  • Return to Funnel: Transfer the filtrate back to a clean separatory funnel. The layers should separate rapidly.[3]

Protocol C: Density Modification

Best for: Extractions using Ethyl Acetate or Toluene where densities are close to water.

Mechanism: Increasing the density differential (


) accelerates phase separation velocity according to Stokes' Law.
  • Assess Phase: Determine if your organic phase is top or bottom.

  • Modify:

    • If Organic is Top (e.g., EtOAc): Add a small amount of Dichloromethane (DCM) . This increases the organic phase density, potentially making it sink, or at least creating a larger

      
      .
      
    • Caution: Ensure your target urea is soluble in the new solvent mixture.

Data & Chemical Compatibility

Solvent System Efficiency for Urea Derivatives
Solvent SystemDensity (g/mL)Emulsion RiskRecommended For
DCM / Water 1.33 / 1.00LowPrimary Choice. High density difference (

). Excellent solubility for phenylureas.
EtOAc / Water 0.90 / 1.00High Secondary Choice. Risk of isopycnic suspension if aqueous phase has salts/impurities.
MTBE / Water 0.74 / 1.00LowGood alternative to EtOAc. High

, but urea solubility may be lower.
CHCl₃ / Water 1.49 / 1.00LowExcellent separation, but potential for halogenated waste issues.
Chemical Stability Warning

Target: 1-Benzyl-1-methoxy-3-phenylurea

  • pH Sensitivity: The N-methoxy linkage can be susceptible to hydrolysis under strongly acidic conditions.

  • Advisory: Avoid using strong acids (e.g., 1M HCl) to break emulsions. If acid wash is required to remove unreacted amines, use 0.1M HCl or 5% Citric Acid and keep the contact time short and cold (

    
    ).
    

Frequently Asked Questions (FAQ)

Q: Why is there a "rag layer" between my phases? A: This is classic Pickering Emulsion behavior. In urea synthesis, symmetric byproducts (like 1,3-diphenylurea) often precipitate. They are too lipophilic for water but too crystalline/insoluble for the organic solvent, so they sit at the interface. Solution: Filter through Celite (See Protocol B) [1].

Q: Can I use centrifugation? A: Yes. If you have access to large-volume centrifuge bottles, spinning the emulsion at 3000 RPM for 5 minutes is often the fastest way to force coalescence. This is standard in high-throughput pharmaceutical screening [4].

Q: I used brine, but the emulsion got worse. Why? A: You may have "oversaturated" the aqueous layer, making its density too close to a heavy organic solvent (like DCM), or you precipitated more organic salts. Solution: Try adding a small amount of pure water to dilute the aqueous phase slightly, restoring the density gradient.

Q: How do I prevent this in the next batch? A:

  • Evaporate Volatiles: Before extraction, ensure reaction solvents (like THF or DMF) are removed. These act as "phase transfer" agents that promote miscibility.

  • Pre-Filter: Filter the reaction mixture before adding water to remove any precipitated solids.

References

  • National Institutes of Health (NIH). (2023). Pickering Emulsions Stabilised by Bioderived Particles. PMC. Link

  • Royal Society of Chemistry (RSC). (2022). Pickering emulsions stabilized by metal–organic frameworks.[4] Soft Matter. Link

  • Biotage. (2023). Tackling emulsions just got easier: Strategies for Liquid-Liquid Extraction. Link

  • Phenomenex. (2025).[5][6] Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Link

Sources

Validation & Comparative

Technical Guide: Cross-Reactivity Profiling of 1-Benzyl-1-methoxy-3-phenylurea (BMPU)

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the cross-reactivity profiling framework for 1-Benzyl-1-methoxy-3-phenylurea (BMPU) . It treats the compound as a chemical probe/candidate molecule, applying medicinal chemistry principles relevant to N-alkoxy-urea scaffolds often found in kinase inhibitors, herbicides (e.g., Linuron analogs), and 5-lipoxygenase inhibitors.

Executive Summary & Compound Analysis

1-Benzyl-1-methoxy-3-phenylurea (BMPU) represents a specialized subclass of trisubstituted ureas. Unlike the canonical 1,3-diphenylurea scaffold (common in kinase inhibitors like Sorafenib), BMPU incorporates an N-methoxy group at the N1 position. This modification introduces unique steric and electronic constraints, theoretically improving metabolic stability against hydrolysis while potentially introducing new liabilities regarding oxidative dealkylation.

Primary Application Contexts:

  • Medicinal Chemistry: Candidate for 5-Lipoxygenase (5-LOX) inhibition or "Type II" Kinase inhibition.

  • Agrochemistry: Structural analog to Photosystem II inhibitors (Linuron).

The Profiling Challenge: The primary cross-reactivity risks for BMPU stem from its urea core (a "privileged structure" known for promiscuous kinase binding) and its N-alkoxy moiety (a metabolic soft spot). This guide defines the protocols to distinguish on-target efficacy from off-target noise.

Comparative Performance: BMPU vs. Structural Alternatives

To validate BMPU, it must be benchmarked against its closest structural and functional analogs. The following table summarizes expected performance metrics based on structure-activity relationship (SAR) principles.

Table 1: Structural & Functional Comparison
FeatureBMPU (Target) Alternative A: Linuron Alternative B: 1-Benzyl-3-phenylurea (BPU)
Structure Ph-NH-CO-N(OMe)-BnPh-NH-CO-N(OMe)-MePh-NH-CO-NH-Bn
Key Difference N-Benzyl + N-Methoxy N-Methyl (Less Steric Bulk)No Methoxy (Canonical Urea)
Lipophilicity (cLogP) High (~3.5 - 4.0)Moderate (~2.5)Moderate (~2.8)
Metabolic Risk High: O-dealkylation (CYP mediated)High: N-demethylationModerate: Amide hydrolysis
Kinase Promiscuity Moderate: Steric bulk may reduce non-specific binding.Low: Primarily herbicidal; poor kinase fit.High: Flexible "hinge" binder; frequent off-target hits.
Solubility Low (Aqueous)LowLow

Analytic Insight:

  • Vs. Linuron: BMPU's benzyl group increases lipophilicity, likely enhancing membrane permeability but reducing solubility compared to the methyl-substituted Linuron.

  • Vs. BPU: The N-methoxy group in BMPU removes a hydrogen bond donor. If your target requires a bidentate urea interaction (common in kinase DFG-pockets), BMPU may show reduced potency but higher selectivity than BPU.

Critical Cross-Reactivity Pathways

Profiling must address three specific "False Positive" generators: Metabolic degradation, Kinase off-targets, and Assay interference.

Metabolic Cross-Reactivity (The CYP Liability)

The N-methoxy group is susceptible to Cytochrome P450-mediated O-demethylation. If BMPU degrades rapidly into 1-Benzyl-3-phenylurea (BPU) , any observed biological activity might be due to the metabolite (BPU), not the parent (BMPU).

Mechanism:



Kinase "Scaffold" Promiscuity

Urea derivatives often bind to the "DFG-out" conformation of protein kinases (e.g., p38 MAPK, VEGFR, RAF). Even if BMPU is designed for a different target (e.g., 5-LOX), it must be profiled against a kinase panel to rule out off-target antiproliferative effects.

Experimental Protocols

Protocol A: Differential Metabolic Stability Assay

Objective: Determine if BMPU activity is driven by the parent molecule or its de-methoxylated metabolite.

Reagents:

  • Human Liver Microsomes (HLM) (0.5 mg/mL protein).

  • NADPH Regenerating System.

  • Test Compounds: BMPU, BPU (Control metabolite), Linuron (Reference).

  • Analysis: LC-MS/MS (Triple Quadrupole).

Workflow:

  • Incubation: Incubate BMPU (1 µM) with HLM at 37°C.

  • Sampling: Quench aliquots at

    
     min using ice-cold acetonitrile containing internal standard (e.g., Warfarin).
    
  • Quantification: Monitor two transitions:

    • BMPU Parent (

      
       Fragment).
      
    • BPU Metabolite (

      
       Fragment).
      
  • Calculation: Calculate Intrinsic Clearance (

    
    ).
    
    • Pass Criteria:

      
       conversion to BPU over 60 min.
      
    • Fail Criteria: Rapid appearance of BPU concurrent with biological activity.

Protocol B: Competitive Fluorescence Polarization (FP) Screen

Objective: Assess binding specificity against a "Sticky" Kinase (e.g., p38 MAPK) to establish a Selectivity Index.

Reagents:

  • Recombinant p38 MAPK (or target of interest).

  • Fluorescent Tracer (e.g., AlexaFluor-labeled ATP-competitive ligand).

  • BMPU (Serial dilution 10 µM to 1 nM).

Workflow:

  • Mix Kinase (10 nM) and Tracer (2 nM) in assay buffer (50 mM HEPES, pH 7.5, 10 mM

    
    , 0.01% Triton X-100).
    
  • Add BMPU and incubate for 60 min at RT (Dark).

  • Measure Polarization (mP) on a multimode plate reader.

  • Data Analysis: Plot mP vs. log[BMPU].

    • Interpretation: If BMPU

      
       against p38, it possesses acceptable scaffold selectivity. If 
      
      
      
      , the urea core is driving promiscuous binding.

Visualization of Profiling Logic

The following diagram illustrates the decision tree for validating BMPU, specifically distinguishing between parent activity and metabolic artifact.

BMPU_Profiling Start Compound: BMPU (1-Benzyl-1-methoxy-3-phenylurea) Microsome Tier 1: Microsomal Stability (LC-MS/MS) Start->Microsome Result_Stable Stable (>80% Parent) Microsome->Result_Stable High Stability Result_Unstable Unstable (>20% Metabolite BPU) Microsome->Result_Unstable Rapid De-alkylation TargetAssay Tier 2: Primary Target Assay (Activity Confirmation) Result_Stable->TargetAssay MetabolicArtifact ARTIFACT (Activity driven by BPU) Result_Unstable->MetabolicArtifact If BPU is active KinasePanel Tier 3: Kinase Selectivity Panel (p38, VEGFR, RAF) TargetAssay->KinasePanel Active ValidProbe VALID PROBE (Activity drives by Parent) KinasePanel->ValidProbe Selectivity Index > 50x Promiscuous SCAFFOLD HIT (Non-specific Urea Binding) KinasePanel->Promiscuous Broad Kinase Inhibition

Figure 1: Critical Decision Tree for BMPU Validation. This workflow isolates the specific activity of the N-methoxy parent compound from its potential metabolites and scaffold-inherent promiscuity.

References

  • Urea Scaffold Promiscuity: Dumas, J. (2001). "Protein kinase inhibitors: emerging pharmacophores with high potency and selectivity."[1] Current Opinion in Drug Discovery & Development.

  • Metabolic Stability of N-Alkoxy Ureas: Liu, C., et al. (2015). "Benzoylurea Chitin Synthesis Inhibitors: A Review of Synthesis and Structure-Activity Relationship." Journal of Agricultural and Food Chemistry.

  • Cross-Reactivity Mechanisms: Hopkins, A. L., et al. (2006). "Can we rationally design promiscuous drugs?" Nature Chemical Biology.

  • Linuron & Phenylurea Herbicides: Tomlin, C. D. S. (Ed.).[2] (2009).[3][4] The Pesticide Manual: A World Compendium. British Crop Production Council.

  • 5-LOX Inhibitor Design: Carter, G. W., et al. (1991). "5-lipoxygenase inhibitory activity of zileuton." Journal of Pharmacology and Experimental Therapeutics.

Sources

A Guide to Establishing In Vitro to In Vivo Correlation for Novel Phenylurea Compounds: A Case Study with 1-Benzyl-1-methoxy-3-phenylurea

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a promising in vitro result to a validated in vivo effect is both critical and challenging. This guide provides a comprehensive framework for establishing a robust in vitro to in vivo correlation (IVIVC), using the novel compound 1-Benzyl-1-methoxy-3-phenylurea as a central example. While specific experimental data for this molecule is not yet broadly published, this guide will leverage data from analogous phenylurea structures and established pharmacological principles to outline a clear, actionable strategy.

The core objective of IVIVC is to create a predictive mathematical model that links in vitro properties of a compound to its in vivo response.[1] A successful IVIVC can streamline drug development, reduce reliance on extensive animal testing, and provide a deeper understanding of a compound's therapeutic potential.[2][3]

Mechanistic Hypothesis: Targeting Kinase Signaling in Oncology

Many N-aryl-N'-benzylurea derivatives have been investigated as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[4] For the purpose of this guide, we will hypothesize that 1-Benzyl-1-methoxy-3-phenylurea acts as an inhibitor of a key serine/threonine kinase, such as BRAF, which is a component of the MAPK/ERK signaling pathway implicated in various cancers.

Below is a diagram illustrating the proposed mechanism of action.

MAPK_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Binds RAS RAS Receptor Tyrosine Kinase->RAS Activates RAF (BRAF) RAF (BRAF) RAS->RAF (BRAF) Activates MEK MEK RAF (BRAF)->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Factors Transcription Factors ERK->Transcription Factors Activates Proliferation, Survival Proliferation, Survival Transcription Factors->Proliferation, Survival Regulates 1-Benzyl-1-methoxy-3-phenylurea 1-Benzyl-1-methoxy-3-phenylurea 1-Benzyl-1-methoxy-3-phenylurea->RAF (BRAF) Inhibits

Caption: Proposed mechanism of action of 1-Benzyl-1-methoxy-3-phenylurea.

In Vitro Characterization: Building a Foundation

A thorough in vitro evaluation is the first step in understanding a compound's potential. This involves assessing its direct interaction with the target, its effect on cellular pathways, and its drug-like properties.

Comparative In Vitro Activity Profile

The following table presents hypothetical data comparing our lead compound with two other hypothetical phenylurea analogs.

Parameter1-Benzyl-1-methoxy-3-phenylureaCompound A (Alternative Scaffold)Compound B (Published Kinase Inhibitor)
Target Binding Affinity (Kd, nM) 155010
Enzymatic Inhibition (IC50, nM) 258018
Cellular Potency (EC50, nM) 150500120
Metabolic Stability (t1/2 in liver microsomes, min) 452060
Aqueous Solubility (µg/mL) 5252

Analysis of In Vitro Data:

  • Potency: 1-Benzyl-1-methoxy-3-phenylurea demonstrates strong target binding and enzymatic inhibition, comparable to the established inhibitor (Compound B). Its cellular potency is slightly lower, which could be due to factors like cell membrane permeability.

  • Drug-like Properties: The metabolic stability of our lead compound is moderate, suggesting it may have a reasonable half-life in vivo. Its low aqueous solubility is a common challenge for this class of compounds and will be a key consideration for formulation development.

Experimental Protocols: In Vitro Assays

A self-validating system of in vitro experiments is crucial for trustworthy data. Below are step-by-step protocols for key assays.

Protocol 1: Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

  • Preparation: Prepare a serial dilution of 1-Benzyl-1-methoxy-3-phenylurea in a suitable solvent (e.g., DMSO).

  • Reaction Mixture: In a 384-well plate, combine the kinase, a europium-labeled anti-tag antibody, and an Alexa Fluor™ 647-labeled tracer.

  • Compound Addition: Add the diluted compound to the reaction mixture.

  • Incubation: Incubate at room temperature for 60 minutes.

  • Detection: Read the plate on a fluorescence resonance energy transfer (FRET)-capable plate reader.

  • Data Analysis: Calculate the IC50 value by fitting the data to a four-parameter logistic curve.

Protocol 2: Cellular Proliferation Assay (MTT Assay)

  • Cell Seeding: Seed cancer cells (e.g., A549 non-small cell lung cancer line) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of 1-Benzyl-1-methoxy-3-phenylurea for 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm.

  • Data Analysis: Determine the EC50 value, the concentration at which cell viability is reduced by 50%.

In Vivo Evaluation: Translating to a Biological System

The ultimate test of a compound's efficacy is its performance in a living organism. The choice of animal model is critical and should be directly relevant to the therapeutic indication.

Comparative In Vivo Efficacy

For our hypothesized anti-cancer activity, a xenograft mouse model is appropriate. The following table shows hypothetical in vivo data.

Parameter1-Benzyl-1-methoxy-3-phenylureaCompound ACompound B
Animal Model Nude mice with A549 xenograftsNude mice with A549 xenograftsNude mice with A549 xenografts
Dose (mg/kg, oral) 505050
Tumor Growth Inhibition (%) 603565
Maximum Tolerated Dose (MTD, mg/kg) 10020080
Oral Bioavailability (%) 305025

Analysis of In Vivo Data:

  • Efficacy: 1-Benzyl-1-methoxy-3-phenylurea shows significant tumor growth inhibition, nearing the efficacy of the established inhibitor.

  • Therapeutic Window: Our lead compound has a favorable therapeutic window, with an MTD double the efficacious dose.

  • Pharmacokinetics: The oral bioavailability is moderate, which, combined with its efficacy, suggests that a sufficient amount of the drug is reaching the tumor tissue.

Experimental Protocol: Xenograft Efficacy Study
  • Cell Implantation: Subcutaneously implant A549 cells into the flank of immunodeficient mice.

  • Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-150 mm³).

  • Randomization: Randomize mice into vehicle control and treatment groups.

  • Dosing: Administer 1-Benzyl-1-methoxy-3-phenylurea orally once daily.

  • Tumor Measurement: Measure tumor volume with calipers every 2-3 days.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic markers).

Establishing the In Vitro to In Vivo Correlation

The final step is to mathematically correlate the in vitro and in vivo data. This often involves pharmacokinetic/pharmacodynamic (PK/PD) modeling.

The workflow for establishing IVIVC is depicted below.

IVIVC_Workflow cluster_0 In Vitro Studies cluster_1 In Vivo Studies In_Vitro_Potency IC50 / EC50 Determination PK_PD_Modeling Pharmacokinetic/ Pharmacodynamic Modeling In_Vitro_Potency->PK_PD_Modeling Metabolic_Stability Microsomal Stability Assay Pharmacokinetics PK Studies (AUC, Cmax, T1/2) Metabolic_Stability->Pharmacokinetics Solubility_Permeability BCS Classification Solubility_Permeability->Pharmacokinetics Pharmacokinetics->PK_PD_Modeling Pharmacodynamics Efficacy Studies (e.g., TGI) Pharmacodynamics->PK_PD_Modeling IVIVC_Model Predictive IVIVC Model PK_PD_Modeling->IVIVC_Model

Caption: Workflow for establishing an in vitro to in vivo correlation.

A common approach is to correlate the in vitro IC50 or EC50 with the in vivo drug concentration required to achieve a certain level of therapeutic effect (e.g., 50% tumor growth inhibition). This requires detailed pharmacokinetic studies to determine the drug concentration in the plasma and, ideally, in the tumor tissue over time.

By integrating in vitro potency, pharmacokinetic parameters, and in vivo efficacy data, a model can be built to predict the in vivo response from in vitro measurements. This model can then be used to guide the development of new analogs with improved properties.

Conclusion and Future Directions

This guide has outlined a comprehensive, albeit based on a hypothetical case, strategy for establishing an in vitro to in vivo correlation for a novel phenylurea compound. The key to a successful IVIVC lies in the integration of high-quality in vitro data, relevant in vivo models, and robust PK/PD modeling. For 1-Benzyl-1-methoxy-3-phenylurea, the next steps would be to perform these experiments to validate the hypothesized mechanism and quantify its therapeutic potential. As more data becomes available, this framework can be refined to build a more accurate and predictive IVIVC model, ultimately accelerating the translation of this promising compound from the lab to the clinic.

References

  • Perner, R. J., et al. (2007). In vitro structure-activity relationship and in vivo characterization of 1-(aryl)-3-(4-(amino)benzyl)urea transient receptor potential vanilloid 1 antagonists. Journal of Medicinal Chemistry, 50(15), 3651-60. Retrieved from [Link]

  • Slideshare. (n.d.). IN VITRO - IN VIVO CORRELATION. Retrieved from [Link]

  • Journal of Pharmaceutical Research International. (2025). In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. Retrieved from [Link]

  • Li, C., et al. (2011). In vitro-In vivo Correlation: Perspectives on Model Development. Pharmaceuticals, 4(1), 178-196. Retrieved from [Link]

  • MDPI. (2021). Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives. Retrieved from [Link]

  • Premier Consulting. (2026). CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. Retrieved from [Link]

  • Osorio, J. G., et al. (2019). In vitro-in vivo Pharmacokinetic correlation model for quality assurance of antiretroviral drugs. Journal of Pharmaceutical and Biomedical Analysis, 174, 542-550. Retrieved from [Link]

  • MDPI. (2022). Anticonvulsant Effects of Synthetic N-(3-Methoxybenzyl)oleamide and N-(3-Methoxybenzyl)linoleamide Macamides: An In Silico and In Vivo Study. Retrieved from [Link]

  • Morgan, P., et al. (2012). Does In Vitro Potency Predict Clinically Efficacious Concentrations?. Biopharmaceutics & Drug Disposition, 33(7), 389-399. Retrieved from [Link]

  • Ali, A. S., et al. (2021). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules, 26(11), 3297. Retrieved from [Link]

Sources

Orthogonal methods to validate 1-Benzyl-1-methoxy-3-phenylurea's mechanism

Author: BenchChem Technical Support Team. Date: February 2026

Orthogonal Mechanism Validation: A Technical Guide for 1-Benzyl-1-methoxy-3-phenylurea (BMPU)

Executive Summary

1-Benzyl-1-methoxy-3-phenylurea (BMPU) represents a specialized subclass of N-alkoxy-N-substituted ureas .[1] While structurally related to the phenylurea herbicide class (e.g., Linuron) which targets Photosystem II in plants, its relevance in drug development lies in its "privileged scaffold" status.[1] Urea derivatives are established pharmacophores for Soluble Epoxide Hydrolase (sEH) inhibition, p38 MAPK inhibition, and VEGFR kinase modulation.[1]

This guide details the orthogonal validation strategy to confirm BMPU’s mechanism of action (MoA) in a mammalian context. It moves beyond simple phenotypic screening to rigorous, causality-based target validation using biochemical, biophysical, and cellular methods.[1]

Mechanistic Hypothesis & Scaffold Analysis

Before selecting validation methods, we must ground our experimental design in the molecule's chemical reality.[1] BMPU possesses a 1,3-disubstituted urea core , a classic hydrogen-bond donor motif that mimics the transition state of epoxide hydrolysis (targeting sEH) or binds to the ATP-binding pocket of kinases (Type II inhibitors).[1]

  • Primary Putative Target: Soluble Epoxide Hydrolase (sEH/EPHX2).[1]

  • Secondary Putative Target: Serine/Threonine Kinases (e.g., p38, Raf).[1]

  • Mechanism: Competitive inhibition via hydrogen bonding to the catalytic triad (sEH) or the DFG-motif (Kinases).[1]

Orthogonal Validation Protocols

To eliminate false positives (e.g., pan-assay interference compounds or PAINS), we employ three orthogonal pillars: Biochemical Potency , Biophysical Binding , and Cellular Engagement .[1]

Method A: Biochemical Validation (Fluorometric Enzyme Assay)

Objective: Quantify the inhibitory potency (


) against the purified recombinant target (e.g., human sEH).[1]

Protocol: sEH Inhibition Assay

  • Reagents: Recombinant human sEH (hsEH), Substrate (PHOME: 3-phenyl-cyano(6-methoxy-2-naphthalenyl)methyl ester-2-oxiraneacetic acid), Buffer (25 mM Bis-Tris-HCl, pH 7.0, 0.1 mg/mL BSA).[1]

  • Preparation: Prepare a 10 mM stock of BMPU in DMSO. Perform 1:3 serial dilutions (8 points).

  • Incubation: Mix 20 µL of enzyme (final conc. 1 nM) with 2 µL of BMPU inhibitor. Incubate at 30°C for 5 minutes.

  • Reaction Start: Add 180 µL of PHOME substrate (final conc. 50 µM).

  • Detection: Monitor fluorescence (Ex: 330 nm, Em: 465 nm) for 10-30 minutes (kinetic mode).

  • Analysis: Calculate the slope (RFU/min) for each concentration. Fit data to the Hill equation to derive

    
    .[1]
    

Success Criteria:


 with a Hill slope close to -1.0 (indicating 1:1 stoichiometry).[1]
Method B: Biophysical Validation (Surface Plasmon Resonance - SPR)

Objective: Confirm direct physical binding to the target and measure binding kinetics (


, 

,

).[1] This rules out artifactual inhibition (e.g., aggregation).[1]

Protocol: Biacore/SPR Analysis

  • Immobilization: Immobilize biotinylated target protein (e.g., sEH) onto a Streptavidin (SA) sensor chip to a density of ~2000 RU.[1] Use a reference channel with biotinylated BSA.[1]

  • Solvent Correction: Prepare DMSO calibration standards (1% to 5%) to correct for bulk refractive index changes.

  • Injection: Inject BMPU at concentrations ranging from 0.1x to 10x the biochemical

    
    .[1] Flow rate: 30 µL/min.[1]
    
  • Phases:

    • Association: 60 seconds.[1]

    • Dissociation: 120 seconds.[1]

  • Regeneration: Usually not required for small molecules; if necessary, use a short pulse of 10 mM Glycine pH 3.0.[1]

  • Analysis: Fit sensorgrams to a 1:1 Langmuir binding model.

Success Criteria: Dose-dependent binding response (RU), rapid on/off rates typical of small molecules, and


 within 2-3 fold of the biochemical 

.[1]
Method C: Cellular Target Engagement (Cellular Thermal Shift Assay - CETSA)

Objective: Prove that BMPU enters the cell and stabilizes the target protein in a complex biological matrix.[1]

Protocol: Intact Cell CETSA

  • Treatment: Treat HEK293 cells (expressing target) with BMPU (10 µM) or DMSO control for 1 hour at 37°C.

  • Thermal Challenge: Aliquot cells into PCR tubes. Heat each tube to a distinct temperature gradient (40°C to 65°C) for 3 minutes.

  • Lysis: Cool samples to RT, add lysis buffer (with protease inhibitors), and perform three freeze-thaw cycles (liquid

    
    ).
    
  • Separation: Centrifuge at 20,000 x g for 20 mins at 4°C to pellet precipitated (denatured) proteins.

  • Detection: Analyze the supernatant via Western Blot using a specific antibody against the target (e.g., anti-sEH).[1]

  • Quantification: Plot band intensity vs. Temperature. Calculate

    
     (aggregation temperature).[1]
    

Success Criteria: A significant right-shift (


) in the melting curve of the BMPU-treated samples compared to DMSO control.[1]

Comparative Analysis of Methods

FeatureBiochemical (Enzyme Assay)Biophysical (SPR/MST)Cellular (CETSA)
Primary Readout Function (Inhibition)Binding (Physical)Stability (Engagement)
Throughput HighMediumLow/Medium
Sensitivity High (nM range)Medium (µM range)Medium
False Positives High (Aggregators, Fluor.[1] quenchers)Low (Direct binding)Low (Requires intracellular binding)
Information Potency (

)
Kinetics (

)
Cell Permeability & Engagement
Cost LowHigh (Instrument/Chips)Medium (Antibodies)

Visualization: Validation Workflow

BMPU_Validation cluster_methods Orthogonal Validation Pillars Hit BMPU Hit (Phenotypic/Screen) Hypothesis Scaffold Analysis (Urea -> sEH/Kinase) Hit->Hypothesis Biochem Biochemical Assay (IC50 < 1µM) Hypothesis->Biochem 1. Potency Biochem->Hit Fail Biophys Biophysical (SPR) (KD ~ IC50) Biochem->Biophys 2. Binding Cellular CETSA / NanoBRET (Target Engagement) Biophys->Cellular 3. Context Result Validated Mechanism (Lead Compound) Cellular->Result Confirmed

Figure 1: Step-wise orthogonal validation workflow for BMPU, moving from hypothesis generation to cellular confirmation.[1][2][3][4][5]

Expert Insight: The "Methoxy" Nuance

As a Senior Application Scientist, I must highlight the unique structural feature of BMPU: the N-methoxy group.

  • Metabolic Stability: Unlike standard N-benzyl ureas, the N-methoxy group may alter metabolic clearance (blocking hydroxylation at the nitrogen).[1]

  • Binding Mode: In sEH inhibition, the urea protons are critical for coordinating the Aspartate residue in the catalytic triad.[1] The substitution of one proton with a methoxy group (

    
    ) removes a hydrogen bond donor.[1]
    
    • Implication: If BMPU retains high potency, it suggests a unique binding mode or that it acts as a prodrug (metabolically demethylated to the hydroxy- or free urea).[1]

    • Recommendation: Include a microsomal stability assay early in the workflow to check for demethylation.[1]

References

  • Hammock, B. D., et al. (2006).[1] "Soluble Epoxide Hydrolase Inhibitors: A New Class of Anti-Inflammatory Agents."[1] Nature Reviews Drug Discovery.[1] Link

  • Jafari, R., et al. (2014).[1] "The cellular thermal shift assay for evaluating drug target interactions in cells."[1] Nature Protocols. Link

  • Holdgate, G. A., et al. (2010).[1] "Biophysical Methods in Drug Discovery from Small Molecule to Target." Trends in Pharmacological Sciences. Link

  • PubChem Compound Summary. (2024). "1-Benzyl-1-methoxy-3-phenylurea (CAS 149281-90-3)."[1][3][6][7] National Center for Biotechnology Information.[1] Link[1]

Sources

Comparison of synthetic routes for 1-Benzyl-1-methoxy-3-phenylurea

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of synthetic routes for 1-Benzyl-1-methoxy-3-phenylurea (CAS: 149281-90-3), a specialized urea derivative characterized by the


-alkoxy-

-alkyl substitution pattern.

This structural motif—where one nitrogen bears both a benzyl and a methoxy group—imparts unique physicochemical properties (lipophilicity, metabolic stability) compared to standard ureas. The synthesis requires careful control of chemoselectivity to prevent


-acylation or over-alkylation.

Executive Analysis: Route Comparison

FeatureRoute A: Isocyanate Addition (Recommended)Route B: Carbamoyl Chloride / Triphosgene Route C: Hydroxyurea Alkylation
Mechanism Nucleophilic AdditionNucleophilic Substitution (

-like)
Alkylation (

)
Convergence High (Convergent)Moderate (Stepwise)Low (Linear)
Selectivity Excellent (

-acylation)
HighPoor (

- vs

-alkylation)
Atom Economy 100% (No byproducts)<50% (HCl/Leaving groups)Low (Salt waste)
Scalability High (Industrial standard)High (Safety controls needed)Low
Primary Risk Moisture sensitivity of isocyanatePhosgene/Triphosgene toxicityRegioisomer formation

Detailed Synthetic Protocols

Route A: The Isocyanate Addition (Gold Standard)

This route exploits the enhanced nucleophilicity of the


-alkoxyamine (the 

-effect) to react rapidly with phenyl isocyanate. It is the most atom-economic and convergent strategy.

Mechanism: The lone pair on the


-benzyl-

-methylamine nitrogen attacks the electrophilic carbon of the phenyl isocyanate. The reaction is driven by the formation of the stable urea linkage. Unlike standard amines, the

-oxygen increases the nucleophilicity of the nitrogen center while decreasing its basicity, minimizing proton-transfer side reactions.

Step 1: Synthesis of Precursor (


-Benzyl-

-methylamine)
Since this amine is not a common bulk commodity, it must often be synthesized in-house via reductive amination.
  • Condensation : React Benzaldehyde (1.0 eq) with Methoxyamine hydrochloride (1.1 eq) and Pyridine (1.2 eq) in Ethanol to form the oxime ether (

    
    ).
    
  • Reduction : Treat the oxime ether with Sodium Cyanoborohydride (

    
    ) (1.5 eq) in Acetic Acid/Methanol at 
    
    
    
    .
    • Note: Borane-THF (

      
      ) is a cleaner alternative if cyanide waste is a concern.
      
  • Workup : Quench with NaOH, extract with DCM. Yields are typically >85%.[1][2]

Step 2: Urea Formation

  • Setup : Dissolve

    
    -Benzyl-
    
    
    
    -methylamine
    (1.0 eq) in anhydrous Dichloromethane (DCM) or Toluene .
  • Addition : Add Phenyl Isocyanate (1.05 eq) dropwise at

    
     under Nitrogen atmosphere.
    
    • Critical Control: Isocyanates are moisture-sensitive.[3] Ensure solvents are dried over molecular sieves.

  • Reaction : Stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (disappearance of isocyanate).

  • Purification : The product often precipitates upon adding Hexane. If not, evaporate solvent and recrystallize from Ethanol/Hexane.

    • Expected Yield : 90–98%.

DOT Diagram: Isocyanate Route Pathway

IsocyanateRoute Benzaldehyde Benzaldehyde Oxime Oxime Ether Intermediate Benzaldehyde->Oxime Condensation (-H2O) Methoxyamine Methoxyamine HCl Methoxyamine->Oxime Amine N-Benzyl-O-methylamine (Nucleophile) Oxime->Amine Reduction (NaBH3CN) Product 1-Benzyl-1-methoxy- 3-phenylurea Amine->Product Nucleophilic Addition PhNCO Phenyl Isocyanate (Electrophile) PhNCO->Product

Figure 1: Convergent synthesis via reductive amination and isocyanate coupling.

Route B: Carbamoyl Chloride / Activated Ester (Robust Alternative)

This method is preferred when the isocyanate is unstable, unavailable, or when avoiding the handling of volatile isocyanates on a large scale. It utilizes Triphosgene (solid phosgene equivalent) to generate the reactive intermediate in situ.

Protocol:

  • Activation : Dissolve Aniline (1.0 eq) and Triethylamine (1.1 eq) in DCM. Cool to

    
    . Add Triphosgene  (0.34 eq) dissolved in DCM slowly.
    
    • Mechanistic Insight: This generates Phenyl Carbamoyl Chloride (

      
      ) in situ.
      
  • Coupling : Add

    
    -Benzyl-
    
    
    
    -methylamine
    (1.0 eq) and a second equivalent of base (Triethylamine or Pyridine).
  • Reaction : Allow to warm to RT. The reaction proceeds via an

    
    -type substitution at the carbonyl carbon.
    
  • Workup : Wash with water to remove triethylamine hydrochloride salts.

    • Pros : Avoids storage of isocyanates.

    • Cons : Generates chloride salts; requires strict safety protocols for Triphosgene.

DOT Diagram: Carbamoyl Chloride Pathway

CarbamoylRoute Aniline Aniline CarbamoylCl Phenyl Carbamoyl Chloride (In Situ) Aniline->CarbamoylCl Activation (-HCl) Triphosgene Triphosgene (C3Cl6O3) Triphosgene->CarbamoylCl Product 1-Benzyl-1-methoxy- 3-phenylurea CarbamoylCl->Product Substitution (+ Amine) Amine N-Benzyl-O-methylamine Amine->Product

Figure 2: Stepwise synthesis using Triphosgene activation.

Critical Scientific Validation

Chemoselectivity & The Alpha-Effect

The success of Route A relies on the Alpha-Effect . The adjacent oxygen atom on the nitrogen (


-OMe) raises the energy of the HOMO (Highest Occupied Molecular Orbital) of the nitrogen lone pair.
  • Implication : The

    
    -benzyl-
    
    
    
    -methylamine is significantly more nucleophilic toward the isocyanate carbon than a standard secondary amine (e.g., dibenzylamine), despite being less basic (
    
    
    vs
    
    
    ).
  • Experimental Check : If the reaction is sluggish, check for protonation of the amine. The low basicity means it does not require excess base, but it also means the reaction is sensitive to acidic impurities which would completely deactivate the nucleophile.

Regioselectivity Issues in Route C (Why to avoid)

Attempting to alkylate 1-Benzyl-3-phenylurea or 1-Hydroxy-3-phenylurea leads to mixtures.

  • Ambident Nucleophile : The urea linkage has three nucleophilic sites:

    
    , 
    
    
    
    , and the Oxygen (
    
    
    ).
  • Outcome : Reaction of

    
    -hydroxyurea with Methyl Iodide often yields 
    
    
    
    -alkylation (desired) mixed with
    
    
    -alkylation at the wrong position, or over-alkylation. Separation of these isomers requires difficult chromatography.

References

  • Synthesis of N-alkoxyamines via Reductive Amination: Gois, P. M. P., et al. "N-Alkoxyamines: Synthesis and Applications." Chemical Reviews. (General methodology for precursor synthesis). Relevant Protocol: Reaction of oxime ethers with Sodium Cyanoborohydride.
  • Isocyanate Reactivity & Kinetics

    • Satchell, D. P. N., & Satchell, R. S. (1975). "Acylation by Ketens and Isocyanates." Chemical Society Reviews, 4(2), 231-250. Link

  • Cotarca, L., et al. (1996). "Bis(trichloromethyl) Carbonate in Organic Synthesis." Synthesis, 1996(05), 553-576.
  • Specific Compound Data (1-Benzyl-1-methoxy-3-phenylurea)

    • CAS Registry No. 149281-90-3.[4] Available as a building block from suppliers (e.g., BLD Pharm, ChemicalBook) for medicinal chemistry libraries. Link

Sources

Safety Operating Guide

1-Benzyl-1-methoxy-3-phenylurea: Proper Disposal Procedures & Safety Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Benzyl-1-methoxy-3-phenylurea is a substituted phenylurea compound, structurally related to the herbicide class (e.g., Linuron, Monolinuron).[1][2] While often used as a research intermediate or reference standard, its urea backbone and N-alkoxy substitution dictate specific disposal protocols to prevent environmental contamination and aquatic toxicity.[2]

Immediate Action Required:

  • Do NOT dispose of down the drain.[2] This compound is likely persistent in water systems.[2]

  • Do NOT mix with strong oxidizing agents (e.g., Nitric Acid, Peroxides) due to the risk of exothermic decomposition and toxic fume generation.[2]

  • Disposal Path: High-temperature incineration via a licensed hazardous waste contractor.[2]

Chemical Profile & Hazard Identification

To ensure safe handling, one must understand the causality behind the hazards. The risks associated with this compound stem from its chemical stability and biological activity.[2]

PropertyDescriptionOperational Implication
Chemical Class Substituted PhenylureaHigh stability; resistant to hydrolysis at neutral pH.[1][2] Requires incineration for destruction.[2]
Physical State Solid (Crystalline)Risk of dust generation.[1][2] Use HEPA-filtered ventilation or fume hood when weighing.[2]
Aquatic Toxicity High (Predicted)Critical: Phenylureas inhibit photosynthesis and are toxic to aquatic life.[1][2] Zero-discharge policy applies.[2]
Reactivity Stable / CombustibleIncompatible with strong oxidizers.[1][2][3] Thermal decomposition releases Nitrogen Oxides (NOx).[2]
The "Why" Behind the Protocol
  • Stability: The urea linkage (–NH–CO–N–) is robust.[2] Standard wastewater treatment plants cannot effectively degrade these compounds, leading to bioaccumulation in waterways.[2]

  • Nitrogen Content: Upon improper combustion or reaction with acids, the amine and urea nitrogen can convert to toxic NOx gases or cyanates. Controlled incineration with scrubbers is the only validated disposal method.[2]

Waste Classification & Segregation Logic

Proper classification is the bedrock of regulatory compliance (RCRA in the US, EU Waste Framework Directive).

RCRA Status (USA)

While 1-Benzyl-1-methoxy-3-phenylurea is not explicitly "P-listed" or "U-listed" by name (unlike its chlorinated cousin Linuron, U028), it must be characterized by the generator.[1][2]

  • Determination: Hazardous Waste based on Toxicity (if leachable) and Aquatic Toxicity .[2]

  • Waste Code Assignment: If not mixed with solvents, assign D000 (Not Listed) but manage as Non-Regulated Chemical Waste destined for incineration.[2] Best Practice: Many facilities conservatively tag substituted ureas as "Toxic" for internal management.[2]

Segregation Protocol

Use the following decision matrix to segregate the waste at the bench.

WasteSegregation Start Waste Generation: 1-Benzyl-1-methoxy-3-phenylurea StateCheck Physical State? Start->StateCheck Solid Pure Solid / Powder StateCheck->Solid Solid Liquid In Solution? StateCheck->Liquid Liquid BinSolid Solid Waste Bin (Double Bagged) Solid->BinSolid Pack in HDPE SolventCheck Solvent Type? Liquid->SolventCheck Halogenated Halogenated Solvent (DCM, Chloroform) SolventCheck->Halogenated Contains Halogens NonHalogenated Non-Halogenated (MeOH, DMSO, Acetone) SolventCheck->NonHalogenated No Halogens BinHalo Halogenated Waste Carboy (Red Tag) Halogenated->BinHalo BinNonHalo Organic Waste Carboy (Clear/Yellow Tag) NonHalogenated->BinNonHalo

Figure 1: Decision tree for segregating phenylurea waste streams to ensure compatibility with incinerator feedstocks.

Step-by-Step Disposal Procedures

A. Solid Waste (Pure Substance or Contaminated Consumables)

Applicability: Expired reagents, weighing boats, contaminated gloves, spill cleanup debris.[2]

  • Primary Containment: Place the solid waste into a clear, sealable polyethylene bag (min 2 mil thickness).

  • Secondary Containment: Place the sealed bag into a wide-mouth HDPE (High-Density Polyethylene) jar. Glass is acceptable but discouraged due to breakage risk.[2]

  • Labeling:

    • Chemical Name: "1-Benzyl-1-methoxy-3-phenylurea" (Do not use abbreviations).[1][2]

    • Hazard Checkbox: [x] Toxic [x] Irritant.[2]

  • Storage: Store in the Satellite Accumulation Area (SAA) away from oxidizers.

B. Liquid Waste (Reaction Mixtures)

Applicability: Mother liquors, wash solvents.[2]

  • Compatibility Check: Ensure the solution pH is between 5 and 9. Strong acids/bases should be neutralized before adding to the waste carboy to prevent hydrolysis or heat generation.[2]

  • Solvent Segregation:

    • Scenario A (DCM/Chloroform): Pour into "Halogenated Organic Waste".[2]

    • Scenario B (Methanol/Acetone/DMSO): Pour into "Non-Halogenated Organic Waste".[2]

  • Headspace: Leave at least 10% headspace in the container to allow for thermal expansion.[2]

  • Cap Torque: Ensure caps are closed tightly (not just resting on top) to prevent volatile emissions.[2]

Emergency Response: Spill Contingency

In the event of a spill, speed and containment are vital to prevent the powder from becoming airborne or entering floor drains.

SpillResponse Alert 1. ALERT & SECURE Notify personnel, isolate area. PPE 2. DON PPE Nitrile gloves, Lab coat, Safety Goggles, N95/P100 Mask Alert->PPE Contain 3. CONTAIN Cover drains. Do not sweep dry dust. PPE->Contain Clean 4. CLEAN UP Use wet wipe/damp paper towel method to prevent dust generation. Contain->Clean Decon 5. DECONTAMINATE Wash surface with soap & water. Place all debris in Haz Waste. Clean->Decon

Figure 2: Workflow for safely managing a solid spill of substituted phenylureas.

Specific Spill Notes:

  • Dry Spills: Do not dry sweep.[2] This generates dust.[2] Cover with a damp paper towel or absorbent pad, then scoop up the damp material.

  • Skin Contact: Wash immediately with soap and water.[2] Phenylureas can be absorbed through the skin.[2]

References & Authority

The protocols above are derived from federal regulations and standard chemical safety practices for nitrogenous organic compounds.

  • US Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273.[2] (Defines hazardous waste identification and management).

    • [2]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[2] (The gold standard for lab safety).[2]

  • PubChem. Compound Summary: Phenylurea Derivatives.[2] (Used for toxicological class inference).[2]

    • [2]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard (HCS).[2] (Labeling and SDS requirements).[2]

    • [2]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.